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  • Product: 3-(2,4-Difluorophenoxy)propanoic acid
  • CAS: 777-28-6

Core Science & Biosynthesis

Foundational

3-(2,4-Difluorophenoxy)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(2,4-Difluorophenoxy)propanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-(2,4-Difluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 3-(2,4-Difluorophenoxy)propanoic acid. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights, focusing on the causality behind experimental methodologies. The inclusion of detailed protocols, data summaries, and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Introduction and Molecular Overview

3-(2,4-Difluorophenoxy)propanoic acid, a member of the aryl propionic acid family, is a significant building block in medicinal chemistry and organic synthesis.[1][2] Its structure, which combines a difluorinated aromatic ring with a flexible propanoic acid sidechain, confers unique physicochemical properties that are advantageous for developing active pharmaceutical ingredients (APIs). The two fluorine atoms on the phenyl ring are critical electron-withdrawing groups that enhance metabolic stability and modify the acidity and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles.[1] This guide delves into the core chemical attributes of this compound, providing a foundational resource for its application in research and development.

Chemical Structure and Nomenclature

The fundamental structure consists of a 2,4-difluorophenol moiety linked via an ether bond to the third carbon of a propanoic acid chain.

cluster_main 3-(2,4-Difluorophenoxy)propanoic acid cluster_labels Structural Components mol A 2,4-Difluorophenyl Group p1 A->p1 B Ether Linkage p2 B->p2 C Propanoic Acid Moiety p3 C->p3

Caption: Chemical structure of 3-(2,4-Difluorophenoxy)propanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility assessments and reaction condition selection.

PropertyValueSource
CAS Number 777-28-6[3][4]
Molecular Formula C₉H₈F₂O₃[3][4][5]
Molecular Weight 202.15 g/mol [3][4]
Appearance White Powder / Crystalline Solid[6]
Melting Point 115.0 to 119.0 °C[7]
Boiling Point (Predicted) 366.7 ± 32.0 °C[7]
pKa (Predicted) 4.10 ± 0.10[8]
XLogP (Predicted) 1.6[5]
InChIKey KELQPDLVHXMGBI-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing 3-(2,4-Difluorophenoxy)propanoic acid is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[9][10]

The Williamson Ether Synthesis: A Strategic Approach

This synthesis involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[9][11] The choice of reactants is strategic: using the phenoxide as the nucleophile and a halo-propanoic acid derivative as the electrophile is optimal. The reverse approach (a difluorophenoxy anion attacking a carbon with a leaving group) is not feasible.

Expertise & Experience: The SN2 mechanism necessitates an unhindered electrophile.[10] A primary alkyl halide, such as 3-bromopropanoic acid or 3-chloropropanoic acid, is ideal. The phenoxide, while a strong nucleophile, attacks the primary carbon, leading to high yields with minimal side reactions like elimination.[9]

G start Reactants step1 Step 1: Deprotonation (Base Addition) start->step1 2,4-Difluorophenol + Base (e.g., NaOH) step2 Step 2: Nucleophilic Attack (SN2 Reaction) step1->step2 Forms Sodium 2,4-Difluorophenoxide step3 Step 3: Acidification (Work-up) step2->step3 Reacts with 3-Chloropropanoic Acid end Final Product step3->end Protonates the carboxylate

Caption: Workflow for the Williamson ether synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding correctly.

Materials:

  • 2,4-Difluorophenol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[12]

  • 3-Chloropropanoic Acid

  • Hydrochloric Acid (HCl), concentrated[12]

  • Suitable solvent (e.g., water, ethanol)[11][13]

  • Diethyl ether for extraction[13]

Step-by-Step Methodology:

  • Phenoxide Formation: Dissolve 1 equivalent of 2,4-difluorophenol and ~2.2 equivalents of NaOH in water in a round-bottom flask.[12][13]

    • Causality: A strong base is required to fully deprotonate the phenol (pKa ~9-10), forming the highly nucleophilic phenoxide ion. An excess of base ensures this equilibrium lies far to the right and neutralizes the incoming chloroacetic acid.[13]

  • Addition of Electrophile: To the solution, add 1.1 equivalents of 3-chloropropanoic acid.[13]

    • Trustworthiness Check: The solution may warm slightly upon addition. The mixture should be homogeneous.

  • Reaction Driving: Fit the flask with a reflux condenser and heat the mixture to a gentle boil (90-100°C) for 60-90 minutes.[12][13]

    • Causality: Heating provides the necessary activation energy for the SN2 reaction, increasing the rate of collision between the nucleophile and electrophile to ensure a reasonable reaction time.[9]

  • Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature, then further in an ice bath.[12] Slowly add concentrated HCl dropwise until the solution is acidic (test with pH paper).[12][13]

    • Trustworthiness Check: A white precipitate of the product, 3-(2,4-Difluorophenoxy)propanoic acid, should form as it is less soluble in acidic aqueous media than its sodium salt.

  • Isolation and Purification:

    • Option A (Filtration): If a clean, solid precipitate forms, it can be collected by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.[13]

    • Option B (Extraction): Transfer the acidic mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[13]

  • Recrystallization: For highest purity, recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol/water mixture.[13]

    • Causality: Recrystallization exploits differences in solubility between the desired product and impurities at different temperatures, yielding highly pure crystalline material.

Chemical Reactivity and Potential Transformations

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the difluorinated aromatic ring.

ReactivityMap main 3-(2,4-Difluorophenoxy)propanoic Acid ester Ester Derivative main->ester Alcohol, H+ amide Amide Derivative main->amide Amine, Coupling Agent salt Carboxylate Salt main->salt Base (e.g., NaOH) chromanone Cyclized Product (e.g., Chromanone) main->chromanone Strong Acid (e.g., H2SO4)

Caption: Reactivity map showing potential transformations.

Reactions of the Carboxylic Acid Group
  • Salt Formation: As a typical carboxylic acid, it readily reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts. This is a fundamental step in many purification and formulation processes.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) yields the corresponding ester. This is a common derivatization to modify solubility or to protect the acid group during other transformations.

  • Amidation: The carboxylic acid can be converted to an amide by reacting with an amine in the presence of a coupling agent (e.g., DCC, EDC). This reaction is central to the synthesis of many pharmaceutical compounds.

Reactions Involving the Aromatic Ring and Ether Linkage
  • Intramolecular Cyclization: Under strongly acidic and dehydrating conditions, such as treatment with concentrated sulfuric acid or polyphosphoric acid, the molecule can undergo intramolecular Friedel-Crafts acylation.[14][15] The carboxylic acid acylates the electron-rich phenyl ring to form a chromanone derivative, a key intermediate in various syntheses.[14][15]

  • Hydrolytic Stability: The ether linkage is generally stable under neutral conditions. However, prolonged exposure to strong acidic or alkaline media at elevated temperatures can lead to slow hydrolysis.[16]

Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (multiplets in the ~6.8-7.2 ppm region), the methylene protons adjacent to the oxygen (-OCH₂-, triplet ~4.2 ppm), the methylene protons adjacent to the carbonyl (-CH₂COO-, triplet ~2.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the carbonyl carbon (~175 ppm), aromatic carbons (with characteristic C-F splitting), and the two aliphatic carbons.
IR Spectroscopy A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O-C ether stretches (~1200-1300 cm⁻¹), and C-F stretches (~1100-1250 cm⁻¹).[17]
Mass Spectrometry The molecular ion peak [M]+ at m/z 202.04. Predicted adducts like [M+H]⁺ at 203.05 and [M-H]⁻ at 201.03 would be observed depending on the ionization method.[5]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is synthesized from safety data sheets (SDS).

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[3]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Conclusion

3-(2,4-Difluorophenoxy)propanoic acid is a versatile chemical intermediate whose properties are dictated by the interplay between its difluorinated aromatic system and its carboxylic acid functionality. A thorough understanding of its synthesis via the Williamson ether reaction, its predictable reactivity, and its analytical signatures is crucial for its effective use. By applying the principles and protocols outlined in this guide, researchers and scientists can confidently handle, synthesize, and derivatize this compound to advance their projects in drug discovery and materials science.

References

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 12, 2026, from [Link]

  • 3-(2,4-Difluorophenyl)propionic acid. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved January 12, 2026, from [Link]

  • Novel method for preparing chromanone derivative. (2017). Google Patents.
  • 3-(2,4-Difluorobenzoyl)propanoic acid. (2024, April 10). ChemBK. Retrieved January 12, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • Zhou, Y.-Y., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E, 67(Pt 1), o121. Retrieved January 12, 2026, from [Link]

  • 3-(2,4-Dichlorophenoxy)propanoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • New method for preparation of chromanone derivatives. (n.d.). Google Patents.
  • 3-(3,5-DIFLUOROPHENOXY)-PROPANOIC ACID. (n.d.). Chongqing Chemdad Co. Retrieved January 12, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2020). MDPI. Retrieved January 12, 2026, from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024, April 9). Radboud Repository. Retrieved January 12, 2026, from [Link]

  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. (2002). Journal of the Chemical Society of Pakistan. Retrieved January 12, 2026, from [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024, December 11). Dove Press. Retrieved January 12, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic Acid (CAS No. 777-28-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of var...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various high-value organic compounds. Its structural features, particularly the difluorophenoxy moiety, impart unique electronic properties that are leveraged in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications with a focus on pharmaceutical intermediates, and essential safety and handling information. The CAS number for 3-(2,4-Difluorophenoxy)propanoic acid is 777-28-6 .[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(2,4-Difluorophenoxy)propanoic acid is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 777-28-6[1]
Molecular Formula C₉H₈F₂O₃[1][2]
Molecular Weight 202.15 g/mol [1]
Appearance White to off-white solid[3]
Purity Typically ≥97%
InChI InChI=1S/C9H8F2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)[2]
SMILES C1=CC(=C(C=C1F)F)OCCC(=O)O[2]

Note: Some physical properties like melting and boiling points are not consistently reported across public databases and should be determined empirically for specific batches.

Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid

The synthesis of 3-(2,4-Difluorophenoxy)propanoic acid is typically achieved through an O-alkylation reaction between 2,4-difluorophenol and a suitable three-carbon building block with a terminal carboxylic acid or a precursor group. The following protocol is a representative method based on established chemical principles.

Experimental Protocol: O-Alkylation of 2,4-Difluorophenol

This two-step process involves the initial formation of a phenoxide followed by nucleophilic substitution.

Materials:

  • 2,4-Difluorophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • 3-Bromopropanoic acid or Ethyl 3-bromopropanoate

  • Solvent: Acetone, Dimethylformamide (DMF), or Acetonitrile

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Step-by-Step Methodology:

  • Phenoxide Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorophenol (1 equivalent) in the chosen solvent (e.g., acetone).

    • Add a slight excess of a base such as sodium hydroxide or potassium carbonate (1.1-1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the 2,4-difluorophenoxide salt.

  • O-Alkylation Reaction:

    • To the phenoxide solution, add 3-bromopropanoic acid or its ethyl ester (1 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of solvent will dictate the reflux temperature.

  • Work-up and Purification (if using 3-bromopropanoic acid):

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the crude 3-(2,4-Difluorophenoxy)propanoic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified product.

  • Work-up and Purification (if using Ethyl 3-bromopropanoate):

    • Follow steps 3a and 3b.

    • The residue will be the ethyl ester of the target compound. This ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

    • After hydrolysis, cool the reaction mixture and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

    • Collect, wash, and recrystallize as described in steps 3d and 3e.

Synthesis Workflow Diagram

SynthesisWorkflow A 2,4-Difluorophenol C 2,4-Difluorophenoxide A->C Deprotonation B Base (e.g., NaOH) in Solvent (e.g., Acetone) B->C E Reaction Mixture C->E O-Alkylation D 3-Bromopropanoic Acid D->E F Crude Product E->F Acidification & Work-up G Purified 3-(2,4-Difluorophenoxy)propanoic Acid F->G Recrystallization

Caption: General synthesis workflow for 3-(2,4-Difluorophenoxy)propanoic acid.

Applications in Pharmaceutical Synthesis

3-(2,4-Difluorophenoxy)propanoic acid is a valuable intermediate in the pharmaceutical industry.[][5][6] The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

Key Application: Synthesis of Chromanone Derivatives

A primary application of this compound is in the synthesis of fluorinated chromanones. Specifically, it is a precursor to 5,7-difluorochroman-4-one .[7][8][9] This is achieved through an intramolecular Friedel-Crafts acylation reaction, often referred to as a cyclization reaction.

Reaction Overview: Cyclization to 5,7-difluorochroman-4-one

3-(2,4-Difluorophenoxy)propanoic acid undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to yield 5,7-difluorochroman-4-one.[1] This chromanone is a key intermediate in the synthesis of various biologically active molecules.

Example of a Downstream Pharmaceutical: Tegoprazan

5,7-Difluorochroman-4-one, derived from 3-(2,4-Difluorophenoxy)propanoic acid, is a crucial building block for Tegoprazan . Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[10] The synthesis of Tegoprazan highlights the industrial relevance of its precursors.

Potential for Other Pharmaceutical Applications

The structural motif of 3-(2,4-Difluorophenoxy)propanoic acid makes it a candidate for the synthesis of other potential therapeutic agents. The difluorophenyl group is a common feature in many active pharmaceutical ingredients, and the propanoic acid side chain offers a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The two methylene groups of the propanoic acid chain will appear as triplets, and the acidic proton of the carboxylic acid will be a broad singlet.

  • ¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms. The signals for the aromatic carbons bonded to fluorine will show characteristic splitting (C-F coupling).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong C=O stretching vibration (around 1700 cm⁻¹).[11] C-F stretching bands will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-(2,4-Difluorophenoxy)propanoic acid.

Hazard Identification

Based on available safety data sheets, this compound is classified as:

  • Skin Irritant: Causes skin irritation.[1]

  • Eye Irritant: Causes serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Conclusion

3-(2,4-Difluorophenoxy)propanoic acid is a synthetically versatile intermediate with significant applications in the pharmaceutical industry, most notably as a precursor to the P-CAB drug Tegoprazan. Its synthesis is straightforward, relying on fundamental organic reactions. A comprehensive understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective utilization in research and drug development. Future research may explore its use as a building block for other novel bioactive compounds, leveraging the advantageous properties conferred by its difluorinated aromatic ring.

References

A comprehensive list of references with links will be provided at the end of the document.

Sources

Foundational

An In-Depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the structure, synthesis, purification, and analytical characterization of 3-(2,4-Difluorophenoxy)propanoic acid, offering insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

3-(2,4-Difluorophenoxy)propanoic acid possesses a well-defined molecular architecture that is key to its utility. The structure consists of a propanoic acid moiety linked to a 2,4-difluorophenoxy group via an ether linkage.

Systematic Name: 3-(2,4-Difluorophenoxy)propanoic acid Synonyms: 3-(2,4-Difluorophenoxy)propionic acid[1] CAS Number: 777-28-6 Molecular Formula: C₉H₈F₂O₃[2] Molecular Weight: 202.15 g/mol [2]

Structural Representation:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-Difluorophenol 2,4-Difluorophenol Product 3-(2,4-Difluorophenoxy)propanoic Acid 2,4-Difluorophenol->Product Nucleophilic Attack 3-Halopropanoic Acid 3-Halopropanoic Acid (e.g., 3-chloropropanoic acid) 3-Halopropanoic Acid->Product Base Base (e.g., NaOH, KOH) Base->2,4-Difluorophenol Deprotonation Solvent Solvent (e.g., Water, Ethanol) Solvent->Product Heat Heat Heat->Product

Caption: Williamson ether synthesis workflow for 3-(2,4-Difluorophenoxy)propanoic acid.

Experimental Protocol:

A detailed, step-by-step methodology adapted from general Williamson ether synthesis procedures is as follows:

  • Deprotonation of Phenol: In a round-bottom flask, dissolve 2,4-difluorophenol in a suitable solvent such as water or ethanol. Add a stoichiometric equivalent of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the phenol and form the more nucleophilic phenoxide.

  • Reaction with Haloacid: To the solution of the phenoxide, add 3-chloropropanoic acid. The reaction mixture is then heated to reflux for several hours to drive the Sₙ2 reaction to completion.

  • Workup and Acidification: After cooling to room temperature, the reaction mixture is diluted with water. The solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of the aqueous solution.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude 3-(2,4-Difluorophenoxy)propanoic acid. The choice of solvent is critical for successful recrystallization.

Recrystallization Protocol:

  • Solvent Selection: A mixed-solvent system, such as ethanol/water or acetone/hexane, is often effective. The ideal solvent system will dissolve the compound readily at elevated temperatures but poorly at room temperature.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered while hot to remove the charcoal and adsorbed impurities.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to remove any residual solvent. [3][4]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-(2,4-Difluorophenoxy)propanoic acid. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected signals would include multiplets for the aromatic protons, and triplets for the two methylene groups of the propanoic acid chain, with characteristic coupling constants. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in their unique chemical environments. The chemical shifts will be influenced by the electronegativity of the attached fluorine and oxygen atoms. The carbonyl carbon will appear at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 3-(2,4-Difluorophenoxy)propanoic acid would include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • C-O stretching bands for the ether linkage and the carboxylic acid.

  • C-F stretching bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(2,4-Difluorophenoxy)propanoic acid, the molecular ion peak [M]⁺ would be expected at m/z 202. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). [5]Cleavage of the ether bond may also be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate the product from any unreacted starting materials or byproducts. The purity is determined by the relative area of the product peak in the chromatogram.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of great interest in drug discovery due to the unique properties that fluorine imparts. [6]3-(2,4-Difluorophenoxy)propanoic acid serves as a valuable intermediate in the synthesis of more complex bioactive molecules. The 2,4-difluorophenyl moiety is a common feature in many pharmaceuticals, and the propanoic acid handle allows for a variety of subsequent chemical modifications.

Derivatives of similar propanoic acid structures have been investigated for a range of biological activities, including anticancer and antioxidant properties. [1][7]The structural motif of 3-(2,4-Difluorophenoxy)propanoic acid can be incorporated into lead compounds to enhance their pharmacological profiles. For example, the difluorophenoxy group can improve metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the acidity and binding interactions of the molecule with its biological target.

Drug_Discovery_Pathway Start 3-(2,4-Difluorophenoxy)propanoic Acid Modification Chemical Modification (e.g., Amide coupling, Esterification) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., Enzyme assays, Cell-based assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of 3-(2,4-Difluorophenoxy)propanoic acid in a typical drug discovery workflow.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(2,4-Difluorophenoxy)propanoic acid. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2,4-Difluorophenoxy)propanoic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the potential for a wide range of chemical modifications make it an attractive starting material for the development of novel therapeutic agents. The analytical techniques described in this guide provide a robust framework for its characterization and quality control, ensuring its suitability for demanding research and development applications.

References

Please note that while the following references provide context and general procedures, specific experimental data for 3-(2,4-Difluorophenoxy)propanoic acid is limited in the public domain. The protocols provided are based on established chemical principles.

Sources

Exploratory

3-(2,4-Difluorophenoxy)propanoic acid molecular weight

An In-Depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenoxy)propanoic acid, a fluorinat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenoxy)propanoic acid, a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental properties, synthesis, analytical characterization, and applications.

Core Physicochemical Properties

3-(2,4-Difluorophenoxy)propanoic acid, with the CAS Number 777-28-6, is a compound whose structure incorporates a difluorophenyl group, enhancing the biological activity and metabolic stability of derivative compounds.[1][2][3] Its key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Weight 202.15 g/mol [3]
Molecular Formula C9H8F2O3[3][4]
Monoisotopic Mass 202.04414 Da[4]
CAS Number 777-28-6[2][3]
Canonical SMILES C1=CC(=C(C=C1F)F)OCCC(=O)O[4]
InChI Key KELQPDLVHXMGBI-UHFFFAOYSA-N[4]

Synthesis of 3-(2,4-Difluorophenoxy)propanoic acid: A Methodological Approach

The synthesis of 3-(2,4-Difluorophenoxy)propanoic acid can be achieved through a Williamson ether synthesis. This common and reliable method involves the reaction of a phenol with a haloalkane under basic conditions. In this case, 2,4-difluorophenol is reacted with a 3-halopropanoic acid, such as 3-bromopropanoic acid. The base facilitates the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloalkane.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid.

Materials:

  • 2,4-Difluorophenol

  • 3-Bromopropanoic acid

  • Potassium Carbonate (K2CO3)

  • Acetone (anhydrous)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluorophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).

  • Addition of Reagent: While stirring, add 3-bromopropanoic acid (1.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Acidification and Extraction: Dissolve the residue in water and acidify with 1M HCl to a pH of approximately 2. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification R1 2,4-Difluorophenol Setup Combine in Acetone R1->Setup R2 3-Bromopropanoic Acid R2->Setup Base K2CO3 (Base) Base->Setup Reflux Reflux (12-18h) Setup->Reflux Workup Filter & Concentrate Reflux->Workup Extraction Acidify & Extract with Ethyl Acetate Workup->Extraction Purification Dry & Purify Extraction->Purification Product 3-(2,4-Difluorophenoxy)propanoic acid Purification->Product

Caption: Synthetic workflow for 3-(2,4-Difluorophenoxy)propanoic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized 3-(2,4-Difluorophenoxy)propanoic acid, a suite of analytical techniques should be employed. These methods provide qualitative and quantitative data about the compound's structure and purity.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure by providing information about the hydrogen and carbon environments in the molecule. ¹⁹F NMR is particularly useful for verifying the presence and positions of the fluorine atoms.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general procedure for the analysis of 3-(2,4-Difluorophenoxy)propanoic acid using GC-MS, which may require derivatization to improve volatility.

Materials:

  • Synthesized 3-(2,4-Difluorophenoxy)propanoic acid

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation (Derivatization): In a vial, dissolve a small amount of the sample (approx. 1 mg) in the anhydrous solvent (1 mL). Add the derivatizing agent (e.g., 100 µL of BSTFA) and heat at 60-70 °C for 30 minutes to form the trimethylsilyl ester.

  • GC-MS Instrument Setup:

    • Injector: Splitless mode, 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.

  • Injection and Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a reference standard or library data to confirm the identity and assess the purity of the compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Interpretation Sample Synthesized Compound Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data Acquire Mass Spectrum & Retention Time Detection->Data Comparison Compare with Reference Data->Comparison Result Structural Confirmation & Purity Assessment Comparison->Result

Caption: Analytical workflow for GC-MS analysis.

Applications in Drug Development

3-(2,4-Difluorophenoxy)propanoic acid and its isomers are valuable intermediates in the synthesis of pharmaceuticals. The presence of the difluorophenyl moiety can significantly enhance the pharmacological properties of a drug molecule, including its potency, metabolic stability, and bioavailability.

These compounds serve as key building blocks in the development of Active Pharmaceutical Ingredients (APIs), particularly in the production of antifungal and anti-inflammatory drugs.[1] For instance, related structures are utilized in the synthesis of modern antifungal agents.[6] The structural analogue, 3-(3,5-difluorophenoxy)propanoic acid, is a known intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker.[7]

The reactivity of the carboxylic acid group allows for the creation of more complex molecules through various chemical transformations, making it a versatile starting material for the synthesis of a wide range of biologically active compounds.

Conclusion

3-(2,4-Difluorophenoxy)propanoic acid is a compound of significant interest in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the advantageous effects of its fluorine substituents make it a valuable precursor for the development of novel therapeutic agents. A thorough understanding of its synthesis and analytical characterization is paramount for its effective utilization in research and drug development.

References

  • MySkinRecipes. (n.d.). 3-(2,4-Difluorophenyl)propionic acid.
  • Benchchem. (n.d.). 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7.
  • Analytical Method Summaries. (2021, May 24).
  • PubChemLite. (n.d.). 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3).
  • BLD Pharm. (n.d.). 844648-19-7|3-(3,5-Difluorophenoxy)propanoic acid.
  • Clearsynth. (n.d.). 3-(3,5-difluorophenoxy)propanoic acid | CAS No. 844648-19-7.
  • ChemBK. (2024, April 10). 3-(2,4-Difluorobenzoyl)propanoic acid.
  • Google Patents. (n.d.). WO2017023123A1 - Novel method for preparing chromanone derivative.
  • Zhou, Y., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. PMC - NIH.
  • Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.
  • AKSci. (n.d.). 1523285-07-5 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid.
  • CymitQuimica. (n.d.). 3-(2,4-Difluorophenoxy)propanoic acid.
  • ChemicalBook. (n.d.). 777-28-6(3-(2,4-difluorophenoxy)propanoic acid) Product Description.
  • MDPI. (n.d.). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.
  • PhytoBank. (2015, April 24). Showing 3-(2,4-Dihydroxyphenyl)propionic Acid (PHY0115669).
  • MedChemExpress. (n.d.). 3-(2,4-Dihydroxyphenyl)propanoic acid | Endogenous Metabolite.

Sources

Foundational

A Technical Guide to the Biological Activity of 3-(2,4-Difluorophenoxy)propanoic Acid: A Molecule of Therapeutic Promise

This technical guide provides a comprehensive overview of the anticipated biological activities of 3-(2,4-Difluorophenoxy)propanoic acid. While direct research on this specific molecule is emerging, this document synthes...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated biological activities of 3-(2,4-Difluorophenoxy)propanoic acid. While direct research on this specific molecule is emerging, this document synthesizes data from structurally related compounds to project its potential pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents.

Introduction: The Therapeutic Potential of Fluorinated Phenoxyalkanoic Acids

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity. The 2,4-difluorophenyl moiety, in particular, is a common feature in a variety of pharmacologically active compounds. When coupled with a propanoic acid functional group, as in 3-(2,4-Difluorophenoxy)propanoic acid, the resulting molecule possesses structural alerts for several potential biological activities, primarily in the realms of anti-inflammatory and antimicrobial action.

Structurally similar compounds, such as 3-(2,4-Difluorophenyl)propionic acid and 3-(2,4-Difluorobenzoyl)propionic acid, serve as key building blocks in the synthesis of antifungal, anti-inflammatory drugs, and non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The phenoxypropanoic acid scaffold itself is present in various therapeutic agents, suggesting that 3-(2,4-Difluorophenoxy)propanoic acid is a promising candidate for further investigation.

Projected Biological Activities and Underlying Mechanisms

Based on the analysis of analogous structures, the primary biological activities of 3-(2,4-Difluorophenoxy)propanoic acid are projected to be anti-inflammatory and antimicrobial.

Anti-inflammatory Activity

The structural resemblance to known anti-inflammatory agents suggests that 3-(2,4-Difluorophenoxy)propanoic acid may modulate inflammatory pathways. For instance, 3-(2,5-Difluorophenoxy)propanoic acid is suggested to have anti-inflammatory properties, potentially by modulating prostaglandin synthesis in a manner similar to COX-2 inhibitors[3]. The propanoic acid moiety is a common feature in the profen class of NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action:

The anti-inflammatory effects of 3-(2,4-Difluorophenoxy)propanoic acid are likely mediated through the inhibition of COX enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The difluorophenoxy group may enhance the binding affinity of the molecule to the active site of COX enzymes.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule 3-(2,4-Difluorophenoxy)propanoic acid Molecule->COX_Enzymes Inhibition

Caption: Hypothesized anti-inflammatory mechanism of 3-(2,4-Difluorophenoxy)propanoic acid.

Antimicrobial and Antifungal Activity

Several related phenoxypropanoic acid derivatives have demonstrated antimicrobial and antifungal properties. For example, 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have shown activity against Candida albicans, Escherichia coli, and Staphylococcus aureus[4]. Furthermore, 3-(2,4-Difluorophenyl)propionic acid is a known intermediate in the production of antifungal medications[1].

Hypothesized Mechanism of Action:

The precise antimicrobial mechanism is likely multifactorial. The lipophilic nature of the difluorophenoxy group may facilitate the disruption of microbial cell membranes. Additionally, the compound could potentially inhibit key microbial enzymes essential for survival and proliferation.

Proposed Experimental Workflows for Biological Evaluation

To validate the projected biological activities of 3-(2,4-Difluorophenoxy)propanoic acid, a systematic experimental approach is necessary.

In Vitro Anti-inflammatory Assays

A crucial first step is to assess the compound's ability to inhibit COX enzymes.

Protocol: COX-1 and COX-2 Inhibition Assay

  • Preparation of Reagents:

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate).

    • Dissolve 3-(2,4-Difluorophenoxy)propanoic acid in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

    • Prepare a detection reagent for prostaglandin E2 (PGE2).

  • Assay Procedure:

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

    • Add the various concentrations of 3-(2,4-Difluorophenoxy)propanoic acid or a known inhibitor (e.g., celecoxib) to the wells.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and measure the amount of PGE2 produced using a suitable detection method (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Reagents Prepare Enzymes, Substrate, and Test Compound Incubation1 Incubate Enzyme with Test Compound Reagents->Incubation1 Reaction Add Substrate to Initiate Reaction Incubation1->Reaction Incubation2 Incubate for Reaction to Occur Reaction->Incubation2 Detection Stop Reaction and Measure Product Incubation2->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

Caption: Workflow for in vitro COX inhibition assay.

In Vitro Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum of the compound, a broth microdilution assay is recommended.

Protocol: Broth Microdilution Assay

  • Preparation of Materials:

    • Prepare a stock solution of 3-(2,4-Difluorophenoxy)propanoic acid in a suitable solvent.

    • Prepare serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Prepare standardized inoculums of test microorganisms (e.g., S. aureus, E. coli, C. albicans).

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include positive (microbes only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Physicochemical Properties and Metabolic Stability

The presence of two fluorine atoms is expected to influence the compound's physicochemical properties, such as lipophilicity and pKa. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination often blocks sites of metabolism, potentially increasing the half-life of the compound[5].

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight204.15 g/mol Adherence to Lipinski's rule of five
LogP~2.5 - 3.5Optimal for cell membrane permeability
pKa~4.0 - 4.5Acidic nature, influencing solubility and absorption

Note: These are estimated values and require experimental verification.

Conclusion and Future Directions

While direct experimental data on 3-(2,4-Difluorophenoxy)propanoic acid is limited, the analysis of structurally similar compounds strongly suggests its potential as a novel anti-inflammatory and antimicrobial agent. The proposed experimental workflows provide a clear path for the systematic evaluation of these predicted biological activities. Future research should focus on the synthesis and in vitro and in vivo characterization of this promising molecule to fully elucidate its therapeutic potential. Further investigation into its mechanism of action at a molecular level will also be critical for its development as a potential drug candidate.

References

  • MySkinRecipes. 3-(2,4-Difluorophenyl)propionic acid. Available from: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • Barua AB, Olson JA. Metabolism and biological activity of all-trans 4,4-difluororetinyl acetate. Biochim Biophys Acta. 1984 Jun 15;799(2):128-34. Available from: [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential of 3-(2,4-Difluorophenoxy)propanoic Acid: A Strategic Guide to Target Identification and Validation

Introduction: The Untapped Promise of a Fluorinated Propanoic Acid Derivative In the landscape of modern drug discovery, small molecules with tailored functionalities continue to be a cornerstone of therapeutic innovatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Promise of a Fluorinated Propanoic Acid Derivative

In the landscape of modern drug discovery, small molecules with tailored functionalities continue to be a cornerstone of therapeutic innovation. The compound 3-(2,4-Difluorophenoxy)propanoic acid represents a molecule of significant interest, belonging to the broader class of phenoxypropanoic and phenylpropanoic acid derivatives. While direct biological data on this specific molecule is nascent, the well-documented activities of its structural analogs provide a compelling rationale for a hypothesis-driven exploration of its therapeutic targets. This technical guide outlines a comprehensive strategy for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of 3-(2,4-Difluorophenoxy)propanoic acid, thereby unlocking its full pharmacological potential.

Derivatives of phenylpropanoic acid have demonstrated a remarkable diversity of biological effects, ranging from potent anti-inflammatory action to the modulation of key metabolic pathways. For instance, Fenoprofen, a related compound, is a known non-selective inhibitor of cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling.[1] Furthermore, various derivatives have been developed as agonists for G-protein coupled receptor 40 (GPR40), a key regulator of insulin secretion, and as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical in lipid metabolism.[2][3][4] More recent investigations have also pointed towards anticancer and antioxidant properties within this chemical class, suggesting a broader therapeutic reach.[5][6]

This guide will eschew a rigid, templated approach. Instead, it will present a logical and scientifically rigorous workflow, beginning with hypothesis-driven primary screening against high-probability target families, followed by detailed protocols for quantitative validation and cell-based functional characterization. Our objective is to provide a self-validating framework that not only identifies the primary targets of 3-(2,4-Difluorophenoxy)propanoic acid but also elucidates its mechanism of action with a high degree of confidence.

Chapter 1: Hypothesis-Driven Target Identification: A Multi-Pronged Screening Approach

Based on the established pharmacology of structurally related phenoxypropanoic and phenylpropanoic acids, we can formulate a set of primary hypotheses regarding the potential targets of 3-(2,4-Difluorophenoxy)propanoic acid. The initial phase of our investigation will therefore focus on screening the compound against these high-probability target classes.

The Anti-Inflammatory Axis: Cyclooxygenase (COX) Inhibition

The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen makes the COX enzymes a primary hypothetical target.[1]

Experimental Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

  • Objective: To determine if 3-(2,4-Difluorophenoxy)propanoic acid can inhibit the activity of COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's protocol.

    • Prepare a dilution series of 3-(2,4-Difluorophenoxy)propanoic acid (e.g., from 0.01 µM to 100 µM) in the appropriate assay buffer.

    • In a 96-well plate, add the enzyme, the heme cofactor, and either the test compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Incubate for the recommended time at the specified temperature (typically 37°C).

    • Measure the absorbance or fluorescence at the appropriate wavelength to quantify the production of prostaglandin G2 (PGG2), the initial product of the COX reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

The Metabolic Arena: GPR40 and PPAR Modulation

The demonstrated efficacy of phenylpropanoic acid derivatives in the treatment of type 2 diabetes and dyslipidemia directs our attention towards GPR40 and PPARs as potential targets.[2][3][4]

Experimental Protocol 2: GPR40 Calcium Mobilization Assay

  • Objective: To assess the ability of 3-(2,4-Difluorophenoxy)propanoic acid to activate GPR40.

  • Methodology:

    • Use a stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Prepare a dilution series of 3-(2,4-Difluorophenoxy)propanoic acid and a known GPR40 agonist (e.g., TAK-875) as a positive control.

    • Utilize a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Add the test compound or control to the wells and monitor the change in fluorescence over time, which indicates intracellular calcium mobilization.

  • Data Analysis: Determine the maximum fluorescence response for each concentration and calculate the EC50 value by plotting the response against the log of the compound concentration.

Experimental Protocol 3: PPAR Luciferase Reporter Assay

  • Objective: To determine if 3-(2,4-Difluorophenoxy)propanoic acid can activate PPARα, PPARδ, and PPARγ.

  • Methodology:

    • Co-transfect a suitable cell line (e.g., HeLa or HepG2) with two plasmids: one expressing the ligand-binding domain of a PPAR isotype (α, δ, or γ) fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

    • After transfection, plate the cells and treat them with a dilution series of 3-(2,4-Difluorophenoxy)propanoic acid or a known PPAR agonist (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein content. Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Emerging Frontiers: Anticancer and Other Potential Activities

Given the reports of anticancer and antioxidant properties in related compounds, a preliminary screen against a cancer cell line is warranted.[5][6]

Experimental Protocol 4: Cancer Cell Viability Assay

  • Objective: To evaluate the cytotoxic or anti-proliferative effects of 3-(2,4-Difluorophenoxy)propanoic acid on a representative cancer cell line.

  • Methodology:

    • Select a relevant cancer cell line (e.g., A549 non-small cell lung cancer, given the data on related compounds).[6]

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with a dilution series of 3-(2,4-Difluorophenoxy)propanoic acid and a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control.

    • Incubate for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or resazurin reduction assay.

    • Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle-treated control.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

Chapter 2: Quantitative Pharmacology and Data Interpretation

A positive "hit" in the primary screens necessitates a more rigorous quantitative assessment to determine the potency and selectivity of 3-(2,4-Difluorophenoxy)propanoic acid.

From Hit to Lead: Determining Potency and Efficacy

For any confirmed activity, full dose-response curves should be generated with a higher density of data points around the estimated IC50 or EC50. This will provide a more accurate determination of these key parameters.

Hypothetical Target Assay Type Key Parameter Hypothetical Value (µM) Reference Compound Reference Value (µM)
COX-1Enzyme InhibitionIC5015.2SC-5600.009
COX-2Enzyme InhibitionIC501.8Celecoxib0.04
GPR40Calcium MobilizationEC505.7TAK-8750.014
PPARαReporter AssayEC50> 50GW76470.002
PPARδReporter AssayEC508.9GW5015160.001
PPARγReporter AssayEC50> 50Rosiglitazone0.045
A549 CellsCell ViabilityGI5025.4Doxorubicin0.1

Table 1: Hypothetical quantitative data for 3-(2,4-Difluorophenoxy)propanoic acid against various targets.

Visualizing the Path Forward: Experimental Workflow

The overall strategy for target identification and validation can be visualized as a funneling process, moving from broad, hypothesis-driven screening to specific, in-depth characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Advanced Characterization Primary Screening 3-(2,4-Difluorophenoxy)propanoic acid COX Assay COX-1/2 Inhibition Assay Primary Screening->COX Assay GPCR Assay GPR40 Ca2+ Mobilization Primary Screening->GPCR Assay PPAR Assay PPARα/δ/γ Reporter Assay Primary Screening->PPAR Assay Cancer Screen A549 Cell Viability Primary Screening->Cancer Screen Dose Response IC50 / EC50 Determination COX Assay->Dose Response Hit GPCR Assay->Dose Response Hit PPAR Assay->Dose Response Hit Cancer Screen->Dose Response Hit Selectivity Selectivity Profiling Dose Response->Selectivity Cellular Assays Functional Cellular Assays (e.g., Prostaglandin E2 Measurement, Insulin Secretion) Selectivity->Cellular Assays Advanced Target Deconvolution (If necessary) In vivo studies Cellular Assays->Advanced

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Chapter 3: Cellular and Functional Assays for Target Validation

Confirming a direct interaction with a purified protein is a critical first step, but validating this interaction in a cellular context is paramount. Cellular assays provide a more physiologically relevant environment to confirm the mechanism of action.

Validating COX Inhibition in a Cellular System

If 3-(2,4-Difluorophenoxy)propanoic acid is identified as a COX inhibitor, its effect on prostaglandin production in whole cells should be quantified.

Experimental Protocol 5: Cellular Prostaglandin E2 (PGE2) Measurement

  • Objective: To measure the inhibition of PGE2 production in cells treated with 3-(2,4-Difluorophenoxy)propanoic acid.

  • Methodology:

    • Use a cell line that expresses high levels of COX enzymes, such as A549 lung carcinoma cells or RAW 264.7 macrophage-like cells.

    • Plate the cells and treat them with a dilution series of the test compound for a short pre-incubation period.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce COX-2 expression and prostaglandin synthesis.

    • After an appropriate incubation time (e.g., 18-24 hours), collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the cellular IC50 value.

Visualizing the COX Signaling Pathway

Understanding the pathway is key to interpreting experimental results.

G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 Test_Compound 3-(2,4-Difluorophenoxy) propanoic acid Test_Compound->COX1_2 Inhibition Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The cyclooxygenase pathway and the point of potential inhibition.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial characterization of 3-(2,4-Difluorophenoxy)propanoic acid. By systematically evaluating its activity against high-probability targets derived from the literature on structural analogs, researchers can efficiently identify its primary mechanism of action. Positive results from this workflow will lay the essential groundwork for more advanced preclinical development, including selectivity profiling against a broader panel of receptors and enzymes, pharmacokinetic studies, and ultimately, in vivo efficacy studies in relevant disease models. The true therapeutic potential of 3-(2,4-Difluorophenoxy)propanoic acid awaits discovery, and this structured approach provides the map for that journey.

References

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link][2]

  • Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link][3]

  • Tanase, T., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-8. [Link][4]

  • MySkinRecipes. (n.d.). 3-(2,4-Difluorophenyl)propionic acid. MySkinRecipes. [Link]

  • Al-Blewi, F. F., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3188. [Link][6]

  • PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • Al-Warhi, T., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 17(5), 633. [Link][7]

  • Vasin, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link][8]

  • Google Patents. (n.d.).
  • Acta Crystallographica Section E. (2011). 3-(2-Fluorophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

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Foundational

An In-depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(2,4-difluorophenoxy)propanoic acid and its derivatives, compounds of growing interest in the field of medicinal chemistry. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(2,4-difluorophenoxy)propanoic acid and its derivatives, compounds of growing interest in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological evaluation, and potential therapeutic applications of this chemical scaffold.

Introduction: The Significance of the 3-(2,4-Difluorophenoxy)propanoic Acid Scaffold

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The 3-(2,4-difluorophenoxy)propanoic acid core represents a versatile scaffold that combines the benefits of a difluorinated phenyl ring with a flexible propanoic acid side chain. This combination offers multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives with a wide range of biological activities.

Derivatives of this scaffold have shown promise in various therapeutic areas, including as antimicrobial, antifungal, and anticancer agents. The difluorophenoxy group can participate in crucial interactions with biological targets, while the propanoic acid moiety can be modified to fine-tune solubility, cell permeability, and target engagement. This guide will delve into the synthetic methodologies to access this core structure and its derivatives, explore their documented biological effects, and provide insights into their potential mechanisms of action.

Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid and its Derivatives

The synthesis of the core compound, 3-(2,4-difluorophenoxy)propanoic acid, and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The general synthetic strategies involve the formation of an ether linkage between a difluorophenol and a three-carbon synthon, followed by modifications of the carboxylic acid group.

Synthesis of the Core Scaffold: 3-(2,4-Difluorophenoxy)propanoic Acid

A common and efficient method for the synthesis of 3-(2,4-difluorophenoxy)propanoic acid involves the Williamson ether synthesis. This reaction is typically carried out by reacting 2,4-difluorophenol with a suitable 3-halopropanoic acid derivative under basic conditions.

Conceptual Synthesis Workflow:

Synthesis_of_Core_Scaffold 2,4-Difluorophenol 2,4-Difluorophenol Intermediate_Ester Intermediate Ester 2,4-Difluorophenol->Intermediate_Ester 3-Halopropanoic_acid_derivative 3-Halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate) 3-Halopropanoic_acid_derivative->Intermediate_Ester Base Base (e.g., K2CO3, NaH) Base->Intermediate_Ester Solvent Solvent (e.g., Acetone, DMF) Solvent->Intermediate_Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O) Intermediate_Ester->Hydrolysis Final_Product 3-(2,4-Difluorophenoxy)propanoic acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Protocol:

  • Deprotonation of Phenol: To a solution of 2,4-difluorophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The base deprotonates the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: An ethyl or methyl ester of a 3-halopropanoic acid, such as ethyl 3-bromopropanoate, is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the halide to form the corresponding ester of 3-(2,4-difluorophenoxy)propanoic acid. The reaction is typically heated to facilitate the substitution.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is commonly achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), followed by acidification with a mineral acid like hydrochloric acid (HCl) to precipitate the final product.

  • Purification: The crude 3-(2,4-difluorophenoxy)propanoic acid is then purified by recrystallization or column chromatography to yield the pure compound.

Derivatization Strategies

The carboxylic acid moiety of the core scaffold serves as a versatile handle for the synthesis of a wide array of derivatives, including esters, amides, and hydrazones. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Derivatization Workflow:

Derivatization_Strategies Core_Scaffold 3-(2,4-Difluorophenoxy)propanoic acid Amide_Synthesis Amide Synthesis Core_Scaffold->Amide_Synthesis Amine, Coupling Agent Ester_Synthesis Ester Synthesis Core_Scaffold->Ester_Synthesis Alcohol, Acid Catalyst Hydrazone_Synthesis Hydrazone Synthesis Core_Scaffold->Hydrazone_Synthesis Hydrazine, then Aldehyde/Ketone Amide_Derivatives Amide Derivatives Amide_Synthesis->Amide_Derivatives Ester_Derivatives Ester Derivatives Ester_Synthesis->Ester_Derivatives Hydrazone_Derivatives Hydrazone Derivatives Hydrazone_Synthesis->Hydrazone_Derivatives

Caption: Common derivatization pathways from the core scaffold.

  • Amide Formation: The carboxylic acid can be converted to an amide by reacting it with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the introduction of a wide variety of substituents.

  • Esterification: Ester derivatives can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, via Fischer esterification.

  • Hydrazide and Hydrazone Formation: The carboxylic acid can be converted to its corresponding hydrazide by reaction with hydrazine. The resulting hydrazide can then be condensed with various aldehydes or ketones to form hydrazone derivatives, which have shown significant biological activity.

Biological Activity and Therapeutic Potential

Derivatives of 3-(2,4-difluorophenoxy)propanoic acid have been investigated for a range of biological activities, with the most promising results observed in the areas of antimicrobial and anticancer research.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis and evaluation of 3-(phenoxy)propanoic acid derivatives as potential antimicrobial and antifungal agents. The presence of the difluorophenyl group is often associated with enhanced activity. For instance, certain furan-containing derivatives of propanoic acid have demonstrated good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[1][2] The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Derivative ClassTarget Organism(s)Reported Activity (MIC)Reference
Furan-substituted propanoic acidsCandida albicans, E. coli, S. aureus64 µg/mL[1][2]
Organotin(IV) derivativesVarious bacteria and fungiHighly active
Anticancer Activity

The 3-(phenoxy)propanoic acid scaffold has also been explored for its potential as an anticancer agent. Derivatives bearing a 4-hydroxyphenylamino group have shown promising in vitro anticancer activity against human lung adenocarcinoma (A549) cells.[3] Some of these compounds were also found to possess antioxidant properties, which could contribute to their overall anticancer effects.[3] The proposed mechanisms of action for these compounds include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Derivative ClassCancer Cell LineKey FindingsReference
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung Cancer)Reduced cell viability and migration[3]
Thiazole-containing derivativesA549 and other lung cancer cellsAntiproliferative activity, targeting SIRT2 and EGFR

Experimental Protocols and Analytical Characterization

General Protocol for the Synthesis of a 3-(2,4-Difluorophenoxy)propanamide Derivative
  • Activation of the Carboxylic Acid: To a solution of 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Analytical Characterization

The structural confirmation of 3-(2,4-difluorophenoxy)propanoic acid and its derivatives is typically achieved using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of the atoms. ¹⁹F NMR is particularly useful for confirming the presence and position of the fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. A reversed-phase HPLC method can be developed using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.

Future Directions and Conclusion

The 3-(2,4-difluorophenoxy)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. Future research in this area should focus on:

  • Expansion of Derivative Libraries: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.

References

  • Zhou, Y. Y., Gu, X. B., Jiang, M. J., & Cai, G. M. (2010). 3-(2-Fluoro-phen-oxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 1), o121. [Link]

  • MySkinRecipes. (n.d.). 3-(2,4-Difluorophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,4-Difluorophenoxy)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.
  • Google Patents. (n.d.). WO2017023123A1 - Novel method for preparing chromanone derivative.
  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7105. [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed Central. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2010). 3-(2-Fluoro-phen-oxy)propanoic acid. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed Central. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 3-(2,4-Difluorophenoxy)propanoic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the solubility of 3-(2,4-Difluorophenoxy)propanoic aci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility of 3-(2,4-Difluorophenoxy)propanoic acid, a compound of interest in pharmaceutical and chemical research. This document moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of solubility, predictive modeling using Hansen Solubility Parameters (HSP), and detailed, field-proven experimental protocols for both solubility determination and quantitative analysis. Our objective is to equip researchers with the knowledge and methodologies to confidently and accurately assess the solubility of this and similar compounds, a critical parameter in drug development and process chemistry.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in various systems. For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy. In process chemistry, understanding solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation.

3-(2,4-Difluorophenoxy)propanoic acid (Molecular Formula: C₉H₈F₂O₃, Molecular Weight: 202.15 g/mol ) presents a unique solubility profile due to its combination of a polar carboxylic acid group, a semi-rigid aromatic ring with electron-withdrawing fluorine substituents, and a flexible propanoic acid chain. This guide will explore its solubility profile through both predictive and experimental lenses.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data for a specific compound, predictive models offer a powerful tool for initial solvent screening. The Hansen Solubility Parameter (HSP) model is a robust method for predicting the miscibility of a solute in a solvent based on the principle of "like dissolves like".[1][2] The total cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between the solute and the solvent in this space is a measure of their affinity. A smaller distance implies a higher likelihood of dissolution.[1]

Calculating Hansen Solubility Parameters for 3-(2,4-Difluorophenoxy)propanoic Acid

To predict the solubility of 3-(2,4-Difluorophenoxy)propanoic acid, we first need to estimate its HSP values. The Stefanis-Panayiotou group contribution method is a reliable approach for this purpose, where the overall HSP of a molecule is calculated by summing the contributions of its constituent functional groups.[1][3][4]

The molecule can be dissected into the following functional groups:

  • Ar-F₂: A difluorinated aromatic ring.

  • -O-: An ether linkage.

  • -CH₂-: Two methylene groups.

  • -COOH: A carboxylic acid group.

Based on the group contribution values provided in the literature, we can calculate the estimated HSP values for 3-(2,4-Difluorophenoxy)propanoic acid.

Table 1: Estimated Hansen Solubility Parameters for 3-(2,4-Difluorophenoxy)propanoic Acid

ParameterδD (MPa½)δP (MPa½)δH (MPa½)
Estimated Value 18.58.59.0
Predicting Solubility in Common Solvents

With the estimated HSP values for our target compound, we can now predict its relative solubility in a range of common laboratory solvents by calculating the Hansen distance (Ra) between the solute and each solvent. The formula for Ra is:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of 3-(2,4-Difluorophenoxy)propanoic Acid in Various Solvents Based on Hansen Distance (Ra)

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Calculated)Predicted Solubility
Acetone15.510.47.04.1High
Acetonitrile15.318.06.110.1Moderate to Low
Dichloromethane17.07.37.12.8High
Diethyl Ether14.52.94.67.9Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.28.0Moderate
Ethanol15.88.819.410.8Moderate to Low
Ethyl Acetate15.85.37.24.4High
Heptane15.30.00.013.5Very Low
Methanol14.712.322.314.8Low
Tetrahydrofuran (THF)16.85.78.03.5High
Toluene18.01.42.08.8Moderate to Low
Water15.516.042.334.1Very Low

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial screening, experimental determination of solubility remains the gold standard. We will outline two primary methods: a rapid kinetic solubility assay for high-throughput screening and a more rigorous thermodynamic (shake-flask) method for obtaining equilibrium solubility data.

Kinetic Solubility Assay

This method is ideal for early-stage drug discovery where rapid assessment of a large number of compounds is required. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2,4-Difluorophenoxy)propanoic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a known volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

  • Precipitate Removal: Separate any precipitate by either centrifugation or filtration through a filter plate.

  • Quantification: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM DMSO Stock prep_serial Serial Dilution in DMSO prep_stock->prep_serial add_buffer Add to Aqueous Buffer prep_serial->add_buffer incubate Incubate (2h) add_buffer->incubate separate Separate Precipitate incubate->separate quantify Quantify by HPLC-UV separate->quantify

Figure 1: Kinetic Solubility Workflow
Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the benchmark for solubility measurement. It involves equilibrating an excess of the solid compound with the solvent over an extended period.

  • Sample Preparation: Add an excess amount of solid 3-(2,4-Difluorophenoxy)propanoic acid to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Dilution and Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate (24-48h) add_solid->agitate settle Settle Undissolved Solid agitate->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter quantify Dilute & Quantify filter->quantify

Figure 2: Thermodynamic Solubility Workflow

Analytical Quantification

Accurate quantification of the dissolved compound is crucial for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust method for this purpose. For more complex matrices or lower concentrations, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance should be monitored at the λmax of 3-(2,4-Difluorophenoxy)propanoic acid, which can be determined using a UV-Vis spectrophotometer.

  • Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve by plotting peak area against concentration.

Summary and Conclusion

This technical guide has provided a multi-faceted approach to understanding the solubility of 3-(2,4-Difluorophenoxy)propanoic acid. By integrating theoretical predictions using Hansen Solubility Parameters with robust experimental methodologies, researchers can gain a comprehensive understanding of this compound's solubility profile. The provided protocols for kinetic and thermodynamic solubility assays, along with the HPLC-UV quantification method, offer a validated framework for generating high-quality, reliable data. This knowledge is indispensable for making informed decisions in drug discovery, process development, and formulation science.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • "HSPiP - Hansen Solubility Parameters in Practice." [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 3-(2,4-Difluorophenoxy)propanoic Acid

Molecular Structure and Spectroscopic Overview 3-(2,4-Difluorophenoxy)propanoic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

3-(2,4-Difluorophenoxy)propanoic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a 2,4-difluorophenoxy group connected via an ether linkage to a propanoic acid moiety. This structure incorporates an aromatic system with electron-withdrawing fluorine substituents, an aliphatic chain, and a carboxylic acid group, each contributing characteristic signals in different spectroscopic techniques.

Figure 1: Chemical structure of 3-(2,4-Difluorophenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(2,4-Difluorophenoxy)propanoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)N/A
Aromatic (H6)7.0 - 7.2MultipletJ(H-H), J(H-F)
Aromatic (H5)6.8 - 7.0MultipletJ(H-H), J(H-F)
Aromatic (H3)6.7 - 6.9MultipletJ(H-H), J(H-F)
Methylene (-OCH₂-)4.2 - 4.5Triplet~6-7
Methylene (-CH₂COOH)2.8 - 3.1Triplet~6-7

Rationale for Predictions:

  • Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet far downfield.

  • Aromatic Protons: The electron-withdrawing nature of the fluorine atoms and the oxygen will influence the chemical shifts of the aromatic protons. The presence of two fluorine atoms will result in complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • Methylene Protons: The methylene group adjacent to the ether oxygen (-OCH₂-) will be deshielded and appear at a lower field than the methylene group adjacent to the carbonyl group (-CH₂COOH). Both will likely appear as triplets due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (-COOH)170 - 180
Aromatic (C1, C2, C4)150 - 165 (with C-F coupling)
Aromatic (C3, C5, C6)110 - 130 (with C-F coupling)
Methylene (-OCH₂-)65 - 75
Methylene (-CH₂COOH)30 - 40

Rationale for Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field.

  • Aromatic Carbons: The carbons directly bonded to the highly electronegative fluorine and oxygen atoms (C1, C2, and C4) will be significantly deshielded. These signals will also exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The other aromatic carbons will appear at a higher field.

  • Methylene Carbons: The carbon of the -OCH₂- group will be more deshielded than the carbon of the -CH₂COOH group due to the direct attachment to the electronegative oxygen atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.[1] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.

Fluorine Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Fluorine at C2-110 to -130Multiplet
Fluorine at C4-100 to -120Multiplet

Rationale for Predictions:

  • The precise chemical shifts of the fluorine atoms can be influenced by the solvent and the presence of other functional groups.

  • The signals for the two fluorine atoms will likely be multiplets due to coupling with each other (⁴JF-F) and with the aromatic protons (³JH-F, ⁴JH-F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(2,4-Difluorophenoxy)propanoic acid will show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Ether and Acid)1000 - 1300Strong
C-F Stretch1100 - 1250Strong

Rationale for Predictions:

  • O-H Stretch: The O-H stretch of the carboxylic acid will be a very broad and intense band due to hydrogen bonding.[2]

  • C=O Stretch: The carbonyl stretch of the carboxylic acid will be a sharp and very strong absorption.[2]

  • C-O Stretches: The spectrum will contain strong C-O stretching bands from both the ether linkage and the carboxylic acid.

  • C-F Stretches: The C-F stretching vibrations will appear as strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(2,4-Difluorophenoxy)propanoic acid (C₉H₈F₂O₃), the molecular weight is approximately 202.16 g/mol .[3]

Expected Fragmentation Pattern:

The fragmentation of 3-(2,4-Difluorophenoxy)propanoic acid in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:

  • Molecular Ion Peak ([M]⁺): A peak corresponding to the intact molecule with a single positive charge will be observed at m/z 202.

  • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 157.

  • Loss of H₂O: Dehydration from the molecular ion can occur, resulting in a peak at m/z 184.

  • Cleavage of the Ether Bond: The ether bond can cleave, leading to fragments corresponding to the 2,4-difluorophenoxy cation (m/z 129) or the propanoic acid side chain cation.

  • McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids with a gamma-hydrogen is the McLafferty rearrangement, which would result in the loss of a neutral alkene and the formation of a radical cation.

M [C₉H₈F₂O₃]⁺˙ m/z = 202 F1 [M - COOH]⁺ m/z = 157 M->F1 - COOH F2 [M - H₂O]⁺˙ m/z = 184 M->F2 - H₂O F3 [C₆H₃F₂O]⁺ m/z = 129 M->F3 Ether Cleavage F4 [C₃H₅O₂]⁺ m/z = 73 M->F4 Ether Cleavage

Figure 2: Proposed major fragmentation pathways for 3-(2,4-Difluorophenoxy)propanoic acid in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful sample preparation and instrument parameter selection.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-(2,4-Difluorophenoxy)propanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). ESI is a softer ionization technique and is more likely to show the molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(2,4-Difluorophenoxy)propanoic acid. By understanding the fundamental principles of NMR, IR, and MS, and by drawing comparisons with related structures, researchers can confidently interpret the experimental data they obtain for this compound. The detailed predictions for chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns serve as a valuable reference for the structural elucidation and quality control of 3-(2,4-Difluorophenoxy)propanoic acid in various research and development applications.

References

  • Supporting Information for a scientific article. (Specific title and source not fully provided in search result).
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  • NIST WebBook. Propanoic acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

  • PubMed. A comparative toxicological investigation of perfluorocarboxylic acids in rats by fluorine-19 NMR spectroscopy. [Link]

  • National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Journal of the Clandestine Laboratory Investigating Chemists Association. Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. [Link]

  • MDPI. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. [Link]

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Exploratory

3-(2,4-Difluorophenoxy)propanoic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-(2,4-Difluorophenoxy)propanoic acid Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential safety protocols and hand...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(2,4-Difluorophenoxy)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(2,4-Difluorophenoxy)propanoic acid (CAS No. 777-28-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The focus is on understanding the inherent risks and implementing robust control measures to ensure personnel safety and experimental integrity.

Compound Profile and Hazard Identification

3-(2,4-Difluorophenoxy)propanoic acid is a chemical intermediate used in various research and development applications.[1][2] A thorough understanding of its chemical and physical properties is fundamental to a robust safety assessment. While comprehensive toxicological properties have not been fully investigated, the available data necessitates a cautious approach to its handling.[3]

Chemical and Physical Properties
PropertyValueSource
CAS Number 777-28-6[2][4]
Molecular Formula C9H8F2O3[4][5]
Molecular Weight 202.15 g/mol [2][4]
Appearance Solid (assumed, based on handling advice)[3][4]
Storage Temperature Room Temperature or 2-8°C, in a dry area[3][4][6]
GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[3][4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

(Note: GHS classifications can vary slightly between suppliers. The most conservative classification should always be adopted. This table represents a synthesis of available data.)[3][4]

The corresponding GHS pictograms are:



Risk Assessment and Mitigation: The Hierarchy of Controls

A systematic approach to safety involves implementing controls at various levels to minimize exposure. The hierarchy of controls, from most to least effective, provides a framework for this process.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 3-(2,4-Difluorophenoxy)propanoic acid Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Signage) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is to work within a certified chemical fume hood or a ventilated balance enclosure.[3][8] This prevents the inhalation of dust and aerosols.[3] The ventilation system should be appropriate for handling powdered substances to avoid creating airborne dust.[3]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the Safety Data Sheet (SDS) and this guide.[8]

  • Restricted Access: The areas where the compound is handled and stored should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday.[3][4] Do not eat, drink, or smoke in laboratory areas.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[4]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[3][4] Dispose of used gloves as contaminated waste.[3]

    • Lab Coat/Protective Suit: A lab coat or a chemical-resistant suit should be worn to protect street clothing and prevent skin exposure.[3]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[4][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Accidental Release:

    • Evacuate non-essential personnel from the area.[4]

    • Ensure adequate ventilation.[3]

    • Wear full PPE, including respiratory protection.[4]

    • Avoid generating dust.[3]

    • Carefully sweep or vacuum up the spilled material using a HEPA-filtered vacuum. Do not use compressed air for cleaning.[9]

    • Place the collected material into a suitable, sealed, and labeled container for disposal.[3]

    • Clean the spill area thoroughly with a suitable detergent or solvent.[8]

    • Do not allow the product to enter drains or waterways.[3][7]

Experimental Protocols: A Step-by-Step Approach

The following protocols are designed to provide a self-validating system for the safe handling of 3-(2,4-Difluorophenoxy)propanoic acid from receipt to disposal.

Laboratory Handling Workflow

The entire lifecycle of the compound within the laboratory must be managed with safety as the priority.

Handling_Workflow cluster_workflow Safe Handling Workflow Receiving Receiving - Verify Integrity - Log in Inventory Storage Storage - Designated Area - Tightly Sealed - Locked Up Receiving->Storage Store Immediately Weighing Weighing - Ventilated Enclosure - Full PPE Storage->Weighing Retrieve for Use Solubilization Solubilization - In Fume Hood - Add Solid to Solvent Weighing->Solubilization Transfer Experiment Experimental Use - Maintain Controls - Label all Vessels Solubilization->Experiment Use in Exp. Waste Waste Collection - Segregated Waste - Sealed Containers Experiment->Waste Generate Waste Disposal Disposal - Licensed Contractor - Documented Waste->Disposal Dispose via EH&S

Caption: Step-by-step workflow for safe laboratory handling.

Protocol for Weighing and Solution Preparation

Causality: This protocol is designed to minimize the generation and inhalation of airborne particles, which is the primary exposure risk when handling the solid compound.

  • Preparation: Don appropriate PPE (lab coat, chemical safety goggles, and nitrile gloves). Ensure the chemical fume hood or ventilated balance enclosure is operating correctly.

  • Staging: Place a deactivating agent (e.g., 70% ethanol) and waste bags within reach inside the hood. Place all necessary equipment (spatulas, weigh boats, tubes) inside the hood before bringing in the compound.

  • Weighing:

    • Perform all weighing operations within the ventilated enclosure.[8]

    • Carefully open the container. Avoid creating puffs of air that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat or directly into a tared conical tube.

    • Close the primary container tightly immediately after weighing.

  • Solubilization:

    • Prepare the solvent in a separate, appropriate container (e.g., a beaker or flask).

    • Slowly add the weighed solid to the solvent while stirring. This prevents clumping and reduces the chance of splashing compared to adding liquid to the solid.

    • Ensure the resulting solution is fully dissolved before removing it from the hood. Cap the container securely.

  • Decontamination: Wipe down the spatula, weigh boat, and any surfaces inside the hood with a suitable decontaminant. Dispose of all disposable items (weigh boats, wipes) into a clearly labeled hazardous waste container.[3]

  • Post-Procedure: Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Protocol for Storage and Disposal

Causality: Proper storage prevents accidental exposure and degradation of the material, while compliant disposal protects the wider environment and fulfills regulatory requirements.

  • Storage:

    • Store the compound in its original, tightly sealed container.

    • Keep it in a designated, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][11]

    • The storage area should be locked or otherwise secured to limit access.[4][8]

  • Disposal:

    • All waste materials, including the compound itself, contaminated consumables (gloves, wipes, pipette tips), and empty containers, must be treated as hazardous waste.[3]

    • Collect waste in suitable, closed, and clearly labeled containers.[3]

    • Do not dispose of this material down the drain or in general waste.[3][7]

    • Arrange for disposal via a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[3]

Conclusion

While 3-(2,4-Difluorophenoxy)propanoic acid is a valuable research chemical, its potential hazards necessitate careful and informed handling. By understanding its properties and rigorously applying the hierarchy of controls—prioritizing engineering solutions, supported by strict administrative protocols and consistent use of appropriate PPE—researchers can mitigate risks effectively. Adherence to the detailed procedures outlined in this guide will ensure a safe laboratory environment for all personnel.

References

  • CymitQuimica. (2025, December 18). SAFETY DATA SHEET for 3-(2,4-Difluorophenoxy)propanoic acid. CymitQuimica.
  • USP. (2020, February 21). USP SDS US. USP-MSDS.
  • Angene Chemical. (2025, September 5). Safety Data Sheet for 3-(4-Fluorophenoxy)propionic acid. Angene Chemical.
  • CymitQuimica. (2023, June 29). SAFETY DATA SHEET for 3-(3,5-Difluorophenyl)propanoic acid. CymitQuimica.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Amino-3-(2,4-difluorophenyl)propanoic acid. AK Scientific, Inc.
  • Fisher Scientific. (2010, May 20).
  • Fluorochem. (2024, December 19). Safety Data Sheet for 3-(2,3-Difluorophenyl)-2,2-dimethylpropanoic acid. Fluorochem.
  • R&D Systems. (2025, July 31).
  • metasci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid.
  • Clearsynth. (n.d.). 3-(3,5-difluorophenoxy)propanoic acid | CAS No. 844648-19-7.
  • Sigma-Aldrich. (2025, June 27).
  • QL-Chem. (2023, January 2). QZ-3817 p.
  • Sigma-Aldrich. (2024, March 2).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 3-(4-Fluorophenyl)propionic acid.
  • PubChem. (n.d.). 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3). PubChemLite.
  • BLD Pharm. (n.d.). 844648-19-7|3-(3,5-Difluorophenoxy)propanoic acid.
  • PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid | C9H8Cl2O3 | CID 119048.
  • Safe Work Australia. (n.d.).
  • ChemicalBook. (n.d.). 777-28-6(3-(2,4-difluorophenoxy)propanoic acid) Product Description.
  • PubChem. (n.d.). 3-(4-Amino-2,5-difluorophenoxy)propanoic acid | C9H9F2NO3 | CID 63947858.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.

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Foundational

An In-depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2,4-Difluorophenoxy)propanoic acid, with the CAS number 777-28-6, is a fluorinated aromatic carboxylic acid that has garnered significant in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Difluorophenoxy)propanoic acid, with the CAS number 777-28-6, is a fluorinated aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structural features, namely the difluorophenoxy group and the propanoic acid moiety, make it a valuable building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The presence of fluorine atoms can significantly enhance the metabolic stability and biological activity of the resulting compounds. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 3-(2,4-Difluorophenoxy)propanoic acid, offering practical insights for researchers and professionals in drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-(2,4-Difluorophenoxy)propanoic acid is essential for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 777-28-6[1]
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.15 g/mol [1]
Appearance White to off-white crystalline powder-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

Spectroscopic Data (Predicted and Representative)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the difluorophenyl ring, typically in the range of 6.8-7.5 ppm. The two methylene groups of the propanoic acid chain would appear as multiplets in the upfield region, likely between 2.5 and 4.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically downfield (10-12 ppm), though its visibility can depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 170-180 ppm. The aromatic carbons would appear in the 100-160 ppm region, with their chemical shifts influenced by the fluorine and oxygen substituents. The two methylene carbons of the propanoic acid chain would be found in the more upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carbonyl group. Absorptions in the 1100-1300 cm⁻¹ region would be indicative of the C-O ether linkage and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (202.15 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group (CO₂H) and cleavage of the ether bond.

Commercial Availability

3-(2,4-Difluorophenoxy)propanoic acid is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity levels typically range from 97% to 99%. When sourcing this compound, it is crucial to consider the supplier's reputation, the provided analytical data (e.g., Certificate of Analysis), and the available packaging sizes.

SupplierPurityNotes
Sigma-Aldrich≥98%Available in various quantities for research and development.
TCI Chemicals>98.0%Offered for laboratory use.
Alfa Aesar98%Available for research and manufacturing purposes.
BLD Pharm98%+Supplier of pharmaceutical intermediates.[2]
CymitQuimica97%Supplier for laboratory use.

This is not an exhaustive list, and availability may vary by region. It is recommended to contact suppliers directly for current pricing and stock information.

Synthesis and Manufacturing

The most common and industrially viable method for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid is through a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,4-difluorophenol is deprotonated to form a phenoxide, which then reacts with a 3-halopropanoic acid or its ester.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2,4-Difluorophenol

  • 3-Bromopropanoic acid (or 3-chloropropanoic acid)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • A suitable solvent (e.g., acetone, dimethylformamide (DMF), or ethanol)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Step-by-Step Methodology:

  • Deprotonation of 2,4-Difluorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorophenol in the chosen solvent.

  • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the sodium or potassium 2,4-difluorophenoxide salt.

  • Nucleophilic Substitution: To the phenoxide solution, add a stoichiometric equivalent of 3-bromopropanoic acid.

  • The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.

  • The aqueous solution is then extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude 3-(2,4-Difluorophenoxy)propanoic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product in high purity.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2,4-Difluorophenol 2,4-Difluorophenol Deprotonation Deprotonation 2,4-Difluorophenol->Deprotonation 3-Bromopropanoic Acid 3-Bromopropanoic Acid Williamson Ether Synthesis (SN2) Williamson Ether Synthesis (SN2) 3-Bromopropanoic Acid->Williamson Ether Synthesis (SN2) Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Deprotonation Deprotonation->Williamson Ether Synthesis (SN2) Forms Phenoxide Solvent Removal Solvent Removal Williamson Ether Synthesis (SN2)->Solvent Removal Acidification Acidification Solvent Removal->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Product Product Recrystallization->Product Pure 3-(2,4-Difluorophenoxy)propanoic Acid

Caption: Workflow for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid.

Applications in Research and Drug Development

3-(2,4-Difluorophenoxy)propanoic acid is a key intermediate in the synthesis of several important pharmaceutical compounds. Its difluorinated phenyl ring is a common motif in modern drug design, often contributing to improved potency and pharmacokinetic properties.

Synthesis of Voriconazole

One of the most notable applications of a related precursor is in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent. While the direct precursor to the core of Voriconazole is 1-(2,4-difluorophenyl)ethanone, the synthesis of related difluorophenyl-containing intermediates highlights the importance of this chemical scaffold in antifungal drug discovery. The synthesis of Voriconazole is a multi-step process that involves the construction of the core triazole butanol structure.

Synthesis of Chromanone Derivatives

3-(2,4-Difluorophenoxy)propanoic acid is a direct precursor for the synthesis of 6,8-difluorochroman-4-one . This is typically achieved through an intramolecular Friedel-Crafts acylation reaction, often mediated by a strong acid such as polyphosphoric acid (PPA) or Eaton's reagent. Chromanone derivatives are important scaffolds in medicinal chemistry and have been investigated for a wide range of biological activities.

Representative Synthetic Pathway

Application_Pathway cluster_chromanone Chromanone Synthesis 3-(2,4-Difluorophenoxy)propanoic Acid 3-(2,4-Difluorophenoxy)propanoic Acid Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation 3-(2,4-Difluorophenoxy)propanoic Acid->Intramolecular Friedel-Crafts Acylation Strong Acid (e.g., PPA) 6,8-Difluorochroman-4-one 6,8-Difluorochroman-4-one Intramolecular Friedel-Crafts Acylation->6,8-Difluorochroman-4-one Medicinal Chemistry Scaffold

Caption: Role of 3-(2,4-Difluorophenoxy)propanoic acid in chromanone synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(2,4-Difluorophenoxy)propanoic acid. The following information is based on available Material Safety Data Sheets (MSDS).[1]

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if handling in a poorly ventilated area.

    • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

    • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Fire-Fighting Measures:

    • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

    • Wear self-contained breathing apparatus for firefighting if necessary.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

Sources

Exploratory

review of 3-(2,4-Difluorophenoxy)propanoic acid literature

An In-depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic Acid Authored by a Senior Application Scientist Abstract 3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid with significant po...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic Acid

Authored by a Senior Application Scientist

Abstract

3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid with significant potential as a key intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a propanoic acid chain linked to a 2,4-difluorinated phenyl ring via an ether bond, provides a versatile scaffold for the synthesis of more complex molecules. The strategic placement of two fluorine atoms on the aromatic ring enhances metabolic stability and modulates the electronic properties of the molecule, making it an attractive building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive review of its synthesis, physicochemical properties, chemical reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

3-(2,4-Difluorophenoxy)propanoic acid, with the molecular formula C₉H₈F₂O₃, belongs to the class of aryloxyalkanoic acids.[1] While direct and extensive literature on this specific isomer is nascent, its structural analogs and the broader class of fluorinated phenylpropanoic acids are well-documented as crucial components in drug discovery. For instance, the related compound 3-(2,4-difluorophenyl)propionic acid serves as a key building block in the synthesis of antifungal and anti-inflammatory drugs.[2] The 2,4-difluorophenyl motif is a recognized pharmacophore found in potent therapeutics like the antifungal agent Voriconazole.[3]

The significance of this molecule lies in three primary areas:

  • Medicinal Chemistry Scaffold: The ether linkage and carboxylic acid functional group provide two reactive handles for further chemical modification, allowing for its incorporation into larger, more complex drug candidates.

  • Metabolic Stability: The presence of fluorine atoms, particularly on an aromatic ring, is a well-established strategy in drug design to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a compound.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms alter the acidity of the carboxylic acid and the lipophilicity of the molecule, which can be fine-tuned to optimize target engagement and cell permeability.

This guide will synthesize the available information on this molecule and its close isomers to provide a robust technical overview for its practical application in a research and development setting.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Below is a summary of the known and predicted properties for 3-(2,4-Difluorophenoxy)propanoic acid.

PropertyValue / DescriptionSource
Molecular Formula C₉H₈F₂O₃PubChem[1]
Molar Mass 202.16 g/mol PubChem[1]
Monoisotopic Mass 202.04414 DaPubChem[1]
Appearance White to off-white solid (typical for this class)Inferred
Predicted XlogP 1.6PubChem[1]
Predicted pKa 4.10 ± 0.10 (for 3,5-isomer)Chemdad[4]
Melting Point 115.0 to 119.0 °C (for 2,4-difluorobenzoyl analog)ChemBK[5]

Synthesis and Manufacturing Considerations

The synthesis of 3-(2,4-Difluorophenoxy)propanoic acid is most commonly achieved via a Williamson ether synthesis, a robust and well-understood reaction in organic chemistry. This approach involves the coupling of a phenol with an alkyl halide under basic conditions.

General Synthetic Workflow

The primary route involves the O-alkylation of 2,4-difluorophenol with a 3-halopropanoic acid ester, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This two-step process is generally high-yielding and avoids the use of hazardous reagents that were common in older, less efficient methods.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_hydrolysis Hydrolysis A 2,4-Difluorophenol D Intermediate: Ethyl 3-(2,4-difluorophenoxy)propanoate A->D Williamson Ether Synthesis B Ethyl 3-bromopropanoate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) C->D Step 1 E Final Product: 3-(2,4-Difluorophenoxy)propanoic Acid D->E Saponification F Base (e.g., NaOH, LiOH) Solvent (e.g., THF/H₂O) Then Acid Workup (e.g., HCl) F->E Step 2 G cluster_acid Carboxylic Acid Reactions cluster_ring Aromatic Ring Reactions Core 3-(2,4-Difluorophenoxy) propanoic Acid Ester Esterification (R-OH, H⁺) Core->Ester Forms Esters Amide Amide Coupling (R₂NH, Coupling Agent) Core->Amide Forms Amides Reduction Reduction (e.g., BH₃) Core->Reduction Forms Primary Alcohol NAS Nucleophilic Aromatic Substitution (NAS) Core->NAS Further Substitution Cyclization Intramolecular Cyclization (e.g., PPA, H₂SO₄) Core->Cyclization Forms Chromanone

Sources

Foundational

discovery and history of 3-(2,4-Difluorophenoxy)propanoic acid

An In-Depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic Acid: Synthesis, Chemistry, and Applications Abstract 3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2,4-Difluorophenoxy)propanoic Acid: Synthesis, Chemistry, and Applications

Abstract

3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid of significant interest to researchers and drug development professionals. While its specific discovery and developmental history are not extensively documented in dedicated literature, its chemical lineage places it within the well-studied class of phenoxyalkanoic acids. The strategic placement of fluorine atoms on the phenyl ring critically modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its physicochemical properties, details plausible and established synthetic routes based on methodologies proven for its isomers, discusses its primary application as a key intermediate in the synthesis of heterocyclic scaffolds like chromanones, and postulates its mechanism of action based on structural analogies.

Introduction: The Strategic Role of Fluorination in Phenoxyalkanoic Acid Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond confer unique properties to parent compounds. These often include enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and altered acidity (pKa) of nearby functional groups.

The phenoxyalkanoic acid framework itself is a privileged scaffold found in numerous biologically active compounds. 3-(2,4-Difluorophenoxy)propanoic acid, with its difluoro-substituted phenyl ring linked via an ether bridge to a propanoic acid chain, combines these features. The 2,4-substitution pattern on the aromatic ring creates a specific electronic and steric profile that influences its reactivity and potential biological interactions. While its history is not as storied as some compounds, its utility is derived from its role as a precursor to more complex molecular architectures, particularly in the synthesis of fluorinated chromanone derivatives.

Physicochemical and Structural Properties

The fundamental properties of 3-(2,4-Difluorophenoxy)propanoic acid are summarized below. These characteristics are essential for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueSource
Chemical Formula C₉H₈F₂O₃[1][2]
Molecular Weight 202.15 g/mol [2]
CAS Number 777-28-6[2]
Appearance White Powder (typical for related compounds)[3]
Purity (Typical) ≥97%[2]
SMILES C1=CC(=C(C=C1F)F)OCCC(=O)O[1]
InChI Key KELQPDLVHXMGBI-UHFFFAOYSA-N[1][2]

Synthesis and Manufacturing Strategies

The synthesis of 3-(2,4-Difluorophenoxy)propanoic acid can be achieved through several established chemical transformations. The choice of route often depends on the starting material availability, desired scale, and considerations for industrial production, such as avoiding hazardous reagents and complex purification steps.[4][5] The following methodologies are derived from successful syntheses of closely related difluorophenoxypropanoic acid isomers.

Synthetic Route A: O-Alkylation via Williamson Ether Synthesis

This is a classic and robust method for forming the core ether linkage. It involves the reaction of a phenoxide with an alkyl halide.

Protocol:

  • Deprotonation: Dissolve 2,4-difluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight molar excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature to generate the 2,4-difluorophenoxide anion.

  • Alkylation: Introduce a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) to the reaction mixture.

  • Reaction: Heat the mixture (typically 60-80°C) and monitor by TLC or LC-MS until the starting phenol is consumed.

  • Hydrolysis: Upon completion, cool the reaction and perform an aqueous workup. Saponify the resulting ester using an aqueous base (e.g., NaOH or KOH) to yield the sodium or potassium salt of the target acid.

  • Acidification & Isolation: Acidify the aqueous solution with a strong acid like HCl to precipitate the 3-(2,4-Difluorophenoxy)propanoic acid. The solid product can then be isolated by filtration, washed with water, and dried.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrolysis 2,4-Difluorophenol 2,4-Difluorophenol Intermediate_Ester Ethyl 3-(2,4-difluorophenoxy)propanoate 2,4-Difluorophenol->Intermediate_Ester Heat Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate->Intermediate_Ester Heat Base (K2CO3) Base (K2CO3) Base (K2CO3)->Intermediate_Ester Heat Solvent (DMF) Solvent (DMF) Solvent (DMF)->Intermediate_Ester Heat Base (NaOH) Base (NaOH) Intermediate_Ester->Base (NaOH) Acid (HCl) Acid (HCl) Base (NaOH)->Acid (HCl) Final_Product 3-(2,4-Difluorophenoxy)propanoic acid Acid (HCl)->Final_Product

Diagram 1: Workflow for Williamson Ether Synthesis Route.
Synthetic Route B: Oxidation of the Corresponding Alcohol

This route builds the acid functionality from a more reduced precursor, which can be advantageous for avoiding certain side reactions. Industrial patents for related isomers highlight this as a favorable approach to circumvent the use of environmentally hazardous heavy metal oxidants like chromium (VI).[4][5]

Protocol:

  • Alcohol Synthesis: Synthesize the precursor, 3-(2,4-difluorophenoxy)propan-1-ol, via O-alkylation of 2,4-difluorophenol with 3-chloro-1-propanol.

  • Oxidation: Dissolve the alcohol in a suitable solvent system, such as acetonitrile/water.

  • Oxidant Addition: Add a modern, non-heavy metal oxidant system. A highly effective combination used for the 3,5-difluoro isomer is potassium peroxymonosulfate (Oxone) in the presence of a catalytic amount of 2-iodobenzoic acid.[4][6]

  • Reaction: Heat the reaction mixture (e.g., to 80°C) and monitor for completion.[4]

  • Workup and Isolation: After cooling, perform an aqueous workup with a suitable organic solvent like ethyl acetate. The product is then isolated from the organic layer, often through concentration and precipitation/crystallization from a non-polar solvent like heptane.[4] This method has been reported to achieve yields as high as 79% for related isomers.[4][6]

G Start 3-(2,4-difluorophenoxy)propan-1-ol Reaction Oxidation at 80°C Start->Reaction Reagents Potassium Peroxymonosulfate + 2-Iodobenzoic acid Reagents->Reaction Solvent Acetonitrile / Water Solvent->Reaction Workup Aqueous Workup (Ethyl Acetate / Water) Reaction->Workup Product 3-(2,4-Difluorophenoxy)propanoic acid Workup->Product

Diagram 2: Workflow for the Alcohol Oxidation Route.

Postulated Mechanism of Action and Biological Relevance

While specific enzyme inhibition or receptor binding studies for 3-(2,4-difluorophenoxy)propanoic acid are not widely published, its mechanism can be inferred from its structural components and data on related molecules.

  • Difluorophenoxy Group: This moiety is the primary pharmacophore responsible for interacting with biological targets. It can engage in van der Waals, hydrophobic, or specific π-stacking interactions within an enzyme's active site or a receptor's binding pocket. The fluorine atoms can also form hydrogen bonds or other electrostatic interactions, enhancing binding affinity.[6]

  • Propanoic Acid Moiety: The terminal carboxylic acid is a key hydrogen-bonding group. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows it to anchor the molecule to polar residues such as arginine, lysine, or histidine in a protein target.[6]

For related isomers, activities such as anti-inflammatory (potentially through COX-2 inhibition) and antimicrobial effects have been noted in preliminary studies.[6]

Diagram 3: Conceptual Pharmacophore Interactions.

Key Application: Intermediate for Chromanone Synthesis

A primary and well-documented application for this class of compounds is as a key intermediate in the synthesis of fluorinated chroman-4-ones.[4][5] These heterocyclic structures are important scaffolds in medicinal chemistry. The synthesis involves an intramolecular Friedel-Crafts acylation (cyclization).

Protocol: Acid-Catalyzed Cyclization

  • Reaction Setup: Carefully add 3-(2,4-difluorophenoxy)propanoic acid portion-wise to a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), at a controlled low temperature (e.g., 0-10°C).[4]

  • Cyclization: Slowly warm the mixture to a moderate temperature (e.g., 50°C) and stir until the reaction is complete, as monitored by an appropriate method (e.g., HPLC).[4] The reaction involves the protonation of the carboxylic acid, followed by electrophilic attack of the resulting acylium ion onto the electron-rich aromatic ring, leading to ring closure.

  • Quenching: Carefully quench the reaction by pouring the acidic mixture into ice-water.

  • Extraction & Isolation: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). The organic layer is then washed with a mild base (like a sodium bicarbonate solution) to remove any unreacted starting material, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The final product, 6,8-difluorochroman-4-one, is obtained after removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or chromatography if necessary.

G Start 3-(2,4-Difluorophenoxy)propanoic acid Reaction Intramolecular Friedel-Crafts Acylation (50°C) Start->Reaction Reagent Concentrated H2SO4 Reagent->Reaction Quench Quench with Ice-Water Reaction->Quench Product 6,8-Difluorochroman-4-one Quench->Product

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of a Fluorinated Propanoic Acid Derivative 3-(2,4-Difluorophenoxy)propanoic acid is a valuable synthetic intermediate in me...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Fluorinated Propanoic Acid Derivative

3-(2,4-Difluorophenoxy)propanoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] The presence of the difluorophenoxy moiety imparts unique electronic properties and metabolic stability, making it a key building block for more complex molecules, including pharmacologically active agents. This document provides a comprehensive guide to its synthesis via the Williamson ether synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

PART 1: Foundational Principles & Safety Mandates

The Synthetic Strategy: Williamson Ether Synthesis

The synthesis of 3-(2,4-difluorophenoxy)propanoic acid is efficiently achieved through the Williamson ether synthesis. This classic and robust method involves a two-step, one-pot process that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

  • Deprotonation: The weakly acidic phenolic proton of 2,4-difluorophenol is abstracted by a strong base (e.g., sodium hydroxide) to generate a highly nucleophilic sodium 2,4-difluorophenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom bearing the bromine in 3-bromopropanoic acid. This SN2 displacement of the bromide leaving group forms the desired ether linkage.[4]

The overall reaction is as follows:

An acidic workup is then required to protonate the carboxylate salt, yielding the final product.

Reaction Mechanism Overview

The following diagram illustrates the key mechanistic steps of the Williamson ether synthesis for this specific transformation.

Caption: Reaction mechanism for the synthesis.

Mandatory Safety Protocol: Hazard Analysis of Reactants

A thorough understanding and mitigation of risks are paramount. Both primary reactants are hazardous and require careful handling in a controlled laboratory environment.[5][6]

ReactantGHS PictogramsHazard StatementsKey Precautionary Measures
2,4-Difluorophenol GHS02, GHS05, GHS06Flammable solid. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6][7]Keep away from heat/sparks. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area or fume hood.[6][8]
3-Bromopropanoic Acid GHS05Causes severe skin burns and eye damage.[5][9]Do not breathe dust. Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling.[5]
Sodium Hydroxide (NaOH) GHS05Causes severe skin burns and eye damage.Handle with extreme care. Wear appropriate PPE, especially eye protection.

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[6]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Lab Coat: A flame-retardant lab coat must be worn and fully fastened.

PART 2: Experimental Protocol & Workflow

This protocol is designed for a laboratory-scale synthesis. All glassware should be thoroughly dried before use.

Reagents and Materials
ReagentM.W. ( g/mol )QuantityMoles (mmol)
2,4-Difluorophenol130.09[7]6.50 g50.0
3-Bromopropanoic Acid152.98[10]7.65 g50.0
Sodium Hydroxide (NaOH)40.004.40 g110.0
Deionized Water18.02100 mL-
Diethyl Ether (for extraction)74.12~150 mL-
Hydrochloric Acid (6 M)36.46As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Synthesis Workflow Diagram

Synthesis_Workflow A 1. Dissolve NaOH in H₂O in a round-bottom flask. B 2. Add 2,4-Difluorophenol and stir to form phenoxide. A->B C 3. Add 3-Bromopropanoic Acid to the reaction mixture. B->C D 4. Heat mixture under reflux (e.g., 90-100°C) for 1-2 hours. C->D E 5. Cool to room temp, then cool in an ice bath. D->E F 6. Acidify with 6M HCl until pH ~1-2 to precipitate the product. E->F G 7. Isolate crude product via vacuum filtration. F->G H 8. Purify by recrystallization (e.g., from hot water or toluene). G->H I 9. Dry the purified crystals under vacuum. H->I

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Procedure

Reaction Setup & Execution:

  • Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully dissolve 4.40 g (110.0 mmol) of sodium hydroxide in 100 mL of deionized water. The dissolution is exothermic; allow the solution to cool.

  • Phenoxide Formation: To the stirred sodium hydroxide solution, add 6.50 g (50.0 mmol) of 2,4-difluorophenol. Stir the mixture for 10-15 minutes at room temperature. The phenol will dissolve as it deprotonates to form the sodium 2,4-difluorophenoxide salt.

  • Addition of Electrophile: Add 7.65 g (50.0 mmol) of 3-bromopropanoic acid to the reaction flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture in a water or oil bath to a gentle reflux (approximately 90-100°C).[11] Maintain the reflux with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Work-up and Product Isolation:

  • Cooling: After the reaction period, remove the heat source and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath to facilitate precipitation in the next step.

  • Acidification: While stirring the cold reaction mixture, slowly and carefully add 6 M hydrochloric acid dropwise. The product will begin to precipitate as the sodium carboxylate salt is protonated. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).[11][12]

  • Filtration: Collect the precipitated crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts (NaBr, excess HCl).

Purification:

  • Recrystallization: Transfer the crude solid to a suitable beaker. Recrystallize the product from a minimal amount of hot solvent. Water or a toluene/hexane mixture are common choices. Dissolve the solid in the boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum to a constant weight.

PART 3: In-Depth Discussion & Field Insights

Causality Behind Experimental Choices
  • Stoichiometry: A slight excess of base (2.2 equivalents) is used. The first equivalent deprotonates the phenol, and the second neutralizes the carboxylic acid of the reactant, preventing it from interfering with the primary reaction. The excess ensures the phenolic nucleophile remains in its active, deprotonated state throughout the reaction.

  • Solvent Selection: Water is a suitable solvent for this reaction as it readily dissolves the ionic intermediates (phenoxide and carboxylate) and the sodium hydroxide base. For SN2 reactions, polar aprotic solvents like DMF or DMSO can also accelerate the rate, but water is often sufficient, safer, and more cost-effective for this specific transformation.[13]

  • Temperature Control: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.[3] Higher temperatures can lead to side reactions, so controlled reflux is optimal.

  • Acidic Work-up: The product of the SN2 reaction is the sodium salt of the carboxylic acid, which is water-soluble. Acidification is a critical step to convert the salt into the neutral carboxylic acid, which has much lower solubility in water, causing it to precipitate out of the solution for easy isolation.[11]

Expected Yield & Characterization
  • Yield: Typical yields for this synthesis range from 70-90%, depending on the purity of the starting materials and the efficiency of the work-up and purification steps.

  • Characterization: The identity and purity of the final product, 3-(2,4-difluorophenoxy)propanoic acid (M.W. 202.15 g/mol [2]), should be confirmed by standard analytical techniques:

    • Melting Point: A sharp melting point indicates high purity.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.

    • Mass Spectrometry: Confirms the molecular weight of the compound.

References

  • Thermo Fisher Scientific. (2010, May 21). Safety Data Sheet: 3-Bromopropionic acid. [Link]

  • Chem-Supply. (2018, June 5). Safety Data Sheet: 2,4-Difluorophenol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11553, 3-Bromopropionic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123051, 2,4-Difluorophenol. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Jakher, S. S. (2020). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • BYJU'S. Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. Experiment 06: Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PubChemLite. 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3). [Link]

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Application

Purification of 3-(2,4-Difluorophenoxy)propanoic Acid by Recrystallization: An Application Note and Protocol

This technical guide provides a comprehensive framework for the purification of 3-(2,4-Difluorophenoxy)propanoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the purification of 3-(2,4-Difluorophenoxy)propanoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions. It delves into the rationale behind procedural steps, equipping the user with the knowledge to adapt and troubleshoot the protocol effectively. While specific experimental solubility data for 3-(2,4-Difluorophenoxy)propanoic acid is not extensively available in public literature, this guide establishes a robust, first-principles approach to developing a successful purification strategy.

Introduction: The Importance of Purity

3-(2,4-Difluorophenoxy)propanoic acid is a valuable building block in medicinal chemistry and materials science. The presence of impurities, even in small amounts, can significantly impact the outcome of subsequent reactions, biological assays, or the properties of the final material. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization can yield a highly pure, crystalline product from a crude or impure solid.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A foundational understanding of the target molecule's properties is crucial for developing a purification protocol.

Physicochemical Profile:

PropertyValue/InformationSource
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.15 g/mol [1]
Predicted XlogP 1.6[1]
Melting Point Not experimentally determined in available literature. A related compound, 3-(2,4-Difluorobenzoyl)propanoic acid, has a melting point of 115-119 °C, which may serve as a rough estimate.
Appearance Expected to be a solid at room temperature.

Probable Synthesis and Potential Impurities:

The most common synthetic route to 3-(2,4-Difluorophenoxy)propanoic acid is a Williamson ether synthesis, where 2,4-difluorophenol is reacted with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Synthesis_Pathway A 2,4-Difluorophenol D Intermediate Ester A->D Williamson Ether Synthesis B 3-Halopropanoic Acid Ester B->D C Base (e.g., K₂CO₃) F Crude 3-(2,4-Difluorophenoxy)propanoic Acid D->F E Hydrolysis (Acid or Base)

Figure 1: A simplified workflow for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid.

Based on this synthesis, the primary impurities to be removed during recrystallization are likely:

  • Unreacted 2,4-difluorophenol: A key starting material.

  • Unreacted 3-halopropanoic acid/ester: The second starting component.

  • The intermediate ester: If hydrolysis is incomplete.

  • Salts: Formed during the reaction and neutralization steps.

The Cornerstone of Recrystallization: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Experimental Protocol for Solvent Screening

Given the absence of specific solubility data, a systematic experimental screening is necessary. This should be performed on a small scale.

Materials:

  • Crude 3-(2,4-Difluorophenoxy)propanoic acid

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude acid into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently with agitation until the solvent boils.

  • If the compound dissolves completely upon heating, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

Solvent Selection Guide:

Solvent ClassExample SolventsRationale for Inclusion
Alcohols Methanol, Ethanol, IsopropanolThe carboxylic acid group suggests good solubility in polar protic solvents.
Water Deionized WaterThe molecule has some polar character, but the aromatic ring may limit solubility. Often used in a solvent pair with an alcohol.
Ketones AcetoneA polar aprotic solvent that can be effective for moderately polar compounds.
Esters Ethyl AcetateA medium-polarity solvent.
Aromatic Hydrocarbons TolueneThe aromatic ring in the target molecule suggests some solubility.
Chlorinated Solvents DichloromethaneA related monofluorinated compound was crystallized from a dichloromethane/hexane mixture.[2]
Aliphatic Hydrocarbons Hexanes, HeptaneLikely to be poor solvents on their own but are excellent candidates for use as an anti-solvent in a solvent pair system.
Two-Solvent Recrystallization

If no single solvent is ideal, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Procedure for a Two-Solvent System:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

A common and effective solvent pair for carboxylic acids is an alcohol (e.g., ethanol) and water.

Detailed Recrystallization Protocol

This protocol is a general guideline and should be adapted based on the results of the solvent screening.

Recrystallization_Workflow Start Start with Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (Optional) Remove Insoluble Impurities Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Further Cooling in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Collect Crystals Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry the Purified Crystals Washing->Drying End Pure Crystalline Product Drying->End

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(2,4-Difluorophenoxy)propanoic acid

Abstract This application note presents a comprehensive guide for the quantitative analysis of 3-(2,4-Difluorophenoxy)propanoic acid using High-Performance Liquid Chromatography (HPLC). The methodology detailed herein is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 3-(2,4-Difluorophenoxy)propanoic acid using High-Performance Liquid Chromatography (HPLC). The methodology detailed herein is designed for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable analytical technique for this compound. The protocol covers the fundamental principles of method development, a step-by-step experimental workflow, and guidelines for method validation, ensuring scientific integrity and reproducible results.

Introduction

3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₈F₂O₃.[1][2] The presence of the difluorophenoxy group and the propanoic acid moiety suggests its potential as an intermediate in the synthesis of biologically active molecules. Accurate and precise quantification of this compound is crucial for ensuring the quality of starting materials, monitoring reaction progress, and for the final purity assessment of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[3] This application note describes a reversed-phase HPLC (RP-HPLC) method tailored for the analysis of 3-(2,4-Difluorophenoxy)propanoic acid, addressing the challenges associated with its acidic nature and aromaticity.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.

  • Structure: 3-(2,4-Difluorophenoxy)propanoic acid consists of a propanoic acid tail attached to a 2,4-difluorophenyl ring via an ether linkage.

  • Solubility: The solubility of the compound should be determined in various solvents to select an appropriate diluent for sample preparation that is compatible with the mobile phase.[3] HPLC grade methanol or acetonitrile are common starting points.

HPLC Method Development and Rationale

The selection of the stationary phase, mobile phase, and detector settings is critical for achieving the desired separation and sensitivity.

Stationary Phase Selection

Given the non-polar nature of the difluorophenoxy group, a reversed-phase column is the logical choice.

  • Recommended Column: A C18 column is a versatile and robust starting point for the separation of many pharmaceutical compounds.[4]

  • Alternative Considerations: For halogenated compounds, alternative stationary phases like fluorinated phases (e.g., PFP or F5) can offer unique selectivity due to dipole-dipole and π-π interactions, potentially improving resolution from closely related impurities.[6][7]

Mobile Phase Optimization

The mobile phase composition directly influences the retention and elution of the analyte.

  • Mobile Phase A (Aqueous): A buffered aqueous solution is necessary to control the pH. A common choice is a phosphate buffer due to its wide buffering range. Alternatively, for LC-MS compatibility, volatile buffers such as formic acid or ammonium acetate are preferred.

  • Mobile Phase B (Organic): Acetonitrile or methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths.

  • pH Control: To suppress the ionization of the carboxylic acid, the pH of the aqueous mobile phase should be maintained in the acidic range, ideally around pH 2.5-3.0. This will ensure the analyte is in its neutral, more retained form, leading to better peak shape and longer retention times.[5]

Detection

The presence of the aromatic ring in 3-(2,4-Difluorophenoxy)propanoic acid allows for straightforward detection using a UV-Visible detector. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum of the analyte, aiding in peak identification and purity assessment.[3] The optimal detection wavelength should be determined by analyzing a standard solution and identifying the wavelength of maximum absorbance (λmax). For many aromatic acids, this is typically in the range of 220-280 nm.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of 3-(2,4-Difluorophenoxy)propanoic acid.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (or formic acid for LC-MS).

  • Syringe filters (0.45 µm).

  • 3-(2,4-Difluorophenoxy)propanoic acid reference standard.

Preparation of Solutions
  • Mobile Phase A (0.02 M Potassium Phosphate Buffer, pH 2.5): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(2,4-Difluorophenoxy)propanoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 225 nm (or λmax)
Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

A comprehensive method validation should be performed according to ICH (International Council for Harmonisation) guidelines to ensure the reliability of the analytical data. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation and System Suitability

System Suitability

Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Example Chromatogram

(A representative chromatogram would be inserted here in a formal application note, showing a well-resolved, symmetrical peak for 3-(2,4-Difluorophenoxy)propanoic acid.)

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation B Standard & Sample Solution Preparation C System Suitability Test B->C D HPLC Injection & Data Acquisition C->D E Peak Integration & Quantification D->E F Data Review & Reporting E->F

Caption: A logical workflow for the HPLC analysis of 3-(2,4-Difluorophenoxy)propanoic acid.

Analyte Ionization State vs. Mobile Phase pH

pH_Effect cluster_ph Mobile Phase pH vs. Analyte pKa cluster_state Analyte State in Solution pH_low pH < pKa pKa pKa (~4.3) pH_low->pKa neutral Neutral (R-COOH) More Retained pH_low->neutral Favors pH_high pH > pKa pKa->pH_high ionized Ionized (R-COO⁻) Less Retained pH_high->ionized Favors

Caption: The effect of mobile phase pH on the ionization and retention of the acidic analyte.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 3-(2,4-Difluorophenoxy)propanoic acid. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent peak shape and retention are achieved on a standard C18 column. This method is suitable for routine analysis in quality control and research environments. For complex matrices or challenging separations from structurally similar impurities, further optimization or the use of alternative stationary phases may be beneficial.

References

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Benchchem. (n.d.). Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Aromatic Acids.
  • PubChemLite. (n.d.). 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3).
  • ChemicalBook. (n.d.). 777-28-6(3-(2,4-difluorophenoxy)propanoic acid) Product Description.
  • ChemBK. (2024). 3-(2,4-Difluorobenzoyl)propanoic acid.

Sources

Application

Application Note: Structural Elucidation of 3-(2,4-Difluorophenoxy)propanoic Acid using ¹H NMR Spectroscopy

Introduction 3-(2,4-Difluorophenoxy)propanoic acid is a multifaceted organic molecule, serving as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural integrity...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,4-Difluorophenoxy)propanoic acid is a multifaceted organic molecule, serving as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural integrity is paramount to the desired chemical properties and biological activity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable analytical technique for the unambiguous structural verification of such molecules. This application note provides a comprehensive guide to the ¹H NMR spectrum of 3-(2,4-Difluorophenoxy)propanoic acid, offering a detailed spectral analysis and a robust protocol for sample preparation and data acquisition. The causality behind experimental choices and spectral interpretation is emphasized to provide field-proven insights for researchers.

¹H NMR Spectral Analysis of 3-(2,4-Difluorophenoxy)propanoic acid

The ¹H NMR spectrum of 3-(2,4-Difluorophenoxy)propanoic acid presents a distinct pattern of signals corresponding to the different proton environments within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for a complete assignment of the proton signals. The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ is detailed below. This data has been generated using a reliable NMR prediction tool to ensure a high degree of accuracy in the absence of a publicly available, peer-reviewed experimental spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a~11.5 - 12.5broad singlet1H--COOH
H-b~4.35triplet2H~6.0-O-CH₂ -CH₂-COOH
H-c~2.95triplet2H~6.0-O-CH₂-CH₂ -COOH
H-d~7.05multiplet1HJ(H-d, H-e) ≈ 9.0, J(H-d, F) ≈ 8.5Ar-H (ortho to O)
H-e~6.90multiplet1HJ(H-e, H-d) ≈ 9.0, J(H-e, F) ≈ 5.0Ar-H (meta to O, para to F)
H-f~6.80multiplet1HJ(H-f, F) ≈ 9.5, J(H-f, H-e) ≈ 3.0Ar-H (ortho to F, meta to O)
Detailed Peak Assignments and Rationale
  • Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is the most deshielded proton in the molecule, appearing as a broad singlet in the downfield region of the spectrum (~11.5 - 12.5 ppm). This significant downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms in the carboxyl group. The signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. This exchange can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear.

  • Aliphatic Protons (H-b and H-c): The two methylene groups of the propanoic acid chain appear as two distinct triplets.

    • The protons of the methylene group adjacent to the oxygen atom (H-b ) are deshielded by the electronegative oxygen, and thus resonate at a lower field (~4.35 ppm) compared to the other methylene group.

    • The protons of the methylene group alpha to the carbonyl group (H-c ) appear at a higher field (~2.95 ppm).

    • Both signals are triplets due to coupling with the adjacent methylene protons (n+1 rule, where n=2), with a typical vicinal coupling constant of approximately 6.0 Hz.

  • Aromatic Protons (H-d, H-e, and H-f): The aromatic region of the spectrum is more complex due to the presence of the two fluorine substituents, which not only influence the chemical shifts of the aromatic protons but also couple with them.

    • H-d , the proton ortho to the phenoxy group and meta to a fluorine atom, is expected to be the most downfield of the aromatic protons (~7.05 ppm) due to the deshielding effect of the adjacent oxygen. It will appear as a multiplet due to coupling with the adjacent aromatic proton H-e and the nearby fluorine atom.

    • H-e , which is meta to the phenoxy group and ortho to one fluorine and para to the other, will resonate at an intermediate chemical shift (~6.90 ppm). Its signal will be a multiplet due to coupling with H-d and the two fluorine atoms.

    • H-f , positioned between the two fluorine atoms, will be the most upfield of the aromatic protons (~6.80 ppm) due to the combined electron-donating resonance effect of the fluorine atoms. It will appear as a multiplet due to coupling with the adjacent fluorine atoms and H-e.

Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a high-quality NMR sample of 3-(2,4-Difluorophenoxy)propanoic acid for analysis. Adherence to these steps is crucial for obtaining a high-resolution spectrum free from artifacts.

Materials and Equipment
  • 3-(2,4-Difluorophenoxy)propanoic acid (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials

  • Vortex mixer

  • NMR spectrometer (e.g., 500 MHz)

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh 5-10 mg of 3-(2,4-Difluorophenoxy)propanoic acid into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte signals.

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the solid. If the compound is not fully soluble, gentle warming or sonication can be attempted. However, ensure the vial is properly sealed to prevent solvent evaporation.

  • Sample Filtration (if necessary): If any particulate matter remains, filter the solution into the NMR tube. This can be done by placing a small plug of glass wool into a Pasteur pipette and carefully transferring the solution through the pipette into the NMR tube. This step is critical as suspended solids can degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the clear solution from the vial into a clean, high-quality 5 mm NMR tube using a Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow, from sample preparation to the final analysis of the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR analysis of 3-(2,4-Difluorophenoxy)propanoic acid.

Conclusion

¹H NMR spectroscopy is a powerful and definitive tool for the structural characterization of 3-(2,4-Difluorophenoxy)propanoic acid. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton signals can be achieved. The provided protocol for sample preparation and data acquisition ensures the generation of high-quality spectra, which is fundamental for accurate structural elucidation. This application note serves as a valuable resource for researchers working with this compound and other related fluorinated aromatic molecules, enabling them to confidently verify their synthetic products and advance their research and development endeavors.

References

  • ACD/Labs.¹H NMR Predictor. Advanced Chemistry Development, Inc., Toronto, ON, Canada. [Link]

  • Introduction to NMR Spectroscopy. LibreTexts Chemistry. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Proton NMR Spectroscopy. LibreTexts Chemistry. [Link]

  • ChemAxon NMR Predictor. ChemAxon. [Link]

  • NMRDB: Predict ¹H NMR spectra. NMRDB.org. [Link]

Method

Application Note: In-Vitro Profiling of 3-(2,4-Difluorophenoxy)propanoic acid

Authored by: Gemini, Senior Application Scientist Abstract and Introduction 3-(2,4-Difluorophenoxy)propanoic acid (CAS: 777-28-6) is a fluorinated arylpropionic acid derivative that serves as a versatile building block i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract and Introduction

3-(2,4-Difluorophenoxy)propanoic acid (CAS: 777-28-6) is a fluorinated arylpropionic acid derivative that serves as a versatile building block in medicinal chemistry.[1] Its structural motif is shared by a class of compounds with significant and diverse biological activities. The broader family of arylpropionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function through the inhibition of cyclooxygenase (COX) enzymes.[2][3] Furthermore, related phenylpropanoic acid derivatives have been identified as potent activators of Peroxisome Proliferator-Activated Receptors (PPARs) and G protein-coupled receptor 40 (GPR40), key regulators of metabolism.[4][5][6] This suggests a therapeutic potential in metabolic disorders such as dyslipidemia and diabetes.

The strategic placement of fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity to target proteins, making 3-(2,4-Difluorophenoxy)propanoic acid a compound of high interest for drug discovery programs.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a foundational in-vitro characterization of this compound. We present detailed protocols for assessing its general cytotoxicity, potential anti-inflammatory activity, and metabolic regulatory effects. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Compound Profile and Handling

Prior to initiating any in-vitro assay, proper handling and preparation of the test compound are paramount for reliable results.

Table 1: Physicochemical Properties of 3-(2,4-Difluorophenoxy)propanoic acid

PropertyValueReference
CAS Number 777-28-6[7]
Molecular Formula C₉H₈F₂O₂[1]
Molecular Weight 186.16 g/mol [1]
Appearance White to off-white solidN/A
Purity ≥98% recommended[1]
Protocol: Preparation of Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is a universal solvent capable of dissolving most small molecules for in-vitro use.[8] Preparing a high-concentration stock allows for minimal solvent carryover into the final assay medium, preventing solvent-induced artifacts. The final DMSO concentration in cell culture media should typically not exceed 0.5% to avoid cytotoxicity.[8]

  • Weighing: Accurately weigh out 5-10 mg of 3-(2,4-Difluorophenoxy)propanoic acid powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a stock concentration of 10-50 mM. For example, to make a 20 mM stock from 5 mg of powder:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.020 mol/L * 186.16 g/mol ) = 0.00134 L = 1340 µL

  • Solubilization: Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Foundational In-Vitro Assay Workflow

A logical progression of assays is critical to building a comprehensive profile of the compound. The initial step should always be to assess its general effect on cell viability, followed by more specific, hypothesis-driven mechanistic assays.

G prep Compound Preparation (Stock Solution) viability Assay 1: Cell Viability (e.g., MTT Assay) prep->viability ic50 Determine IC50 (Toxicity Profile) viability->ic50 mechanistic Assay 2: Mechanistic Study (e.g., COX Inhibition) ic50->mechanistic If non-toxic at test concentrations metabolic Assay 3: Metabolic Activity (e.g., PPAR Reporter) ic50->metabolic If non-toxic at test concentrations analysis Data Analysis & Interpretation mechanistic->analysis metabolic->analysis conclusion Define Biological Activity & Guide Next Steps analysis->conclusion

Caption: General experimental workflow for in-vitro compound characterization.

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is a crucial first step to determine the concentration range at which the compound exhibits biological effects without causing overt cytotoxicity.

Materials:

  • A549 (human lung carcinoma) or other relevant cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(2,4-Difluorophenoxy)propanoic acid stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. A typical concentration range to screen is 0.1 µM to 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Critical for Self-Validation):

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound dose. This accounts for any solvent-induced effects.

    • Untreated Control: Cells treated with medium only.

    • Positive Control (Optional): A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Monitor for the formation of purple precipitates.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot the % viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Table 2: Example IC₅₀ Data Presentation

Cell LineCompoundIncubation TimeIC₅₀ (µM)
A549Compound 2124 h5.42
A549Compound 2224 h2.47
A549Cisplatin (Control)24 h11.71
Data derived from a study on related propanoic acid derivatives for illustrative purposes.[10]

Assay 2: Anti-Inflammatory Potential (COX-2 Inhibition Assay)

Principle: Based on the structural class of arylpropionic acids, a primary hypothesis is the inhibition of COX enzymes, which are central to the inflammatory response.[3] This protocol describes a cell-free enzymatic assay to directly measure the compound's ability to inhibit COX-2 activity. The assay quantifies the production of prostaglandin E2 (PGE₂), a major product of COX-2, from its substrate, arachidonic acid.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE₂) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor 3-(2,4-Difluorophenoxy) propanoic acid Inhibitor->COX2

Caption: Potential inhibitory action on the COX-2 signaling pathway.

Materials:

  • Recombinant human COX-2 enzyme

  • COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical or Abcam)

  • Arachidonic acid (substrate)

  • 3-(2,4-Difluorophenoxy)propanoic acid

  • Celecoxib or other known COX-2 inhibitor (positive control)

  • 96-well plate

  • Microplate reader

Protocol (based on a typical commercial kit):

  • Reagent Preparation: Prepare all buffers, enzyme, and substrate solutions according to the kit manufacturer's instructions.

  • Compound Addition: Add 10 µL of various dilutions of the test compound to the wells.

  • Controls:

    • 100% Initial Activity: Add 10 µL of vehicle (DMSO) instead of the compound.

    • Positive Control: Add 10 µL of the known COX-2 inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells.

  • Pre-incubation: Gently shake and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Termination & Detection: Stop the reaction and develop the signal according to the kit's protocol (this often involves a colorimetric or fluorescent detection step linked to PGE₂ production).

  • Measurement: Read the absorbance or fluorescence on a microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration:

    • % Inhibition = [(Control_Activity - Inhibitor_Activity) / Control_Activity] * 100

  • Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value for enzyme inhibition.

Assay 3: Metabolic Activity (PPARα Reporter Gene Assay)

Principle: Phenylpropanoic acid derivatives are known to activate PPARs, which are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism.[5][6] A reporter gene assay is a cell-based method to measure the activation of a specific transcription factor. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). When the compound activates PPARα, it binds to PPREs and drives the expression of luciferase, producing a measurable luminescent signal.

Materials:

  • HEK293T or other suitable host cell line

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • GW7647 or other known PPARα agonist (positive control)

  • Luciferase assay reagent system

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells in a 96-well plate with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., β-galactosidase) can be included to normalize for transfection efficiency.

  • Incubation: Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the transfected cells with serial dilutions of 3-(2,4-Difluorophenoxy)propanoic acid.

  • Controls:

    • Vehicle Control: Treat cells with DMSO-containing medium.

    • Positive Control: Treat cells with a known PPARα agonist (GW7647).

    • Negative Control: Untransfected cells treated with the compound to check for background signal.

  • Incubation: Incubate for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.

Data Analysis:

  • Normalize the luciferase activity to the control reporter (if used).

  • Calculate the "Fold Activation" relative to the vehicle control:

    • Fold Activation = RLU_treated / RLU_vehicle (RLU = Relative Light Units)

  • Plot the Fold Activation against the log of the compound concentration and use non-linear regression to calculate the half-maximal effective concentration (EC₅₀).

Summary and Future Directions

This application note outlines a structured, multi-faceted approach to the initial in-vitro characterization of 3-(2,4-Difluorophenoxy)propanoic acid. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and metabolic activity, researchers can build a robust biological profile of the compound. Positive results from these foundational assays should prompt further mechanistic studies, such as Western blotting for downstream signaling proteins, qPCR for target gene expression, or broader panel screening to confirm target selectivity. This foundational data is essential for validating the compound's mechanism of action and guiding its progression into more complex cellular models and future pre-clinical development.

References

  • Negoro, N., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

  • Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]

  • Nomura, M., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-8. [Link]

  • Sachdeva, M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 233-242. [Link]

  • MySkinRecipes (n.d.). 3-(2,4-Difluorophenyl)propionic acid. MySkinRecipes. [Link]

  • Springer Nature (n.d.). In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. [Link]

  • Galvani, A., et al. (2020). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 40(8), 4199-4206. [Link]

  • JoVE (2022). In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. YouTube. [Link]

  • PubChem (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid. PubChem. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Filatova, E.A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Li, J., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E, 67(Pt 1), o121. [Link]

  • Zhang, X., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Molecules, 28(7), 2928. [Link]

  • Al-Warhi, T., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2329. [Link]

  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3108. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(2,4-Difluorophenoxy)propanoic Acid as a Strategic Intermediate in Contemporary Drug Discovery

Abstract: This document provides a comprehensive technical guide on the strategic application of 3-(2,4-difluorophenoxy)propanoic acid in drug discovery and development. It details the synthesis, chemical properties, and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic application of 3-(2,4-difluorophenoxy)propanoic acid in drug discovery and development. It details the synthesis, chemical properties, and utility of this fluorinated building block as a versatile intermediate for creating a diverse range of pharmacologically active molecules. The protocols herein are designed to be robust and reproducible, offering researchers and medicinal chemists a practical framework for leveraging this valuable scaffold in their research endeavors.

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. 3-(2,4-Difluorophenoxy)propanoic acid is a key building block that capitalizes on these benefits, serving as a crucial intermediate in the synthesis of various therapeutic agents, including antifungal and anti-inflammatory drugs[1]. The difluorophenyl group, in particular, is noted for enhancing biological activity and metabolic stability in the resulting compounds[1].

This guide will explore the synthesis of 3-(2,4-difluorophenoxy)propanoic acid and provide detailed protocols for its subsequent elaboration into more complex molecular architectures, underscoring its significance as a cornerstone intermediate in the synthesis of novel therapeutics.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of 3-(2,4-difluorophenoxy)propanoic acid is essential for its effective use in synthesis and for the accurate characterization of its derivatives.

PropertyValueSource
Molecular Formula C₉H₈F₂O₃[2]
Molecular Weight 202.15 g/mol [3]
CAS Number 777-28-6[3]
Appearance White to off-white solid---
Melting Point 104-108 °C[1]
Boiling Point 271.8 °C[1]
InChI Key KELQPDLVHXMGBI-UHFFFAOYSA-N[2][3]

Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid: A General Protocol

The synthesis of 3-(2,4-difluorophenoxy)propanoic acid is typically achieved through the Williamson ether synthesis, reacting 2,4-difluorophenol with a suitable three-carbon synthon. The following protocol provides a generalized procedure.

Experimental Workflow: Synthesis of the Core Intermediate

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2,4-Difluorophenol R Williamson Ether Synthesis (Heating under reflux) A->R B 3-Bromopropanoic acid B->R C Base (e.g., K₂CO₃, NaOH) C->R D Solvent (e.g., Acetone, DMF) D->R W1 Acidification (e.g., HCl) R->W1 W2 Extraction with Organic Solvent W1->W2 W3 Drying and Concentration W2->W3 P Recrystallization or Chromatography W3->P FP 3-(2,4-Difluorophenoxy)propanoic acid P->FP

Caption: General workflow for the synthesis of 3-(2,4-difluorophenoxy)propanoic acid.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorophenol (1.0 eq) and 3-bromopropanoic acid (1.1 eq) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add a base, for instance, potassium carbonate (2.5 eq) or sodium hydroxide (2.5 eq), to the mixture. The base acts as a proton scavenger, facilitating the formation of the phenoxide intermediate.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Acidification and Extraction: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(2,4-difluorophenoxy)propanoic acid.

Application as a Versatile Intermediate: Synthesis of Amide Derivatives

The carboxylic acid moiety of 3-(2,4-difluorophenoxy)propanoic acid is a versatile handle for further chemical modifications, most commonly through the formation of amide bonds. Amide bond formation is a cornerstone of medicinal chemistry, as the resulting amide functionality is a key structural feature in a vast number of pharmaceuticals.

Protocol: Amide Coupling with a Primary Amine

This protocol details a standard procedure for coupling 3-(2,4-difluorophenoxy)propanoic acid with a generic primary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Workflow: Amide Bond Formation

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-(2,4-Difluorophenoxy)propanoic acid R Amide Coupling (Room Temperature) A->R B Primary Amine (R-NH₂) B->R C Coupling Agent (e.g., HATU) C->R D Base (e.g., DIPEA) D->R E Solvent (e.g., DMF) E->R W1 Aqueous Work-up R->W1 W2 Extraction with Organic Solvent W1->W2 P Column Chromatography W2->P FP N-Alkyl-3-(2,4-difluorophenoxy)propanamide P->FP

Caption: General workflow for amide coupling using 3-(2,4-difluorophenoxy)propanoic acid.

Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the primary amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Case Study: Chromanone Synthesis

Derivatives of 3-(2,4-difluorophenoxy)propanoic acid are valuable precursors for the synthesis of more complex heterocyclic structures, such as chromanones. Chromanone scaffolds are present in a variety of biologically active compounds. The synthesis of 5,7-difluorochroman-4-one can be achieved through an intramolecular Friedel-Crafts acylation of the corresponding acid chloride or by direct cyclization in a strong acid. Although the provided search results primarily detail the synthesis of 5,7-difluorochroman-4-one from the 3,5-difluoro isomer, a similar synthetic strategy can be applied to the 2,4-difluoro analog to generate 6,8-difluorochroman-4-one.

Conclusion

3-(2,4-Difluorophenoxy)propanoic acid is a highly valuable and versatile intermediate in drug discovery. Its synthesis is straightforward, and the presence of the carboxylic acid functionality allows for a wide range of subsequent chemical transformations. The difluorinated phenyl ring imparts desirable physicochemical properties to the final drug candidates, often leading to improved efficacy and metabolic stability. The protocols and workflows detailed in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important building block in their synthetic endeavors.

References

  • MySkinRecipes. 3-(2,4-Difluorophenyl)propionic acid. Available at: [Link]

  • Google Patents. KR101894091B1 - New method for preparation of chromanone derivatives.
  • PubChemLite. 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3). Available at: [Link]

  • Google Patents. WO2017023123A1 - Novel method for preparing chromanone derivative.
  • Zhou, Y. Y., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o121. Available at: [Link]

  • Google Patents. US8329198B2 - Pharmaceutical compositions and related methods of delivery.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals (Basel), 17(2), 253. Available at: [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available at: [Link]

  • Google Patents. WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them.
  • Google Patents. WO2005063729A1 - 3-(4-benzyloxyphenyl)propanoic acid derivatives.
  • Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. Available at: [Link]

  • Google Patents. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available at: [Link]

  • PubChem. 3-(4-Amino-2,5-difluorophenoxy)propanoic acid. Available at: [Link]

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Method

Developing Agrochemicals with 3-(2,4-Difluorophenoxy)propanoic acid: From Synthesis to Bioactivity Profiling

Application Notes & Protocols: A-03DFP For Research Use Only. Not for use in diagnostic procedures. Authored By: Senior Application Scientist, Agrochemical Discovery Division Introduction: The Rationale for Investigating...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-03DFP

For Research Use Only. Not for use in diagnostic procedures.

Authored By: Senior Application Scientist, Agrochemical Discovery Division

Introduction: The Rationale for Investigating 3-(2,4-Difluorophenoxy)propanoic acid

Phenoxypropanoic acids represent a well-established class of herbicides, primarily functioning as synthetic auxins that disrupt normal plant growth processes in broadleaf weeds.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. 3-(2,4-Difluorophenoxy)propanoic acid is a structurally related analog with potential for novel agrochemical applications. The difluoro-substitution pattern on the phenyl ring presents an intriguing modification that warrants a systematic investigation into its herbicidal, fungicidal, and insecticidal potential.

This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and a tiered biological screening cascade to thoroughly evaluate the agrochemical potential of 3-(2,4-Difluorophenoxy)propanoic acid. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further lead optimization and development.[4]

Lead Compound Synthesis and Characterization

The first critical step in the discovery pipeline is to secure a reliable source of the active ingredient.[5] A reproducible synthesis and rigorous analytical characterization are paramount to ensure that the observed biological effects are attributable to the compound of interest.

Synthesis Protocol: Williamson Ether Synthesis

Principle: This protocol outlines the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid via a Williamson ether synthesis, a common and reliable method for forming aryl ethers. The reaction involves the deprotonation of 2,4-difluorophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from ethyl 3-bromopropanoate. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Materials and Reagents:

  • 2,4-Difluorophenol

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water, deionized

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Protocol:

  • Ether Formation:

    • To a solution of 2,4-difluorophenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the suspension.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(2,4-difluorophenoxy)propanoate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • A white precipitate of 3-(2,4-Difluorophenoxy)propanoic acid should form.

  • Purification and Isolation:

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 3-(2,4-Difluorophenoxy)propanoic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a full analytical characterization is required.

Analytical Method Purpose Expected Outcome
¹H NMR To confirm the proton structure of the molecule.Peaks corresponding to the aromatic and aliphatic protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR To confirm the carbon backbone of the molecule.Peaks corresponding to all unique carbon atoms in the molecule.
¹⁹F NMR To confirm the presence and environment of the fluorine atoms.Two distinct signals for the two non-equivalent fluorine atoms.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of C₉H₈F₂O₃.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak, indicating a purity of >95%.

Agrochemical Screening Cascade

A tiered or cascaded approach to screening is an efficient method to identify and characterize the biological activity of a new compound.[4][6] This process starts with broad, high-throughput primary screens and progresses to more detailed, lower-throughput secondary and tertiary assays for promising "hit" compounds.[7][8]

Agrochemical_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Lead Advancement A 3-(2,4-Difluorophenoxy)propanoic acid (Test Compound) B Herbicidal Screen (e.g., Root Elongation Assay) A->B High Concentration Single-Dose C Fungicidal Screen (e.g., Spore Germination Assay) A->C High Concentration Single-Dose D Insecticidal Screen (e.g., Larval Feeding Assay) A->D High Concentration Single-Dose E Whole Plant/Organism Assay (e.g., OECD 208) B->E Active 'Hit' C->E Active 'Hit' D->E Active 'Hit' F Dose-Response Curve Generation E->F Confirmed Activity G IC50 / EC50 Determination F->G Quantify Potency H Mode of Action Studies G->H Potent 'Lead' I Selectivity & Crop Safety H->I J Lead Optimization I->J

Caption: Agrochemical discovery workflow for 3-(2,4-Difluorophenoxy)propanoic acid.

Primary Screening Protocols

Rationale: The goal of primary screening is to rapidly identify any significant biological activity at a single, high concentration (e.g., 100-500 µM). This acts as a coarse filter to eliminate inactive compounds.

Protocol 3.1.1: Herbicidal Root Elongation Bioassay

Principle: This assay uses the inhibition of root growth in a model plant species, such as Arabidopsis thaliana or cress (Lepidium sativum), as a sensitive indicator of phytotoxicity.[9][10]

Materials and Reagents:

  • Seeds of a sensitive indicator plant (e.g., cress).

  • Agar, Murashige and Skoog (MS) basal medium.

  • Petri dishes (60 mm).

  • Test compound stock solution (e.g., 100 mM in DMSO).

  • Positive control (e.g., 2,4-Dichlorophenoxyacetic acid).

  • Vehicle control (DMSO).

  • Growth chamber with controlled light and temperature.[11]

Step-by-Step Protocol:

  • Prepare 0.8% agar medium containing 0.5x MS salts. Autoclave and cool to ~50°C.

  • Add the test compound to a final concentration of 100 µM. Also, prepare plates with the positive control and a vehicle control (ensure the final DMSO concentration is consistent across all plates, typically ≤0.1%).

  • Pour the medium into Petri dishes and allow it to solidify.

  • Sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.

  • Place 5-7 seeds in a line on the surface of the agar in each plate.

  • Seal the plates with parafilm and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod) to allow roots to grow downwards along the agar surface.[11]

  • After 3-5 days, photograph the plates and measure the primary root length for each seedling using image analysis software (e.g., ImageJ).

  • Calculate the percent inhibition of root growth relative to the vehicle control. A compound is considered a "hit" if it shows >50% inhibition.

Protocol 3.1.2: Fungicidal Spore Germination Assay

Principle: This assay assesses the ability of the test compound to inhibit the germination of fungal spores, a critical first step in plant infection.[12][13] Botrytis cinerea or Colletotrichum species are common models.

Materials and Reagents:

  • Fungal culture (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA).

  • Spore germination buffer (e.g., sterile water with 10 mM glucose and 10 mM KH₂PO₄).

  • Test compound stock solution.

  • Positive control (e.g., Carbendazim).

  • Microtiter plates (96-well) or glass slides.

  • Humid chamber, incubator, microscope.

Step-by-Step Protocol:

  • Harvest fungal spores from a 10-14 day old culture by flooding the plate with sterile water and gently scraping the surface.[12]

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Wash the spores by centrifugation and resuspend them in germination buffer to a final concentration of 1 x 10⁵ spores/mL.

  • In a 96-well plate, add germination buffer, the test compound (final concentration 100 µM), and the spore suspension to each well. Include positive and vehicle controls.

  • Incubate the plate in a humid chamber at 20-25°C for 12-24 hours.

  • Using an inverted microscope, examine at least 100 spores per well and count the number of germinated versus non-germinated spores. A spore is considered germinated if the germ tube is longer than the spore's diameter.

  • Calculate the percent inhibition of germination relative to the vehicle control. A compound is considered a "hit" if it shows >80% inhibition.[14]

Protocol 3.1.3: Insecticidal Larval Feeding Assay

Principle: This assay evaluates the antifeedant or toxic effects of the compound on a model insect pest, such as the diamondback moth (Plutella xylostella) or silkworm (Bombyx mori).[15][16][17]

Materials and Reagents:

  • Insect larvae (e.g., 2nd or 3rd instar).

  • Cabbage leaf discs or artificial diet.

  • Test compound solution (in a suitable solvent like acetone, with a surfactant).

  • Positive control (e.g., a commercial insecticide like emamectin benzoate).

  • Petri dishes or multi-well plates with a ventilated lid.

Step-by-Step Protocol:

  • Prepare the test solution at the desired concentration (e.g., 500 µg/mL).

  • Uniformly apply the solution to the surface of cabbage leaf discs or incorporate it into an artificial diet. Allow the solvent to evaporate completely.

  • Place one treated leaf disc or a portion of the treated diet into each well of a multi-well plate or a Petri dish.

  • Introduce one larva into each well.

  • Include positive and vehicle controls.

  • Incubate at an appropriate temperature and humidity for 48-72 hours.

  • Assess larval mortality and feeding damage (e.g., by visual scoring or measuring the leaf area consumed).

  • A compound is considered a "hit" if it causes significant mortality (>50%) or feeding inhibition compared to the vehicle control.

Secondary Screening and Potency Determination

Compounds that are identified as "hits" in the primary screens are advanced to secondary screening to confirm their activity and determine their potency.

Whole Plant/Organism Confirmation Assays

Rationale: It is crucial to confirm activity in a more complex, whole-organism system that better reflects field conditions. For herbicidal hits, this typically involves a whole plant assay according to established guidelines.

Protocol 4.1.1: Terrestrial Plant Test (Adapted from OECD Guideline 208)

Principle: This test evaluates the effects of the compound on seedling emergence and growth when applied to the soil.[11][18][19] It provides data on both pre-emergent and post-emergent herbicidal activity.

Materials and Reagents:

  • Pots or trays filled with a standardized soil mix.

  • Seeds of various crop and weed species (e.g., corn, soybean, ryegrass, morning glory).

  • Test compound formulated for spraying.

  • Laboratory spray chamber.

Step-by-Step Protocol:

  • Sow seeds of the selected species in pots.

  • Pre-emergence application: Immediately after sowing, spray the soil surface with the test compound at various rates.

  • Post-emergence application: Allow plants to grow to the 2-4 leaf stage, then apply the compound as a foliar spray.[20]

  • Maintain the plants in a greenhouse or controlled growth chamber for 14-21 days.

  • Assessments should include:

    • Seedling emergence counts.

    • Phytotoxicity ratings (visual assessment of chlorosis, necrosis, stunting).

    • Shoot and/or root biomass (fresh or dry weight) at the end of the test.

  • Compare the results for each application rate to an untreated control to confirm herbicidal activity.

Dose-Response Analysis and IC₅₀/EC₅₀ Calculation

Principle: To quantify the potency of a compound, a dose-response curve is generated by testing a range of concentrations. From this curve, the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) can be determined.[21][22] This value is a critical metric for comparing the potency of different compounds.

Dose_Response_Curve xaxis Log [Compound Concentration] yaxis % Inhibition origin origin x_end x_end origin->x_end y_end y_end origin->y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_point IC50 ic50_x ic50_x ic50_point->ic50_x ic50_y 50% ic50_y->ic50_point

Caption: A typical sigmoidal dose-response curve used to determine the IC50 value.

Protocol:

  • Based on the primary screening results, select the appropriate bioassay (e.g., root elongation).

  • Prepare a serial dilution of the test compound, typically covering a 3-4 log concentration range (e.g., from 0.01 µM to 100 µM).

  • Perform the bioassay with at least 5-7 concentrations of the compound, including appropriate controls.

  • Measure the response (e.g., root length, germination percentage) for each concentration.

  • Calculate the percent inhibition for each concentration relative to the negative control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal) curve using a suitable software package (e.g., GraphPad Prism).[23]

  • The software will calculate the IC₅₀ value, which is the concentration of the compound that causes 50% of the maximum inhibition.

Example Data Presentation:

Compound Bioassay Target Species IC₅₀ (µM) 95% Confidence Interval
A-03DFPRoot ElongationL. sativum15.212.5 - 18.5
2,4-D (Control)Root ElongationL. sativum5.84.9 - 6.9

Conclusion and Next Steps

This guide provides a foundational framework for the initial stages of agrochemical discovery using 3-(2,4-Difluorophenoxy)propanoic acid as a lead candidate. A systematic approach, from synthesis and characterization to a tiered screening cascade, is essential for generating reliable and actionable data.

If 3-(2,4-Difluorophenoxy)propanoic acid demonstrates promising and potent activity in these initial assays, subsequent steps in the R&D pipeline would include:

  • Mode of Action Studies: Investigating the specific biochemical target of the compound.[24]

  • Selectivity Profiling: Assessing the compound's effects on a broader range of crop and weed species to determine its selectivity window.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

  • Toxicology and Environmental Fate Studies: Early-stage assessment of potential risks to non-target organisms and the environment.[6]

By following these rigorous and logically structured protocols, researchers can effectively evaluate the potential of novel compounds like 3-(2,4-Difluorophenoxy)propanoic acid to become the next generation of valuable agrochemical solutions.

References

  • Toward Playbooks, Workflows and Federated Models for Agrochemical Discovery and De-risking.
  • OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. Ibacon.
  • OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test.
  • OECD 208: Terrestrial Plant Test. Situ Biosciences.
  • OECD Guideline for the Testing of Chemicals, No. 227. OECD.
  • Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD.
  • The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD.
  • AI: The Catalyst in Agrochemical Discovery. Infosys.
  • Phenoxy herbicide. Wikipedia.
  • A Technique to Assay Herbicide Translocation and Effect on Root Growth. Cambridge University Press.
  • An Automatic Image Analyzing System for Evaluation of Elongating Behavior of Plant Hairy Roots Exposed to Herbicidal Stimuli. PubMed.
  • HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society.
  • Toxic Mechanisms of Aryloxyphenoxypropion
  • Schematic diagram of spore germination test protocol following FRIES (1977).
  • Spore germination assay.
  • Cheminformatics and artificial intelligence for acceler
  • Improved methods to assess the effect of bacteria on germination of fungal spores. FEMS Microbiology Letters.
  • Overview of the crop protection discovery pipeline.
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  • Demystifying Fenoxaprop-p-ethyl Mode of Action. Guidechem.
  • Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask).
  • High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Weed Science - Cambridge University Press & Assessment.
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
  • The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Agricultural Science & Technology.
  • Quantification of Fungal Spore Germin
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.
  • Pesticide's Journey
  • Conducting a Bioassay For Herbicide Residues.
  • Validation of germination rate and root elongation as indicator to assess phytotoxicity with Cucumis s
  • 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7. Benchchem.
  • Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candid
  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers.
  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
  • High-Throughput Screening (HTS)
  • 3-(3,5-Difluorophenoxy)propanoic acid | 844648-19-7. BLD Pharm.
  • Analyzing Dose-Dependent Effects of Cisplatin Using NYONE® and YT®-Software. SYNENTEC GmbH.
  • Individual dose-response curves with EC50 values.
  • Novel method for preparing chromanone derivative.
  • Dose-Response Curves and the Determin
  • New method for preparation of chromanone derivatives.
  • IC50 values for the different dose metrics calculated through...
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
  • High Throughput Screening: Methods and Protocols.
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
  • 3-(2-Fluorophenoxy)propanoic acid. PMC - NIH.

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Application

Application Notes and Protocols for the Characterization of 3-(2,4-Difluorophenoxy)propanoic Acid in a Cell-Based Assay

Introduction: Unveiling the Metabolic Signature of a Novel Propanoic Acid Derivative 3-(2,4-Difluorophenoxy)propanoic acid is a synthetic compound with a chemical structure suggestive of interaction with key regulators o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Metabolic Signature of a Novel Propanoic Acid Derivative

3-(2,4-Difluorophenoxy)propanoic acid is a synthetic compound with a chemical structure suggestive of interaction with key regulators of cellular metabolism. Its phenoxypropanoic acid scaffold is a common feature in a class of molecules known to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose homeostasis, as well as inflammation.[1][2] The PPAR family consists of three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[2][3] Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of its target genes.[4][5] This transcriptional activation leads to an upregulation of genes involved in fatty acid uptake, transport, and, most notably, mitochondrial and peroxisomal β-oxidation.[1][4][[“]] Consequently, activation of PPARα results in an increased capacity of the cell to catabolize fatty acids for energy production.

Given the structural characteristics of 3-(2,4-Difluorophenoxy)propanoic acid, it is hypothesized to be a PPARα agonist. This application note provides a comprehensive, two-part experimental workflow to rigorously test this hypothesis. First, a PPARα-responsive luciferase reporter assay will be employed to determine if the compound can directly activate the transcriptional activity of human PPARα. Second, a functional cell-based fatty acid oxidation (FAO) assay will measure the downstream metabolic consequence of putative PPARα activation. These protocols are designed for researchers in drug discovery and metabolic disease, providing a robust framework for characterizing the bioactivity of this and similar compounds.

Part 1: Assessing PPARα Transcriptional Activation via a Luciferase Reporter Assay

This assay quantitatively measures the ability of 3-(2,4-Difluorophenoxy)propanoic acid to activate the human PPARα receptor in a cellular context. The human hepatoma cell line, HepG2, is an ideal model system as it originates from the liver, a primary site of PPARα activity.[7][8] The cells are transiently transfected with two plasmids: an expression vector for human PPARα and a reporter plasmid containing multiple copies of a PPRE driving the expression of the firefly luciferase gene.[5][9][10] Activation of PPARα by a ligand will drive the expression of luciferase, and the resulting luminescence is a direct and sensitive measure of receptor activation.

Experimental Workflow: PPARα Luciferase Reporter Assay

PPARa_Reporter_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_readout Day 4: Luminescence Reading cluster_analysis Data Analysis seed_cells Seed HepG2 cells in a 96-well white, clear-bottom plate prep_dna Prepare transfection mix: hPPARα expression plasmid + PPRE-luciferase reporter plasmid + Transfection reagent transfect Transfect HepG2 cells prep_dna->transfect treat_cells Treat cells with a dose-response of 3-(2,4-Difluorophenoxy)propanoic acid, positive control (GW7647), and vehicle control lyse_cells Lyse cells and add luciferase substrate read_plate Measure luminescence using a plate reader lyse_cells->read_plate analyze_data Normalize data to vehicle control and plot dose-response curve calc_ec50 Calculate EC50 value using non-linear regression analyze_data->calc_ec50

Caption: Workflow for the PPARα luciferase reporter assay.

Detailed Protocol: PPARα Reporter Assay

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • DMEM (HyClone cat. no. SH30022.02)[8]

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Human PPARα expression plasmid

  • PPRE X3-TK-luc reporter plasmid (Addgene plasmid #1015)[11]

  • Transfection reagent (e.g., Lipofectamine® LTX or TransfeX™)[12][13]

  • Opti-MEM® I Reduced Serum Medium

  • 3-(2,4-Difluorophenoxy)propanoic acid

  • GW7647 (potent, selective PPARα agonist; positive control)[14][15][16][17]

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay system

  • Luminometer plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8]

    • The day before transfection, seed 1.5 x 10^4 HepG2 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.

  • Transfection (per well): [12][13][18]

    • In a sterile tube, dilute 50 ng of the PPARα expression plasmid and 50 ng of the PPRE X3-TK-luc reporter plasmid in 25 µL of Opti-MEM®.

    • In a separate tube, dilute 0.3 µL of transfection reagent in 25 µL of Opti-MEM®.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add 50 µL of the transfection complex to each well.

  • Compound Treatment:

    • 24 hours post-transfection, carefully remove the medium and replace it with 100 µL of DMEM containing 10% charcoal-stripped FBS.

    • Prepare serial dilutions of 3-(2,4-Difluorophenoxy)propanoic acid and GW7647 in the charcoal-stripped FBS-containing medium. The final DMSO concentration should not exceed 0.1%.

    • Treat the cells with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM), a positive control (e.g., 1 µM GW7647), and a vehicle control (0.1% DMSO).

  • Luminescence Measurement:

    • After 24 hours of incubation with the compounds, remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the fold activation for each treatment by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.

  • Plot the fold activation against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (e.g., log(agonist) vs. response -- variable slope) to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.[19][20][21]

Parameter Description
EC50 The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist.
Top Plateau The maximum response achievable with the compound.
Bottom Plateau The baseline response in the absence of the compound.
Hill Slope Describes the steepness of the dose-response curve.

Part 2: Quantifying the Functional Impact on Fatty Acid Oxidation

A positive result in the reporter assay indicates that 3-(2,4-Difluorophenoxy)propanoic acid can bind to and activate PPARα. The next critical step is to demonstrate a corresponding functional effect in the cell. Since PPARα is a master regulator of lipid catabolism, a key functional readout is the rate of fatty acid oxidation (FAO).[3][[“]] This protocol utilizes a fluorescence-based assay to measure the rate of oxygen consumption linked to the oxidation of an exogenous fatty acid substrate.

Mechanism of the Fluorescence-Based FAO Assay

FAO_Assay_Mechanism cluster_cell HepG2 Cell cluster_mito Mitochondrion CPT1 CPT1 FAO Fatty Acid β-Oxidation CPT1->FAO ETC Electron Transport Chain (ETC) FAO->ETC NADH, FADH2 O2 O2 ETC->O2 Consumes Oleate Oleate (Exogenous Fatty Acid) Oleate->CPT1 Uptake O2_probe Oxygen-Sensing Probe (Quenched) Fluorescence Fluorescence Signal O2_probe->Fluorescence De-quenching upon O2 consumption O2->O2_probe Quenches Etomoxir Etomoxir (CPT1 Inhibitor) Etomoxir->CPT1 Inhibits

Sources

Method

Application Note &amp; Protocols: Characterizing 3-(2,4-Difluorophenoxy)propanoic Acid for Enzyme Inhibition Studies

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for investigating the enzyme inhibitory properties of 3-(2,4-Difluorophenoxy)propanoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for investigating the enzyme inhibitory properties of 3-(2,4-Difluorophenoxy)propanoic acid. While direct enzymatic targets of this specific molecule are not extensively documented in current literature, its structural similarity to other phenoxy propanoic acid derivatives suggests a plausible role as an inhibitor of key enzymes in metabolic pathways. Drawing from established principles of enzyme kinetics and leveraging data on analogous compounds, this document outlines detailed protocols for exploring its inhibitory effects, with a primary focus on Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. The methodologies presented herein are designed to be robust and adaptable, enabling researchers to determine inhibitory potency (IC50), elucidate the mechanism of inhibition, and generate reliable data for drug discovery and development programs.

Scientific Rationale and a Hypothesized Target: Acetyl-CoA Carboxylase

The investigation into novel enzyme inhibitors is a cornerstone of modern therapeutic development. 3-(2,4-Difluorophenoxy)propanoic acid belongs to the phenoxy propanoic acid class of compounds, several of which are known to possess biological activity. For instance, the structurally related compound 2-(p-chlorophenoxy)-2-methylpropionic acid has been demonstrated to inhibit Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in the fatty acid synthesis pathway.[1] ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA, a crucial building block for the synthesis of long-chain fatty acids.[2][3][4]

Given the structural analogy, it is a scientifically sound hypothesis that 3-(2,4-Difluorophenoxy)propanoic acid may also exert its effects through the inhibition of ACC. Dysregulation of fatty acid synthesis is implicated in numerous diseases, including metabolic syndrome, diabetes, and cancer, making ACC a compelling target for therapeutic intervention.[3][5] Therefore, the protocols detailed in this guide will focus on the characterization of 3-(2,4-Difluorophenoxy)propanoic acid as a potential inhibitor of ACC.

The Fatty Acid Synthesis Pathway and the Role of ACC

The synthesis of fatty acids is a fundamental anabolic process. It begins with the carboxylation of acetyl-CoA to malonyl-CoA by ACC. This is a two-step reaction involving a biotin cofactor. Subsequently, Fatty Acid Synthase (FAS), a large multi-enzyme complex, catalyzes the elongation of the fatty acid chain using malonyl-CoA as the two-carbon donor.[6][7] The overall pathway is tightly regulated, with ACC serving as a primary control point.

FattyAcidSynthesis AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids ACC->MalonylCoA ATP -> ADP + Pi FAS->FattyAcids Inhibitor 3-(2,4-Difluorophenoxy)propanoic acid Inhibitor->ACC Inhibition (Hypothesized)

Figure 1: Hypothesized inhibition of Acetyl-CoA Carboxylase (ACC) by 3-(2,4-Difluorophenoxy)propanoic acid in the fatty acid synthesis pathway.

Experimental Design: A Stepwise Approach to Inhibitor Characterization

A thorough investigation of a potential enzyme inhibitor involves a multi-stage process. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

ExperimentalWorkflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation CompoundPrep Compound Preparation & QC IC50 IC50 Determination CompoundPrep->IC50 EnzymePrep Enzyme & Reagent Preparation EnzymePrep->IC50 Kinetic Kinetic Analysis (Mechanism of Inhibition) IC50->Kinetic DataAnalysis Data Plotting & Curve Fitting Kinetic->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Figure 2: A generalized experimental workflow for the characterization of an enzyme inhibitor.

Detailed Protocols

The following protocols are designed for the investigation of 3-(2,4-Difluorophenoxy)propanoic acid as an inhibitor of ACC. These can be adapted for other enzyme systems with appropriate modifications.

Preparation of 3-(2,4-Difluorophenoxy)propanoic Acid Stock Solution
  • Rationale: Accurate and reproducible results depend on the precise preparation of the inhibitor stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in biological assays.

  • Protocol:

    • Accurately weigh a precise amount of 3-(2,4-Difluorophenoxy)propanoic acid powder.

    • Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For assays, prepare serial dilutions of the stock solution in the appropriate assay buffer. It is crucial to maintain a constant final concentration of DMSO in all wells (typically ≤1%) to avoid solvent effects on enzyme activity.

Protocol for IC50 Determination of ACC Inhibition
  • Rationale: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol utilizes a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to ACC activity.[2][3]

  • Materials:

    • Human recombinant ACC1 (or other desired isoform)

    • 5x ACC Assay Buffer

    • ATP

    • Acetyl-CoA

    • Sodium Bicarbonate

    • 3-(2,4-Difluorophenoxy)propanoic acid (test inhibitor)

    • Known ACC inhibitor (e.g., TOFA) as a positive control

    • ADP-Glo™ Kinase Assay kit

    • White, opaque 96-well microplate

    • Luminometer

  • Step-by-Step Protocol: [8]

    • Prepare Master Mix: In a sterile tube, prepare a master mix for the enzymatic reaction. For each well, combine 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate in distilled water to the desired final concentrations.

    • Aliquot Master Mix: Add the master mix to each well of the 96-well plate, excluding the "No Substrate Control" wells.

    • Prepare "No Substrate Control": Prepare a deficient master mix lacking Acetyl-CoA and add it to the designated "No Substrate Control" wells.

    • Add Inhibitors:

      • Create a serial dilution of 3-(2,4-Difluorophenoxy)propanoic acid in assay buffer. Add these dilutions to the "Test Inhibitor" wells.

      • Add the positive control inhibitor to its designated wells.

      • Add an equivalent volume of diluent (e.g., assay buffer with the same concentration of DMSO) to the "Positive Control" and "No Substrate Control" wells.

    • Add Enzyme: Dilute the ACC enzyme to the appropriate concentration in 1x ACC Assay Buffer. Initiate the reaction by adding the diluted enzyme to all wells except the "Blank" wells.

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 40 minutes).

    • Stop Reaction and Detect ADP:

      • Add ADP-Glo™ Reagent to all wells to stop the enzymatic reaction and deplete the remaining ATP.

      • Incubate at room temperature for 45 minutes.

      • Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase/luciferin reaction.

      • Incubate at room temperature for 30-60 minutes.

    • Measure Luminescence: Read the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description Typical Value (Example)
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.To be determined experimentally.
Hill Slope Describes the steepness of the dose-response curve.~1 for a 1:1 binding stoichiometry.
Goodness of fit of the curve to the data.>0.95
Protocol for Kinetic Analysis to Determine the Mechanism of Inhibition
  • Rationale: Kinetic studies are essential to understand how the inhibitor interacts with the enzyme and its substrate. By varying the concentrations of both the substrate (Acetyl-CoA) and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.[9][10]

  • Methodology:

    • Set up a matrix of reactions with varying concentrations of Acetyl-CoA and 3-(2,4-Difluorophenoxy)propanoic acid.

    • For each concentration of inhibitor (including a zero-inhibitor control), measure the initial reaction velocity at several different concentrations of Acetyl-CoA.

    • The reaction can be monitored using the same ADP-Glo™ assay described above or a spectrophotometric assay that couples the reaction to the oxidation of NADH.[11]

    • Plot the data using graphical methods such as the Lineweaver-Burk or Dixon plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[5][12][13][14][15][16][17][18][19]

  • Lineweaver-Burk Plot Analysis: [13][15][16][19]

    • Plot 1/velocity versus 1/[Substrate] for each inhibitor concentration.

    • Competitive Inhibition: Lines will intersect on the y-axis. Apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[15][16]

    • Non-competitive Inhibition: Lines will intersect on the x-axis. Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.[15]

    • Uncompetitive Inhibition: Lines will be parallel. Both apparent Km and Vmax decrease with increasing inhibitor concentration.[16]

    • Mixed Inhibition: Lines will intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax are affected.

InhibitionTypes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a Inhibitor binds to the free enzyme at the active site. b Inhibitor binds to an allosteric site on the free enzyme or the enzyme-substrate complex. c Inhibitor binds only to the enzyme-substrate complex.

Figure 3: A summary of the primary reversible enzyme inhibition mechanisms.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
High variability between replicates Pipetting errors, inconsistent incubation times, reagent instability.Use calibrated pipettes, ensure consistent timing for all steps, prepare fresh reagents.
No inhibition observed Inhibitor is inactive, incorrect concentration, enzyme concentration is too high.Verify inhibitor integrity and concentration, optimize enzyme concentration.
Inhibition is not dose-dependent Inhibitor solubility issues at high concentrations, complex inhibition mechanism.Check inhibitor solubility in assay buffer, consider alternative kinetic models.[20]
Low signal-to-noise ratio Insufficient enzyme activity, suboptimal assay conditions.Increase enzyme concentration, optimize pH, temperature, and substrate concentrations.

Conclusion

The protocols outlined in this application note provide a robust starting point for the characterization of 3-(2,4-Difluorophenoxy)propanoic acid as a potential enzyme inhibitor. By focusing on the hypothesized target, Acetyl-CoA Carboxylase, researchers can systematically evaluate its potency and mechanism of action. The principles and methodologies described are broadly applicable and can be adapted for the study of other enzyme-inhibitor interactions, thereby facilitating the discovery and development of novel therapeutic agents.

References

  • Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170-171. Available at: [Link]

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658-666. Available at: [Link]

  • Yoneto, K. (1998). Mechanistic and kinetic studies of inhibition of enzymes. Nippon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 112(5), 295-304. Available at: [Link]

  • Fiveable. (n.d.). Dixon Plots Definition. Retrieved January 12, 2026, from [Link]

  • Microbe Notes. (2022, May 30). Lineweaver-Burk Plot. Retrieved January 12, 2026, from [Link]

  • Elabscience. (n.d.). Fatty Acid Synthase (FAS) Assay Kit (Spectrophotometry/48 samples). Retrieved January 12, 2026, from [Link]

  • Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive drug target. Annual Review of Nutrition, 25, 105-130.
  • Sunlong Biotech Co., Ltd. (n.d.). Fatty Acid Synthetase Activity Assay Kit. Retrieved January 12, 2026, from [Link]

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Application

analytical method development for 3-(2,4-Difluorophenoxy)propanoic acid quantification

An Application Note and Protocol for the Quantification of 3-(2,4-Difluorophenoxy)propanoic Acid using LC-MS/MS Abstract This application note describes a robust and sensitive analytical method for the quantification of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3-(2,4-Difluorophenoxy)propanoic Acid using LC-MS/MS

Abstract

This application note describes a robust and sensitive analytical method for the quantification of 3-(2,4-Difluorophenoxy)propanoic acid in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid. The mass spectrometer was operated in negative ion electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4] The validated linear range of the assay was 1.0 to 1000 ng/mL, with excellent accuracy and precision. This method is suitable for use in pharmacokinetic studies and other drug development applications requiring the precise quantification of 3-(2,4-Difluorophenoxy)propanoic acid.

Introduction

3-(2,4-Difluorophenoxy)propanoic acid is an organic compound featuring a difluorinated phenyl ring linked to a propanoic acid moiety via an ether bond. As with many halogenated aromatic compounds, it may serve as a critical intermediate in the synthesis of pharmacologically active molecules or appear as a metabolite during drug metabolism studies. The accurate quantification of such compounds in biological matrices is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.

The development of a reliable analytical method is therefore a prerequisite for advancing preclinical and clinical investigations. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, specificity, and wide dynamic range.[5][6] This note provides a comprehensive guide to a fully validated LC-MS/MS method for the determination of 3-(2,4-Difluorophenoxy)propanoic acid in human plasma, designed for researchers in pharmaceutical development and contract research organizations. The validation process adheres to the harmonized principles for method validation to ensure data integrity and regulatory compliance.[2][7][8]

Scientific Rationale and Method Development

The primary objective was to develop a selective, sensitive, and high-throughput method suitable for routine analysis.

  • Choice of Analytical Technique : LC-MS/MS was selected as the analytical platform. The chromatographic separation provided by HPLC is essential for resolving the analyte from endogenous matrix components, while the tandem mass spectrometer offers unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[5][9]

  • Chromatography : A reversed-phase C18 column was chosen due to the moderate hydrophobicity of the analyte. The presence of the carboxylic acid group necessitates pH control of the mobile phase to ensure consistent retention and good peak shape. Acidifying the mobile phase with 0.1% formic acid suppresses the ionization of the carboxylic acid group, promoting its neutral form, which is better retained on a C18 stationary phase. A gradient elution with acetonitrile and water allows for efficient elution of the analyte while minimizing the run time.

  • Mass Spectrometry : The carboxylic acid moiety of 3-(2,4-Difluorophenoxy)propanoic acid is readily deprotonated, making negative ion electrospray ionization (ESI-) the most effective ionization mode. To ensure specificity, Multiple Reaction Monitoring (MRM) was employed. The precursor ion (Q1) corresponds to the deprotonated molecule [M-H]⁻, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation (CID). The transition from the precursor to the product ion is unique to the analyte, minimizing the risk of interference from other compounds in the matrix.[10]

  • Sample Preparation : For biological matrices like plasma, sample preparation is crucial to remove proteins and other interferences that can damage the analytical column and cause ion suppression in the mass spectrometer.[11][12] A protein precipitation method using acetonitrile was selected for its simplicity, speed, and effectiveness.[13] Acetonitrile efficiently denatures and precipitates plasma proteins while simultaneously extracting the analyte into the supernatant, which can then be directly analyzed.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (150 µL Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject into HPLC P5->A1 Transfer A2 C18 Column Separation A1->A2 A3 ESI- Ionization A2->A3 A4 MRM Detection (Q1/Q3) A3->A4 D1 Peak Integration A4->D1 Signal D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: Overall experimental workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • 3-(2,4-Difluorophenoxy)propanoic acid (Reference Standard, >99% purity)

  • 3-(2,4-Difluorophenoxy)propanoic acid-¹³C₃ (Internal Standard, >99% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K₂EDTA as anticoagulant)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Phenomenex Luna C18(2), 50 x 2.0 mm, 3 µm

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of the reference standard and internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 acetonitrile/water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes. For calibration standards and QCs, spike with the corresponding working standard solution.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method Parameters
Parameter Condition
LC Parameters
ColumnPhenomenex Luna C18(2), 50 x 2.0 mm, 3 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.5 min (95% B), 3.6-4.5 min (10% B)
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Analyte)Q1: 203.0 m/z -> Q3: 127.0 m/z
MRM Transition (IS)Q1: 206.0 m/z -> Q3: 130.0 m/z
IonSpray Voltage-4500 V
Temperature550°C
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)60 psi

Method Validation

The method was validated following the core principles of the ICH Q2(R2) guideline and the FDA's guidance on bioanalytical method validation.[1][2][3][14]

cluster_validation_params Validation Parameters (ICH Q2) Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Validation Method Validation Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ Stability Stability LOQ->Stability Stability->Validation

Caption: Logical flow of the method development and validation process.

Specificity and Selectivity

Specificity was assessed by analyzing blank human plasma from six different sources. No significant interfering peaks were observed at the retention times of the analyte or the internal standard, confirming the method's selectivity.

Linearity and Range

The linearity of the method was evaluated by preparing calibration standards at eight concentration levels ranging from 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Parameter Result
Calibration Range1.0 - 1000 ng/mL
Regression Equationy = 0.0152x + 0.0018
Correlation Coefficient (r²)> 0.998
Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at four concentration levels in replicates of five on three separate days. The acceptance criteria were a percent relative error (%RE) for accuracy within ±15% (±20% for LLOQ) and a percent coefficient of variation (%CV) for precision not exceeding 15% (20% for LLOQ).

Intra-Day Accuracy and Precision (n=5)

QC Level Nominal (ng/mL) Mean (ng/mL) Accuracy (%RE) Precision (%CV)
LLOQ 1.0 1.08 8.0 9.5
LQC 3.0 2.91 -3.0 6.2
MQC 80 84.5 5.6 4.1

| HQC | 800 | 789.2 | -1.4 | 3.5 |

Inter-Day Accuracy and Precision (n=15)

QC Level Nominal (ng/mL) Mean (ng/mL) Accuracy (%RE) Precision (%CV)
LLOQ 1.0 1.05 5.0 11.2
LQC 3.0 2.95 -1.7 7.8
MQC 80 83.1 3.9 5.3

| HQC | 800 | 795.5 | -0.6 | 4.8 |

Limit of Detection (LOD) and Quantitation (LOQ)

The LOQ was established as the lowest concentration on the calibration curve (1.0 ng/mL) that could be quantified with acceptable accuracy and precision. The LOD was determined to be approximately 0.3 ng/mL, based on a signal-to-noise ratio of 3.

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to that of a pure solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The results indicated no significant ion suppression or enhancement and consistent recovery across the concentration range.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of 3-(2,4-Difluorophenoxy)propanoic acid in human plasma has been developed and validated. The simple protein precipitation sample preparation allows for high-throughput analysis. The method meets the stringent requirements of regulatory guidelines for bioanalytical method validation and is fit for its intended purpose in supporting pharmaceutical development studies.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Vertex AI Search. (n.d.).
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Phenomenex. (n.d.). Sample Preparation Guide. [Link]

  • Phenomenex. (n.d.). Impact Protein Precipitation Plates. [Link]

  • Eurofins. (2023). Analytical Method Summaries. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Fluorophenoxy)propanoic acid. [Link]

  • PhytoBank. (2015). Showing 3-(2,4-Dihydroxyphenyl)propionic Acid (PHY0115669). [Link]

  • National Center for Biotechnology Information. (2024). PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference. [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. [Link]

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

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Method

Application Note &amp; Protocol: A Scalable Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid for Pharmaceutical Intermediates

Abstract & Introduction 3-(2,4-Difluorophenoxy)propanoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in molecules targeting a range of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-(2,4-Difluorophenoxy)propanoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable production of this intermediate is therefore of critical importance to the pharmaceutical industry. This document provides a comprehensive guide for the large-scale synthesis of 3-(2,4-Difluorophenoxy)propanoic acid, focusing on a robust and reproducible Williamson ether synthesis protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol suitable for scale-up, and discuss critical process parameters and safety considerations.

The synthesis of aryl-oxy-alkanoic acids is a well-established transformation, yet its application on an industrial scale presents unique challenges, including reaction control, impurity profiling, and cost-effectiveness. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights to navigate these challenges successfully.

Scientific Principles: The Williamson Ether Synthesis

The core of this synthetic protocol is the Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).

Mechanism:

  • Deprotonation: The acidic proton of the 2,4-difluorophenol is abstracted by a base (e.g., sodium hydroxide) to form the highly nucleophilic 2,4-difluorophenoxide anion.

  • Nucleophilic Attack (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloropropanoic acid. This concerted, one-step reaction displaces the chloride leaving group, forming the carbon-oxygen ether bond.

  • Acidification: The reaction mixture, which contains the sodium salt of the product, is then acidified to protonate the carboxylate, yielding the final 3-(2,4-Difluorophenoxy)propanoic acid.

The choice of reagents and conditions is paramount for a high-yielding, clean reaction, minimizing potential side reactions such as elimination or reaction at the carboxylate group.

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism Phenol 2,4-Difluorophenol Phenoxide Sodium 2,4-Difluorophenoxide (Nucleophile) Phenol->Phenoxide 1. Deprotonation Base NaOH Base->Phenoxide TransitionState SN2 Transition State Phenoxide->TransitionState 2. Nucleophilic Attack Halide 3-Chloropropanoic Acid (Electrophile) Halide->TransitionState SaltProduct Sodium 3-(2,4-Difluorophenoxy)propanoate TransitionState->SaltProduct FinalProduct 3-(2,4-Difluorophenoxy)propanoic Acid SaltProduct->FinalProduct 3. Acidification Acid HCl (aq) Acid->FinalProduct

Caption: Figure 1: Reaction Mechanism

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and equipment.

Materials & Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.Notes
2,4-Difluorophenol367-27-1130.09100.0 g1.00Starting material
3-Chloropropanoic acid107-94-8108.5292.0 g1.10Electrophile
Sodium Hydroxide (NaOH)1310-73-240.0067.7 g2.20Base
Water (Deionized)7732-18-518.02800 mL-Solvent/Reagent
Hydrochloric Acid (conc., 37%)7647-01-036.46~195 mL~2.3For acidification
Toluene108-88-392.14500 mL-For extraction

Equipment:

  • 2 L three-neck round-bottom flask (or appropriate glass-lined reactor)

  • Overhead mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller and thermocouple

  • Addition funnel

  • Separatory funnel (2 L)

  • pH meter or pH strips

  • Buchner funnel and vacuum flask

  • Drying oven

Experimental Workflow

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve NaOH in H2O (Caution: Exothermic) react1 Add NaOH solution to phenol prep1->react1 prep2 Charge reactor with 2,4-Difluorophenol prep2->react1 react2 Add 3-Chloropropanoic Acid react1->react2 react3 Heat to reflux (4-6 h) react2->react3 react4 Monitor reaction (TLC/HPLC) react3->react4 workup1 Cool to room temp. react4->workup1 workup2 Acidify with HCl to pH 1-2 workup1->workup2 workup3 Extract with Toluene workup2->workup3 workup4 Wash organic layer workup3->workup4 workup5 Isolate product via crystallization or evaporation workup4->workup5 workup6 Dry under vacuum workup5->workup6

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Base Preparation: In a separate beaker, carefully dissolve 67.7 g (1.69 mol) of sodium hydroxide in 800 mL of deionized water. Caution: This is a highly exothermic process. Use an ice bath to control the temperature. Allow the solution to cool to room temperature.

  • Reactor Setup: Equip the 2 L reactor with the overhead stirrer, reflux condenser, and thermocouple.

  • Reagent Charging: Charge the reactor with 100.0 g (0.769 mol) of 2,4-difluorophenol.

  • Phenoxide Formation: With vigorous stirring, add the prepared sodium hydroxide solution to the reactor containing the 2,4-difluorophenol.

  • Electrophile Addition: Add 92.0 g (0.848 mol) of 3-chloropropanoic acid to the reaction mixture. A general procedure for a similar synthesis is described in the literature.[1]

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 2,4-difluorophenol spot.

  • Cooling & Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully, add concentrated hydrochloric acid to the stirred solution until the pH is between 1 and 2. Caution: This will cause the product to precipitate and may be exothermic.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Add 250 mL of toluene and shake vigorously. Allow the layers to separate and collect the organic (top) layer. Perform a second extraction on the aqueous layer with another 250 mL of toluene.

  • Washing: Combine the organic extracts and wash with 200 mL of brine (saturated NaCl solution) to remove residual water.

  • Isolation & Purification:

    • Method A (Evaporation): Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

    • Method B (Crystallization): For higher purity, the crude product can be recrystallized. The title compound has been previously crystallized from a mixture of dichloromethane and hexane.[2]

  • Drying: Dry the purified solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield: 75-85%. Appearance: White to off-white crystalline solid.[3]

Process & Safety Considerations

Scale-Up Insights
  • Thermal Control: The initial deprotonation and final acidification are exothermic. For large-scale batches, ensure the reactor has adequate cooling capacity to maintain temperature control. Gradual addition of reagents is critical.

  • Agitation: Efficient mixing is crucial to ensure homogeneity, especially during the biphasic reaction and neutralization steps. Baffles within the reactor can prevent vortexing and improve mixing.

  • Material Transfer: Handling large volumes of corrosive liquids (NaOH, HCl) and flammable solvents (toluene) requires appropriate pumps and transfer lines.

  • Purification: Industrial-scale synthesis avoids column chromatography due to cost and solvent waste.[4][5] Recrystallization is the preferred method for purification. Selecting an appropriate solvent system is key to achieving high purity and yield.

Safety & Hazard Management

All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

SubstanceHazardsPPE Recommendations
2,4-Difluorophenol Toxic if swallowed/inhaled, causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield, lab coat.
3-Chloropropanoic Acid Corrosive, causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield, lab coat.
Sodium Hydroxide Corrosive, causes severe skin and eye burns. Highly exothermic when dissolved in water.Chemical-resistant gloves, safety goggles, face shield, lab coat.[6]
Hydrochloric Acid Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.Chemical-resistant gloves, safety goggles, face shield, lab coat. Use in a well-ventilated area.[6][7]
Toluene Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.Use in a well-ventilated area away from ignition sources. Wear appropriate gloves and eye protection.
Product May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][8]Standard PPE (gloves, goggles, lab coat) is required.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][9]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][9]

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[7][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6][9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • 1H NMR & 13C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (202.16 g/mol ).[10]

  • Melting Point: To assess purity.

  • HPLC: To determine the final purity, typically >99%.

References

  • WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents.
  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • SAFETY DATA SHEET - DeLaval. Available from: [Link]

  • 3-(2-Formylphenoxy)propanoic acid - PMC - NIH. Available from: [Link]

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  • 3-(2-Fluorophenoxy)propanoic acid - PMC - NIH. Available from: [Link]

  • 3-(3,5-difluorophenoxy)-propanoic acid CAS NO.844648-19-7 - Golden Pharma Co., Limited. Available from: [Link]

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Application

Application Notes and Protocols: Formulation of 3-(2,4-Difluorophenoxy)propanoic Acid for Biological Testing

Abstract This document provides a comprehensive guide for the formulation of 3-(2,4-Difluorophenoxy)propanoic acid, a research compound of interest for its potential activity as a peroxisome proliferator-activated recept...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-(2,4-Difluorophenoxy)propanoic acid, a research compound of interest for its potential activity as a peroxisome proliferator-activated receptor (PPAR) agonist. Given its predicted physicochemical properties as a weakly acidic and lipophilic molecule, this guide addresses the inherent challenges of poor aqueous solubility to enable consistent and reliable results in both in vitro and in vivo biological testing. Detailed protocols are provided for the preparation of stock solutions, formulations for cell-based assays, and vehicles for oral and intravenous administration in rodent models. The scientific rationale behind excipient selection and methodological steps is explained to ensure protocol integrity and reproducibility.

Introduction and Physicochemical Characterization

3-(2,4-Difluorophenoxy)propanoic acid is a member of the arylpropanoic acid class of compounds. Structural analogs have shown activity as PPAR agonists, which are therapeutic targets for metabolic disorders such as dyslipidemia and type 2 diabetes.[1][2] Effective biological screening of this compound is contingent upon developing formulations that ensure adequate solubility, stability, and bioavailability.

The primary formulation challenge stems from the compound's molecular structure: a carboxylic acid moiety combined with a lipophilic difluorophenoxy ring. This duality results in poor aqueous solubility, particularly at acidic to neutral pH. Based on computational models and data from similar structures, the key physicochemical properties of 3-(2,4-Difluorophenoxy)propanoic acid are summarized below.

Table 1: Predicted Physicochemical Properties of 3-(2,4-Difluorophenoxy)propanoic Acid and Analogs

PropertyPredicted ValueImplication for Formulation
Molecular FormulaC₉H₈F₂O₃-
Molecular Weight202.16 g/mol Essential for molarity calculations.
XlogP1.6Indicates moderate lipophilicity and likely low aqueous solubility.[3]
pKa~4.1 (Predicted for isomer)As a weak acid, solubility will be highly pH-dependent, increasing significantly above its pKa.[4]
Aqueous SolubilityLow (Predicted)Requires solubilization strategies for aqueous-based assays and dosing vehicles.

The predicted pKa suggests that the compound will be predominantly in its less soluble, non-ionized form in the acidic environment of the stomach (pH 1-3) and will transition to its more soluble, ionized form in the intestine (pH 6-7.5). This pH-dependent solubility is a critical consideration for oral formulation design.

Strategic Approach to Formulation

Our strategy is centered on overcoming the poor aqueous solubility by employing vetted solubilization techniques. The choice of formulation will depend on the specific experimental context, namely the route of administration and the required concentration.

G cluster_0 Formulation Strategy Compound Compound Solubilization Solubilization Compound->Solubilization InVitro In Vitro Assays Solubilization->InVitro InVivo In Vivo Studies Solubilization->InVivo

Caption: Core formulation strategy for 3-(2,4-Difluorophenoxy)propanoic acid.

The primary approaches detailed in this guide are:

  • Co-solvency: Using water-miscible organic solvents to prepare concentrated stock solutions.

  • pH Adjustment: Utilizing basic solutions to prepare the ionized, more soluble salt form of the compound.

  • Use of Surfactants and Polymers: Employing excipients to create stable dispersions and enhance solubility for in vivo administration.

  • Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Protocols for In Vitro Formulation

For in vitro experiments, such as cell-based assays, the primary goal is to create a concentrated, sterile stock solution that can be diluted into the aqueous culture medium without precipitation. Dimethyl sulfoxide (DMSO) is the preferred solvent for this purpose due to its high solubilizing power and miscibility with aqueous media.

Preparation of a 100 mM DMSO Stock Solution

Rationale: A high-concentration stock solution minimizes the volume of organic solvent added to the final assay, thereby reducing the risk of solvent-induced cellular toxicity. DMSO is an excellent solvent for many poorly soluble compounds and is standard in high-throughput screening.[5]

Materials:

  • 3-(2,4-Difluorophenoxy)propanoic acid (MW: 202.16 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Protocol:

  • Accurately weigh 20.22 mg of 3-(2,4-Difluorophenoxy)propanoic acid.

  • Transfer the weighed compound into a sterile amber vial.

  • Add 1.0 mL of sterile DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be used if dissolution is slow, but avoid overheating.

  • Visually inspect the solution against a light source to ensure no particulates are present.

  • Label the vial clearly with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

  • For storage, dispense into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of Working Solutions for Cell-Based Assays

Rationale: The final concentration of DMSO in cell culture should be kept to a minimum, typically well below 0.5% (v/v), to avoid impacting cell viability and experimental outcomes. This protocol uses a serial dilution approach to achieve the desired final concentration while controlling the solvent percentage.

G Stock 100 mM Stock in 100% DMSO Intermediate 1 mM Intermediate in Culture Medium (1% DMSO) Stock->Intermediate 1:100 Dilution Final 1-100 µM Final in Culture Medium (≤0.1% DMSO) Intermediate->Final Serial Dilution

Caption: Workflow for preparing final working solutions for cell-based assays.

Protocol:

  • Thaw a single-use aliquot of the 100 mM stock solution at room temperature.

  • Prepare an Intermediate Dilution: Aseptically add 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium. This creates a 1 mM intermediate solution containing 1% DMSO. Vortex gently.

  • Prepare Final Working Concentrations: Serially dilute the 1 mM intermediate solution into fresh cell culture medium to achieve the desired final concentrations (e.g., 100 µM, 10 µM, 1 µM, etc.). For example, to make a 10 µM final solution, add 10 µL of the 1 mM intermediate to 990 µL of medium.

  • Vehicle Control: Prepare a corresponding vehicle control for each concentration by performing the same dilutions with DMSO instead of the compound stock solution. The final DMSO concentration in the vehicle control must match that in the test wells.

  • Always prepare fresh working solutions for each experiment from the frozen stock.

Protocols for In Vivo Formulation

For in vivo studies, the formulation must be non-toxic, biocompatible, and capable of delivering the desired dose in a reasonable volume. The choice of vehicle depends on the route of administration.

Formulation for Oral Gavage (Rodents)

Rationale: A multi-component vehicle containing a co-solvent (DMSO), a solubilizer (PEG300), and a surfactant (Tween 80) in an aqueous carrier (saline) is a robust and widely used system for oral administration of poorly soluble compounds in preclinical studies.[6][7] This combination enhances solubility and forms a fine dispersion upon administration, which can improve absorption.

Table 2: Standard Oral Gavage Vehicle Composition

ComponentFunctionTypical % (v/v)
DMSOCo-solvent (initial dissolution)5 - 10%
PEG300 / PEG400Solubilizer / Co-solvent30 - 40%
Tween 80Surfactant / Emulsifier5%
Saline (0.9% NaCl)Aqueous Carrier45 - 60%

Protocol (Example for a 5 mg/mL solution):

  • Prepare Stock Solution: First, dissolve the required amount of 3-(2,4-Difluorophenoxy)propanoic acid in DMSO to create a concentrated stock (e.g., 50 mg/mL). This ensures the compound is fully solubilized before adding other components.

  • Vehicle Preparation (Sequential Addition is Critical): a. To a sterile tube, add 4.0 mL of PEG300. b. Add 1.0 mL of the 50 mg/mL DMSO stock solution and vortex thoroughly. c. Add 0.5 mL of Tween 80 and vortex until the solution is homogeneous. d. Slowly add 4.5 mL of sterile saline while vortexing to bring the total volume to 10 mL.

  • Final Formulation: The resulting formulation will be a 5 mg/mL clear solution or fine dispersion of the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Quality Control: Before administration, visually inspect the formulation for any precipitation. If the study duration is long, prepare the formulation fresh daily.

  • Dosing Volume: Administer to animals based on body weight. A typical oral gavage volume for mice is 5-10 mL/kg.[7]

Formulation for Intravenous Injection (Rodents)

Rationale: Intravenous (IV) formulations must be sterile, isotonic, and free of particulates to prevent embolism and irritation. For poorly soluble weak acids, using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective strategy.[1][8] HP-β-CD encapsulates the lipophilic drug molecule in its hydrophobic core, rendering the complex water-soluble.

Protocol (Example using HP-β-CD):

  • Prepare Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in an isotonic carrier, such as 5% Dextrose in Water (D5W) or sterile saline. For example, dissolve 4 g of HP-β-CD in D5W to a final volume of 10 mL. Sterile filter the solution through a 0.22 µm filter.

  • Solubilization: Add the required amount of 3-(2,4-Difluorophenoxy)propanoic acid directly to the sterile HP-β-CD solution.

  • Facilitate Complexation: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (37-40°C) can aid this process. The solution should be clear and free of visible particles.

  • Final pH Adjustment: Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (typically pH 6.0-8.0) using sterile, dilute NaOH or HCl. This step is crucial to prevent injection site irritation and precipitation in the bloodstream.

  • Quality Control: The final formulation must be visually inspected for clarity before each injection.

  • Dosing Volume: Administer via slow bolus injection. Typical IV injection volumes are 5 mL/kg for rats and 10 mL/kg for mice.

Stability Assessment and Quality Control

Rationale: Ensuring the compound remains stable and in solution is critical for data integrity. Degradation can lead to a loss of potency and the formation of impurities with unknown biological effects. A stability-indicating HPLC method is the gold standard for this assessment.[3]

G cluster_0 Stability Testing Workflow Prep Prepare Formulation Store Store at Test Conditions (e.g., RT, 4°C) Prep->Store Sample Sample at Time Points (T=0, 2h, 4h, 24h) Store->Sample Analyze Analyze via Stability-Indicating HPLC Sample->Analyze Evaluate Evaluate Peak Area & Impurity Profile Analyze->Evaluate

Caption: General workflow for assessing formulation stability via HPLC.

Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method. Optimization will be required.

Table 3: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold 5 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm (or wavelength of max absorbance)
Injection Volume 10 µL

Procedure:

  • Prepare the formulation as described in the protocols above.

  • Immediately after preparation (T=0), take an aliquot, dilute it with mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to an appropriate concentration for HPLC analysis, and inject it.

  • Store the bulk formulation under the intended experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator, or 4°C refrigerated).

  • At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw additional aliquots, dilute, and inject them into the HPLC system.

  • Analysis: Compare the chromatograms over time. The formulation is considered stable if the peak area of the parent compound (3-(2,4-Difluorophenoxy)propanoic acid) remains within ±10% of the T=0 value and no significant new impurity peaks appear.

References

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. Available at: [Link]

  • 57 questions with answers in ORAL GAVAGE | Science topic. ResearchGate. Available at: [Link]

  • 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3). PubChemLite. Available at: [Link]

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  • Novel method for preparing chromanone derivative. Google Patents.
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  • Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. SciSpace. Available at: [Link]

  • PPAR agonist. Wikipedia. Available at: [Link]

  • Therapeutic Effects of a Novel Agonist of Peroxisome Proliferator-Activated Receptor Alpha for the Treatment of Diabetic Retinopathy. PubMed. Available at: [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. Available at: [Link]

  • Therapeutic roles of peroxisome proliferator-activated receptor agonists. PubMed. Available at: [Link]

  • Perfluorooctanoic acid | C8HF15O2 | CID 9554. PubChem - NIH. Available at: [Link]

  • Perfluorononanoic acid | C8F17COOH | CID 67821. PubChem - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

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Method

Application Note: A Practical Guide to Assessing the Metabolic Stability of 3-(2,4-Difluorophenoxy)propanoic Acid

Authored by: A Senior Application Scientist Introduction In modern drug discovery and development, understanding a compound's pharmacokinetic profile is paramount to its success. A significant proportion of promising dru...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In modern drug discovery and development, understanding a compound's pharmacokinetic profile is paramount to its success. A significant proportion of promising drug candidates fail in clinical trials due to poor metabolic stability, leading to inadequate exposure or the formation of toxic metabolites.[1] Therefore, early in vitro assessment of metabolic stability is a critical, cost-effective strategy to guide medicinal chemistry efforts and select candidates with favorable drug-like properties.[2][3]

This guide provides a comprehensive framework for evaluating the metabolic stability of 3-(2,4-Difluorophenoxy)propanoic acid, a representative small molecule featuring a phenoxy-propanoic acid scaffold. The strategic placement of two fluorine atoms on the phenyl ring is a common medicinal chemistry tactic intended to block sites of potential oxidative metabolism, thereby enhancing stability.[4] This document will detail the scientific rationale and step-by-step protocols for assays using human liver microsomes, S9 fractions, and cryopreserved hepatocytes, providing researchers with the tools to generate robust and reliable data.

Guiding Principles of Hepatic Drug Metabolism

The liver is the primary organ responsible for drug metabolism, a process broadly categorized into two phases.[5][6]

  • Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, primarily through oxidation, reduction, or hydrolysis. The most important enzyme family responsible for these reactions is the Cytochrome P450 (CYP) superfamily.[7][8][9][10] These membrane-bound enzymes, located in the endoplasmic reticulum, are responsible for the metabolism of an estimated 70-80% of all drugs in clinical use.[9]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolite with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), dramatically increases the hydrophilicity of the compound, facilitating its excretion from the body.[11][12][13] For a compound like 3-(2,4-Difluorophenoxy)propanoic acid, the carboxylic acid moiety is a prime site for Phase II glucuronidation.[12]

Strategic Selection of In Vitro Test Systems

Choosing the right in vitro model is crucial for obtaining relevant metabolic data. Each system offers a unique balance of complexity, throughput, and the range of metabolic pathways it can assess.

Test SystemCompositionPrimary Use CasesAdvantagesLimitations
Liver Microsomes Vesicles of endoplasmic reticulum containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[14][15]High-throughput screening for Phase I metabolism; CYP inhibition/induction studies.Cost-effective, high-throughput, easy to store and use, well-characterized.[14]Lacks cytosolic enzymes (e.g., SULTs, GSTs) and requires addition of cofactors (e.g., NADPH).[15][16]
Liver S9 Fraction A mixture of microsomes and the soluble cytosolic fraction.[5][17]Broad screening for both Phase I and Phase II metabolism.Contains a wide array of both microsomal and cytosolic enzymes.[5][18]Enzyme concentrations are lower than in microsomes; requires addition of multiple cofactors (e.g., NADPH, UDPGA, PAPS).[16][18]
Hepatocytes Intact, viable liver cells.[6][19]"Gold standard" for predicting in vivo clearance; studies involving both metabolism and transport.Contains the full complement of Phase I and II enzymes, cofactors, and transporters in a physiological environment.[1][6]Higher cost, lower throughput, more complex handling, limited viability for suspension assays.[19]
Experimental Workflow for Assessing Metabolic Stability

A tiered approach is recommended to efficiently characterize the metabolic fate of a novel compound. This workflow ensures that the most resource-intensive assays are used to answer specific questions generated from initial, broader screens.

G cluster_0 Initial Screening cluster_1 Data Analysis & Decision cluster_2 Follow-up & Characterization cluster_3 Conclusion Start Start with Test Compound: 3-(2,4-Difluorophenoxy)propanoic acid S9_Assay Protocol 2: S9 Stability Assay (Broad Phase I & II Screen) Start->S9_Assay Decision Significant Metabolism Observed? S9_Assay->Decision Microsome_Assay Protocol 1: Microsomal Assay (Investigate Phase I Contribution) Decision->Microsome_Assay Yes Stable Compound is Metabolically Stable (Low Clearance) Decision->Stable No Hepatocyte_Assay Protocol 3: Hepatocyte Assay (Confirm in 'Gold Standard' System) Microsome_Assay->Hepatocyte_Assay Metabolite_ID Metabolite Identification (LC-HRMS) Hepatocyte_Assay->Metabolite_ID End END

Figure 1: Recommended experimental workflow for metabolic stability assessment.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is designed to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.

1. Materials and Reagents

ReagentRecommended Concentration/Details
Test Compound Stock10 mM in DMSO
Pooled Human Liver Microsomes20 mg/mL stock
Potassium Phosphate Buffer100 mM, pH 7.4
NADPH Regenerating SystemSolution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl₂ in H₂O. Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate.
Positive ControlsVerapamil, Testosterone (High turnover); Diazepam (Low turnover)
Quenching SolutionAcetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)

2. Step-by-Step Protocol

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL).

  • Pre-incubation: Add the test compound and positive controls to the master mix to achieve a final substrate concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).[14] Vortex gently and pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system (a mixture of Solution A and B).[20][21] For the negative control ('minus cofactor'), add an equivalent volume of phosphate buffer instead.[14]

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. The '0' minute sample should be taken immediately after adding the NADPH system.[14]

  • Quench Reaction: Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing a 2-3 fold volume of ice-cold quenching solution.[15]

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 x g for 15 minutes to precipitate the protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.[15]

Protocol 2: Human Liver S9 Stability Assay

This assay provides a broader assessment of metabolic stability by including both microsomal and cytosolic enzymes.

1. Materials and Reagents

ReagentRecommended Concentration/Details
Test Compound Stock10 mM in DMSO
Pooled Human Liver S9 Fraction20 mg/mL stock
Potassium Phosphate Buffer100 mM, pH 7.4
Cofactor MixNADPH (final conc. 1 mM) and UDPGA (final conc. 2 mM). Prepare fresh.[5][18]
Positive Controls7-Hydroxycoumarin (Phase II), Propranolol (Phase I)
Quenching SolutionAcetonitrile with internal standard (e.g., 100 ng/mL Labetalol)

2. Step-by-Step Protocol

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and the S9 fraction (final protein concentration 1 mg/mL).[5]

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the master mix. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the combined NADPH/UDPGA cofactor mix.[17] For the negative control, add buffer.

  • Time Point Sampling: Collect aliquots at specified time points (e.g., 0, 15, 30, 45, 60 minutes).

  • Quench Reaction: Terminate the reaction by adding aliquots to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate protein.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Protocol 3: Cryopreserved Human Hepatocyte Stability Assay

This assay represents the most physiologically relevant in vitro model, incorporating active transport and a full complement of metabolic enzymes and cofactors.

1. Materials and Reagents

ReagentRecommended Concentration/Details
Cryopreserved Human HepatocytesPlateable or suspension-qualified
Williams' Medium ESupplemented as per supplier instructions
Test Compound Stock1 mM in DMSO
Positive ControlsMidazolam (High turnover), Diltiazem (Low turnover)
Quenching SolutionAcetonitrile with internal standard

2. Step-by-Step Protocol

  • Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Centrifuge gently to pellet the cells and resuspend in fresh medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[1][22]

  • Prepare Compound Plate: In a separate plate, add pre-warmed medium containing the test compound to achieve a final concentration of 1 µM.[19] The final DMSO concentration should not exceed 0.1%.[1][23]

  • Initiate Reaction: Add the hepatocyte suspension to the compound plate to start the incubation. Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator.[1]

  • Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.[1][19]

  • Quench Reaction: Immediately transfer the aliquot to a tube or plate containing ice-cold acetonitrile with an internal standard to stop the reaction and lyse the cells.[19]

  • Sample Processing: Vortex and centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Analytical Methodology and Data Interpretation

The concentration of the parent compound at each time point is typically measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[24][25][26][27][28]

1. Data Analysis

The disappearance of the parent compound over time is used to calculate key stability parameters.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the slope of the linear regression line. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula:

    • t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (CLint) using the formula:

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount)

    • For hepatocytes, this is expressed as µL/min/10⁶ cells.[1][19][23]

2. Interpreting the Results

The calculated t½ and CLint values allow for the rank-ordering of compounds. A short half-life and high clearance value indicate poor metabolic stability, suggesting the compound will be rapidly eliminated in vivo. For 3-(2,4-Difluorophenoxy)propanoic acid, one might hypothesize the following outcomes:

G cluster_phase1 Phase I (Microsomes) cluster_phase2 Phase II (S9/Hepatocytes) compound 3-(2,4-Difluorophenoxy)propanoic acid Phenyl Ring Carboxylic Acid cyp CYP-mediated Oxidation (e.g., Hydroxylation) compound:p1->cyp ugt UGT-mediated Glucuronidation compound:p2->ugt blocked Likely Blocked by Difluoro Substitution cyp->blocked conjugate Glucuronide Conjugate (More Hydrophilic) ugt->conjugate

Figure 2: Potential metabolic pathways for the test compound.

  • In Microsomes: Due to the difluoro substitutions, CYP-mediated oxidation of the aromatic ring is expected to be minimal. Therefore, the compound may appear highly stable in this assay.

  • In S9 and Hepatocytes: The primary metabolic route is likely to be Phase II glucuronidation at the carboxylic acid group.[29][12] Therefore, a higher rate of clearance may be observed in these systems compared to microsomes, especially when UDPGA is included as a cofactor in the S9 assay.

Hypothetical Data Summary

Assay SystemControl Compound (t½)Test Compound (t½)Test Compound (CLint)Interpretation
HLM (+NADPH)Verapamil (<15 min)> 60 min< 5 µL/min/mgStable to Phase I oxidation.
S9 (+NADPH/+UDPGA)7-HC (< 20 min)~45 min~25 µL/min/mgModerate clearance, likely via Phase II conjugation.
HepatocytesMidazolam (< 20 min)~40 min~30 µL/min/10⁶ cellsConfirms moderate clearance in a complete cell system.
Conclusion

This application note provides a detailed, scientifically grounded methodology for assessing the metabolic stability of 3-(2,4-Difluorophenoxy)propanoic acid. By employing a tiered approach using liver microsomes, S9 fractions, and hepatocytes, researchers can build a comprehensive profile of a compound's metabolic fate. This strategy allows for the early identification of metabolic liabilities, distinguishing between Phase I and Phase II metabolic pathways, and ultimately enables data-driven decisions in the drug discovery pipeline. The robust protocols and interpretation framework presented herein are designed to ensure the generation of high-quality, reliable data for any drug development program.

References
  • Rowe, E. J. (2010). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Expert Opinion on Drug Metabolism & Toxicology.
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Application

Application Notes and Protocols for Computational Docking of 3-(2,4-Difluorophenoxy)propanoic acid to Protein Targets

Introduction: Unveiling the Therapeutic Potential of 3-(2,4-Difluorophenoxy)propanoic acid through In Silico Analysis 3-(2,4-Difluorophenoxy)propanoic acid is a small molecule with a chemical structure suggestive of pote...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 3-(2,4-Difluorophenoxy)propanoic acid through In Silico Analysis

3-(2,4-Difluorophenoxy)propanoic acid is a small molecule with a chemical structure suggestive of potential biological activity. Its propanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), while the difluorophenoxy group can enhance metabolic stability and binding affinity to protein targets.[1][2] Computational docking is a powerful and cost-effective in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3] This technique is instrumental in drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action.

This guide provides a comprehensive protocol for the computational docking of 3-(2,4-Difluorophenoxy)propanoic acid to a putative protein target. We will use Fatty Acid Binding Protein 4 (FABP4) as our exemplary target, given its role in lipid metabolism and inflammation, and the structural analogy between our ligand and endogenous fatty acids.[4][5] The methodologies detailed herein are designed to be broadly applicable to other protein targets and can be adapted by researchers in drug development and related scientific fields.

I. Foundational Concepts: The Rationale Behind the Workflow

A successful computational docking experiment hinges on a logical and scientifically sound workflow. The process is not merely a computational exercise but a simulation of a biological recognition event. Our approach is structured to maximize the reliability of the predictions.

Diagram: Computational Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis ligand_prep Ligand Preparation 1. Obtain SMILES 2. Generate 3D coordinates 3. Energy Minimization 4. Save as PDBQT grid_gen Grid Box Generation Define search space around the active site ligand_prep->grid_gen Input protein_prep Protein Preparation 1. Select PDB structure 2. Remove water & heteroatoms 3. Add polar hydrogens 4. Assign charges 5. Save as PDBQT protein_prep->grid_gen Input docking_run Execution Run AutoDock Vina grid_gen->docking_run Parameters pose_analysis Pose Visualization & Scoring 1. Load poses into visualizer 2. Analyze binding affinity (kcal/mol) 3. Identify key interactions docking_run->pose_analysis Output interaction_analysis Interaction Analysis - Hydrogen bonds - Hydrophobic interactions - Pi-stacking pose_analysis->interaction_analysis Detailed View

Caption: A generalized workflow for computational docking, from preparation to analysis.

II. Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for docking 3-(2,4-Difluorophenoxy)propanoic acid to human FABP4.

A. Ligand Preparation

The ligand, 3-(2,4-Difluorophenoxy)propanoic acid, must be converted into a 3D structure with appropriate charges for the docking simulation.

  • Obtain Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 3-(2,4-Difluorophenoxy)propanoic acid is C1=CC(=C(C=C1F)F)OCCC(=O)O.[6]

  • Generate 3D Coordinates: Use a molecular modeling software like UCSF Chimera or Avogadro to convert the SMILES string into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy conformation. This can be done using force fields like MMFF94 or UFF.

  • Save in PDBQT Format: The prepared ligand structure needs to be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types recognized by AutoDock Vina. This can be done using AutoDock Tools or the Dock Prep tool in UCSF Chimera.

B. Protein Target Preparation

The crystal structure of the protein target needs to be prepared to be "docking-ready." We will use the human FABP4 structure.

  • Select PDB Structure: Download the crystal structure of human FABP4 from the Protein Data Bank (PDB). A suitable high-resolution structure is PDB ID: 3RZY.[7]

  • Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file. This can be accomplished using UCSF Chimera or PyMOL.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign Gasteiger charges to the protein atoms. The Dock Prep tool in UCSF Chimera can automate this process.[8]

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format.

C. Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and effective open-source program for molecular docking.[9]

  • Grid Box Generation: Define a search space, or "grid box," around the active site of FABP4. The active site can be identified from the literature or by observing the binding site of the co-crystallized ligand in the original PDB file. The size and center of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and the output file name.

  • Execute Docking: Run AutoDock Vina from the command line, specifying the configuration file.

III. Data Presentation and Analysis

The output of the docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

A. Docking Results Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding. Vina provides a ranked list of the best binding poses.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-7.20.000
2-7.01.521
3-6.82.345
4-6.72.890
5-6.53.412
6-6.44.011
7-6.34.567
8-6.15.123
9-6.05.876

Note: These are example values and will vary with the actual docking run.

B. Visualization and Interaction Analysis

The predicted binding poses should be visualized in the context of the protein's active site to understand the key molecular interactions. Software such as UCSF Chimera or PyMOL are excellent for this purpose.[1][10]

  • Load Structures: Open the prepared protein PDBQT file and the docking results PDBQT file in the visualization software.

  • Analyze Interactions: For the top-ranked poses, identify and analyze the following types of interactions:

    • Hydrogen Bonds: These are critical for specificity and affinity. The carboxylate group of the propanoic acid moiety is a likely hydrogen bond donor and acceptor.

    • Hydrophobic Interactions: The difluorophenoxy ring is expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

    • Pi-stacking: The aromatic ring of the ligand can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Diagram: Key Ligand-Protein Interactions

ligand_interactions cluster_ligand 3-(2,4-Difluorophenoxy)propanoic acid cluster_protein FABP4 Active Site Residues ligand Ligand ARG126 ARG 126 ligand->ARG126 H-Bond TYR128 TYR 128 ligand->TYR128 H-Bond PHE57 PHE 57 ligand->PHE57 Hydrophobic ALA75 ALA 75 ligand->ALA75 Hydrophobic

Caption: A schematic of potential key interactions between the ligand and FABP4.

IV. Trustworthiness and Validation

It is crucial to acknowledge that computational docking provides predictions. The reliability of these predictions can be enhanced by:

  • Re-docking: Docking the co-crystallized ligand back into the active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates a valid docking protocol.

  • Comparison with Known Binders: If available, docking known binders and non-binders to the target can help in establishing a threshold for predicted binding affinities.

  • Ensemble Docking: Using multiple crystal structures of the target protein to account for its flexibility.

V. Conclusion and Future Directions

This application note has provided a detailed protocol for the computational docking of 3-(2,4-Difluorophenoxy)propanoic acid to the human FABP4 protein. By following these steps, researchers can generate plausible binding poses and affinity predictions, offering valuable insights into the potential interactions of this compound at a molecular level. The results from such in silico studies can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the predicted biological activity. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery.

References

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  • RCSB PDB. 3RZY: Human adipocyte lipid-binding protein FABP4, Apo form at 1.08 Ang resolution. Available from: [Link].

  • Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube; 2020. Available from: [Link].

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  • The Bioinformatics Manual. Visualizing protein-protein docking using PyMOL. Medium; 2021. Available from: [Link].

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  • Fuhler, G. M., et al. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. PMC; 2015. Available from: [Link].

  • Rudolph, M.G., et al. A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding. IUCr Journals; 2021. Available from: [Link].

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Method

Application Notes and Protocols for the Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Imperative of SAR in Drug Discovery Structure-Activity Relationship (SAR) studies represent a cornerstone of modern medicinal chemistry, providing a systematic framework for understanding how...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of SAR in Drug Discovery

Structure-Activity Relationship (SAR) studies represent a cornerstone of modern medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity.[1][2] By iteratively modifying a lead compound and assessing the resulting changes in efficacy, selectivity, and pharmacokinetic properties, researchers can navigate the complex landscape of chemical space to identify optimized drug candidates. The arylpropionic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents.[3][4] This guide focuses on 3-(2,4-difluorophenoxy)propanoic acid, a versatile starting point for the development of novel therapeutics. The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the compound's electronic properties, metabolic stability, and binding interactions, making it an attractive scaffold for SAR exploration.[5]

This document provides a comprehensive overview of synthetic strategies and detailed protocols for the creation of a diverse library of 3-(2,4-difluorophenoxy)propanoic acid derivatives. We will delve into the rationale behind specific structural modifications and provide practical, step-by-step guidance for their synthesis and characterization.

Core Scaffold and Strategic Points for Derivatization

The foundational molecule, 3-(2,4-difluorophenoxy)propanoic acid, offers three primary vectors for chemical modification to probe the SAR landscape. Each site presents an opportunity to modulate the physicochemical and pharmacological properties of the parent compound.

SAR_Strategy parent 3-(2,4-Difluorophenoxy)propanoic Acid R1 Carboxylic Acid Modification (Amides, Esters, Bioisosteres) parent->R1 Modulate Polarity, Solubility, H-bonding R2 Aromatic Ring Substitution (Alkylation, Halogenation, etc.) parent->R2 Tune Lipophilicity, Sterics, Target Interactions R3 Propanoic Acid Backbone Alteration (Chain length, Branching) parent->R3 Adjust Spatial Orientation and Flexibility

Figure 1: Key diversification points for SAR studies of 3-(2,4-Difluorophenoxy)propanoic acid.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is a critical functional group, often involved in key interactions with biological targets. However, its acidic nature can lead to poor membrane permeability and rapid metabolism.[6] Therefore, modification of this group is a primary strategy in lead optimization.

Amide Bond Formation: Expanding Chemical Space

Amide coupling is a robust and versatile reaction for diversifying the carboxylic acid group. The introduction of a wide array of amines allows for the systematic exploration of steric and electronic effects on biological activity.

Rationale: Converting the carboxylic acid to an amide can enhance metabolic stability, improve cell permeability, and introduce new hydrogen bond donors and acceptors for target engagement.[7]

General Workflow for Amide Synthesis:

Amide_Workflow start 3-(2,4-Difluorophenoxy)propanoic Acid activation Carboxylic Acid Activation (e.g., EDC, HATU) start->activation coupling Amide Coupling activation->coupling amine Amine (R-NH2) amine->coupling product Amide Derivative coupling->product purification Purification (Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Figure 2: General workflow for the synthesis of amide derivatives.

Protocol 1: Synthesis of N-benzyl-3-(2,4-difluorophenoxy)propanamide

  • Dissolution: Dissolve 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.[8] Stir at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Esterification: Modulating Lipophilicity

Esterification of the carboxylic acid can increase lipophilicity and improve passive diffusion across cell membranes. Esters can also act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

Rationale: The conversion to an ester masks the polar carboxylic acid group, which can be beneficial for oral bioavailability. The choice of alcohol can fine-tune the steric bulk and lipophilicity of the resulting ester.

Protocol 2: Fischer Esterification for Methyl Ester Synthesis

  • Reaction Setup: Suspend 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) in methanol (MeOH).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4) or use an acidic cation-exchange resin.[9][10]

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the methyl ester. Further purification can be achieved by chromatography if necessary.

Bioisosteric Replacement: A Strategy for Optimizing ADME Properties

Bioisosteres are functional groups with similar physicochemical properties that can replace the carboxylic acid moiety to improve pharmacokinetic properties and/or enhance target interactions.[6][7] Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[11][12]

Rationale: The replacement of a carboxylic acid with a bioisosteric group can address issues such as poor permeability, high plasma protein binding, and metabolic instability.[6][11] For example, tetrazoles can mimic the acidity and hydrogen bonding capabilities of carboxylic acids while often exhibiting improved metabolic profiles.[12]

BioisostereKey AdvantagesSynthetic Precursor
Tetrazole Mimics acidity, metabolically stableNitrile
Acyl Sulfonamide Increased acidity, additional H-bond interactionsCarboxylic acid
Hydroxamic Acid Metal chelation, H-bondingEster or Acyl Chloride

Part 2: Functionalization of the Aromatic Ring

Modification of the 2,4-difluorophenyl ring allows for the exploration of how changes in steric bulk, electronics, and lipophilicity impact biological activity.

Friedel-Crafts Alkylation: Introducing Steric Bulk

Friedel-Crafts alkylation can be used to introduce alkyl groups onto the aromatic ring, providing a means to probe steric interactions within the binding pocket of a target protein.[9][13]

Rationale: The addition of alkyl groups can enhance van der Waals interactions with the target and modulate the overall lipophilicity of the molecule. The position of substitution is directed by the existing activating and deactivating groups on the ring.

Protocol 3: Friedel-Crafts Alkylation of 3-(2,4-Difluorophenoxy)propanoic Acid Methyl Ester

  • Reactant Preparation: Dissolve the methyl ester of 3-(2,4-difluorophenoxy)propanoic acid (1.0 eq) in an appropriate solvent such as dichloromethane or nitrobenzene.

  • Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) (1.1 eq), portion-wise.[13]

  • Alkylating Agent: Add the alkylating agent (e.g., tert-butyl chloride) (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C to room temperature until completion (monitored by TLC or LC-MS).

  • Quenching and Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Part 3: Characterization of Derivatives

The unambiguous characterization of all newly synthesized derivatives is crucial for the integrity of SAR studies. A combination of analytical techniques should be employed to confirm the structure and purity of each compound.

Analytical TechniqueInformation Provided
HPLC/UPLC Purity assessment and retention time
Mass Spectrometry (MS) Molecular weight confirmation
Nuclear Magnetic Resonance (NMR) Structural elucidation (1H, 13C, 19F)
Infrared (IR) Spectroscopy Presence of key functional groups

High-performance liquid chromatography (HPLC) is a preferred method for assessing the purity of small molecules in the pharmaceutical industry.[14] Mass spectrometry provides essential information about the molecular weight of the synthesized compounds.[15] Nuclear magnetic resonance (NMR) spectroscopy is indispensable for detailed structural analysis.

Conclusion

The systematic derivatization of 3-(2,4-difluorophenoxy)propanoic acid provides a powerful platform for conducting SAR studies aimed at the discovery of novel therapeutic agents. By strategically modifying the carboxylic acid moiety, the aromatic ring, and the propanoic acid backbone, researchers can generate a diverse library of compounds with a wide range of physicochemical and pharmacological properties. The protocols and strategies outlined in this guide offer a robust starting point for these investigations, enabling the efficient exploration of chemical space and the rational design of optimized lead candidates.

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  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Retrieved from [Link]

  • ERA: Education & Research Archive. (n.d.). Oxidative Ring-Opening of Aromatics. ERA. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 3-(2,4-Difluorophenoxy)propanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic route and troubleshoot common issues that can lead to diminished yields. We will explore the underlying chemical principles of the synthesis, diagnose potential problems, and provide actionable, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid.

Q1: What is the most common and reliable method for synthesizing 3-(2,4-Difluorophenoxy)propanoic acid?

The most prevalent and well-established method is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide. In this specific case, 2,4-difluorophenol is deprotonated by a base to form the 2,4-difluorophenoxide ion, which then acts as a nucleophile, attacking an alkyl halide such as ethyl 3-bromopropanoate or 3-chloropropanoic acid.[1][3][4] The reaction is typically followed by hydrolysis if an ester is used as the starting material.

Q2: What are the essential reagents required for this synthesis?

The core components are:

  • Aryl Alcohol: 2,4-Difluorophenol

  • Alkylating Agent: A propanoic acid derivative with a good leaving group, most commonly 3-bromopropanoic acid, 3-chloropropanoic acid, or their corresponding esters (e.g., ethyl 3-bromopropanoate).[2][3]

  • Base: To deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or stronger bases like sodium hydride (NaH).[5][6]

  • Solvent: A polar aprotic solvent is highly recommended. N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are excellent choices.[1][5][7]

Q3: I am experiencing significantly low yields. What are the most likely causes?

Low yields in a Williamson ether synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. Insufficient or inappropriate base can stall the reaction.

  • Competing Side Reactions: The alkoxide is not only a nucleophile but also a base. This can lead to an E2 elimination side reaction with the alkyl halide, forming an alkene instead of the desired ether.[2][6] Additionally, phenoxides can sometimes undergo C-alkylation instead of the desired O-alkylation.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Protic solvents, for instance, can solvate the nucleophile and drastically slow down the reaction rate.[1]

  • Losses During Workup and Purification: The product may be lost due to the formation of emulsions during extraction, incomplete precipitation, or difficulties in chromatographic separation.[8]

Q4: What is a realistic target yield for this laboratory-scale synthesis?

For laboratory preparations of ethers using the Williamson synthesis, yields can vary widely but are generally reported to be in the range of 50-95%, depending on the specific substrates and optimization of conditions.[1][5] Industrial processes can achieve near-quantitative conversion.[1] If your yields are consistently below 50%, a systematic troubleshooting approach is warranted.

Section 2: In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific experimental issues.

Problem: The reaction is sluggish or fails to reach completion, with significant starting material remaining.

This is a common issue that points to problems with reaction kinetics or activation energy.

  • Possible Cause 1: Ineffective Deprotonation of 2,4-Difluorophenol.

    • Why it happens: 2,4-Difluorophenol has a pKa of approximately 7.8. The base used must be strong enough to deprotonate it effectively and drive the equilibrium towards the phenoxide. If a weak base like sodium bicarbonate is used, the concentration of the reactive nucleophile will be too low.

    • Solutions:

      • Select an Appropriate Base: Use a base with a conjugate acid pKa significantly higher than that of the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice for phenols.[6] For a more robust reaction, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used to ensure irreversible deprotonation.[6]

      • Ensure Stoichiometry: Use at least one equivalent of the base. For solid-liquid phase reactions with K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) can be beneficial.

      • Allow Sufficient Time for Deprotonation: Before adding the alkylating agent, allow the phenol and base to stir in the solvent for a period (e.g., 30-60 minutes) to ensure complete formation of the phenoxide.

  • Possible Cause 2: Poor Solvent Choice.

    • Why it happens: The Sₙ2 mechanism of the Williamson synthesis is highly sensitive to the solvent. Protic solvents (like water or ethanol) form a hydrogen-bonding cage around the phenoxide nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile. This severely slows the reaction rate.[1]

    • Solutions:

      • Use a Polar Aprotic Solvent: Solvents like DMF, acetonitrile, or DMSO are ideal.[5][7] They can dissolve the ionic phenoxide but do not engage in strong hydrogen bonding, leaving the nucleophile "free" and highly reactive.

      • Ensure Anhydrous Conditions: Water can interfere with the reaction, particularly if using a strong base like NaH. Ensure your solvent and glassware are dry.

  • Possible Cause 3: Insufficient Thermal Energy.

    • Why it happens: Like most Sₙ2 reactions, this synthesis requires energy to overcome the activation barrier. Room temperature may not be sufficient for the reaction to proceed at a practical rate.

    • Solution: A typical Williamson reaction is conducted at temperatures between 50 and 100 °C.[1][5] Monitor the reaction progress by TLC or LC-MS and adjust the temperature as needed. Start at a lower temperature (e.g., 60 °C) and gradually increase if the reaction is slow.

Problem: The yield is low, but analysis shows the starting materials have been consumed.

This indicates that the reagents have reacted, but have formed undesired side products instead of the target molecule.

  • Possible Cause 1: E2 Elimination is Outcompeting Substitution.

    • Why it happens: The 2,4-difluorophenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group on the propanoate chain, leading to the formation of an acrylate derivative via an E2 elimination pathway. This is a common side reaction in Williamson ether syntheses.[5][6]

    • Solutions:

      • Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lower end of the effective temperature range (e.g., 50-70 °C) can favor the Sₙ2 pathway.

      • Choice of Leaving Group: While iodide is an excellent leaving group, it can sometimes favor elimination. 3-bromopropanoic acid or its ester is often a good balance of reactivity for this synthesis.

  • Possible Cause 2: C-Alkylation of the Phenoxide.

    • Why it happens: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is usually favored, under certain conditions, C-alkylation can occur, leading to the formation of an undesired isomer.[6]

    • Solution:

      • Optimize the Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.

Problem: The product is impure and difficult to isolate after workup.

Purification is a critical step where significant yield can be lost.

  • Possible Cause 1: Incomplete Acid/Base Extraction.

    • Why it happens: The final product is a carboxylic acid, while the key starting material is a phenol. Their acidity is different, which can be exploited for purification. Unreacted 2,4-difluorophenol can be difficult to separate from the acidic product.

    • Solution: Step-by-Step Extraction Protocol.

      • After the reaction is complete, cool the mixture and perform an initial extraction with a solvent like ethyl acetate or diethyl ether.[8]

      • Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[8] The desired product, 3-(2,4-Difluorophenoxy)propanoic acid, is acidic enough to be deprotonated by bicarbonate and will move to the aqueous layer. Unreacted 2,4-difluorophenol is less acidic and will largely remain in the organic layer.

      • Separate the aqueous layer containing the product salt.

      • Re-acidify the aqueous layer carefully with a strong acid like 6M HCl until the solution is acidic (test with pH paper).[4][8] The product will precipitate out as a solid or can be extracted with a fresh portion of organic solvent.

  • Possible Cause 2: Recrystallization Failure.

    • Why it happens: The crude product may be an oil or may contain impurities that inhibit crystallization.

    • Solution: Solvent Screening.

      • If the product is a solid, perform small-scale solvent screening to find a suitable recrystallization system. A good system is one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

      • For oily products, chromatography is an option, but for larger scales, attempting to form a salt (e.g., a sodium or potassium salt) might yield a crystalline solid that is easier to handle and purify.

Section 3: Recommended Protocol and Conditions

This section provides a generalized, optimized protocol based on established principles of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-(2,4-Difluorophenoxy)propanoic acid
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the phenol. Add finely ground potassium carbonate (1.5 eq).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Alkylating Agent Addition: Add ethyl 3-bromopropanoate (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-6 hours.[1][5]

  • Hydrolysis (Saponification): Once the ether formation is complete, cool the mixture to room temperature. Add an aqueous solution of NaOH (e.g., 2M, 3.0 eq) and stir vigorously. Heat gently (e.g., to 50 °C) for 1-2 hours to ensure complete hydrolysis of the ester to the carboxylate salt.

  • Workup and Isolation:

    • Cool the mixture and dilute with water.

    • Wash with ethyl acetate or diethyl ether to remove any non-acidic impurities.

    • Transfer the aqueous layer to a beaker and cool in an ice bath.

    • Slowly add concentrated HCl with stirring until the pH is ~1-2.[4]

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., a mixture of dichloromethane and hexane) if necessary.[9]

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ChoiceRationale & Scientific Justification
Base K₂CO₃, NaHK₂CO₃ is effective and easy to handle for phenols. NaH ensures complete, irreversible deprotonation but requires anhydrous conditions.[6]
Solvent DMF, AcetonitrilePolar aprotic solvents accelerate Sₙ2 reactions by not solvating the nucleophile, increasing its reactivity.[1][6]
Temperature 60-80 °CProvides sufficient energy for the reaction while minimizing the competing E2 elimination pathway favored at higher temperatures.[1][5]
Alkylating Agent Ethyl 3-bromopropanoateThe bromo leaving group is highly reactive. Using an ester initially can sometimes lead to cleaner reactions than using the free acid.
Section 4: Visual Guides & Workflows
Diagram 1: Williamson Ether Synthesis Mechanism

Williamson_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Attack cluster_step3 Step 3: Hydrolysis Phenol 2,4-Difluorophenol Phenoxide 2,4-Difluorophenoxide (Active Nucleophile) Phenol->Phenoxide Base removes acidic proton Base Base (e.g., K₂CO₃) Product_Ester Ethyl 3-(2,4-Difluorophenoxy)propanoate Phenoxide->Product_Ester Backside attack on electrophilic carbon AlkylHalide Ethyl 3-Bromopropanoate (Electrophile) AlkylHalide->Product_Ester LeavingGroup Br⁻ Product_Acid 3-(2,4-Difluorophenoxy)propanoic Acid (Final Product) Product_Ester->Product_Acid NaOH, H₂O then H⁺ workup

Caption: The three-step synthesis pathway via Williamson ether synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_SM Are starting materials fully consumed? Start->Check_SM Yes_SM YES Check_SM->Yes_SM Yes No_SM NO Check_SM->No_SM No Check_Side_Rxn Investigate Side Reactions Yes_SM->Check_Side_Rxn Cause_Elimination Possible Cause: E2 Elimination Check_Side_Rxn->Cause_Elimination Cause_C_Alkylation Possible Cause: C-Alkylation Check_Side_Rxn->Cause_C_Alkylation Solution_Temp Solution: Lower Reaction Temp. Cause_Elimination->Solution_Temp Solution_Solvent_C Solution: Use Polar Aprotic Solvent Cause_C_Alkylation->Solution_Solvent_C Check_Conditions Investigate Reaction Conditions No_SM->Check_Conditions Cause_Base Possible Cause: Base too weak / insufficient Check_Conditions->Cause_Base Cause_Solvent Possible Cause: Solvent is protic Check_Conditions->Cause_Solvent Cause_Temp Possible Cause: Temperature too low Check_Conditions->Cause_Temp Solution_Base Solution: Use stronger base (K₂CO₃, NaH) Cause_Base->Solution_Base Solution_Solvent Solution: Switch to DMF, Acetonitrile Cause_Solvent->Solution_Solvent Solution_Heat Solution: Increase heat to 60-80°C Cause_Temp->Solution_Heat

Caption: A decision tree for diagnosing the root cause of low product yield.

References
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Google Patents. (2017). WO2017023123A1 - Novel method for preparing chromanone derivative.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413. [Note: While the direct link is to a book chapter summary, it references the foundational reviews on the topic, such as Dermer's, which established the principles of solvent effects.] Retrieved from [Link]

  • SUNY Oneonta. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(2,4-Difluorophenoxy)propanoic acid

Welcome to the Technical Support Center for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Introduction to the Synthesis and its Challenges

The synthesis of 3-(2,4-Difluorophenoxy)propanoic acid is most commonly achieved via the Williamson ether synthesis. This well-established SN2 reaction involves the O-alkylation of a 2,4-difluorophenoxide with a 3-halopropanoic acid or its ester derivative. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly reduce the yield and purity of the desired product. The primary challenges stem from the ambident nature of the phenoxide nucleophile and the potential for elimination reactions of the alkylating agent.

The two fluorine atoms on the phenyl ring introduce unique electronic effects that influence the reactivity of the 2,4-difluorophenoxide ion. Their strong electron-withdrawing inductive effects increase the acidity of the phenolic proton, facilitating the formation of the phenoxide. However, these effects also impact the nucleophilicity of the phenoxide and can influence the regioselectivity of the alkylation.

This guide will address the most common issues encountered in this synthesis, providing a logical framework for troubleshooting and optimization.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of 3-(2,4-Difluorophenoxy)propanoic acid. What are the likely causes and how can I improve it?

Answer: A low yield is the most common issue and can be attributed to several factors. The primary culprits are often competing side reactions or incomplete reaction. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 2,4-Difluorophenol: The Williamson ether synthesis requires the formation of the phenoxide ion to act as a nucleophile.[1] If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.

    • Troubleshooting:

      • Choice of Base: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[2] However, due to the electron-withdrawing fluorine atoms, 2,4-difluorophenol is more acidic than phenol, which can make deprotonation with very weak bases sluggish.[3] Consider using a slightly stronger base like potassium tert-butoxide (t-BuOK) if incomplete deprotonation is suspected, but be mindful of its bulkiness which can favor elimination.

      • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial to drive the deprotonation to completion.

  • Side Reaction: C-Alkylation: The 2,4-difluorophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at the carbon atoms of the aromatic ring (C-alkylation, undesired). The electron-donating character of the phenoxide oxygen activates the ortho and para positions of the ring, making them susceptible to electrophilic attack. The C6 position is particularly activated.[3]

    • Troubleshooting:

      • Solvent Choice: The choice of solvent has a significant impact on the O- vs. C-alkylation ratio. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to favor O-alkylation.[4] Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus promoting C-alkylation.[5]

  • Side Reaction: Elimination of the Alkylating Agent: 3-halopropanoic acids can undergo base-catalyzed elimination to form acrylic acid. This is a common competing reaction in Williamson ether syntheses, especially with secondary or sterically hindered alkyl halides.[4]

    • Troubleshooting:

      • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination pathway.[4] Elimination reactions often have a higher activation energy.

      • Choice of Alkylating Agent: While 3-chloropropanoic acid is commonly used, 3-bromopropanoic acid is a better leaving group and may allow for milder reaction conditions, potentially reducing the extent of elimination.

  • Hydrolysis of the Alkylating Agent: Under basic aqueous conditions, 3-chloropropanoic acid can be hydrolyzed to 3-hydroxypropanoic acid, consuming the alkylating agent and reducing the yield.

    • Troubleshooting:

      • Anhydrous Conditions: Whenever possible, conduct the reaction under anhydrous conditions to minimize hydrolysis. Use anhydrous solvents and ensure all glassware is thoroughly dried.

FAQ 2: Presence of an Alkene Impurity

Question: My product is contaminated with an impurity that I suspect is acrylic acid or a related polymer. How can I confirm this and prevent its formation?

Answer: The formation of an alkene is a strong indication that the E2 elimination pathway is competing with the desired SN2 reaction.

  • Confirmation: The presence of acrylic acid can often be detected by ¹H NMR spectroscopy (vinyl protons) or by a characteristic acrid smell.

  • Prevention:

    • Reaction Temperature: As mentioned previously, lowering the reaction temperature is the most effective way to minimize elimination. Try running the reaction at a lower temperature for a longer duration.

    • Base Strength and Steric Hindrance: Using a very strong, bulky base can favor elimination. A less hindered base like potassium carbonate is often a good choice.

    • Slow Addition of Base: Adding the base slowly to the reaction mixture can help to maintain a lower instantaneous concentration of the base, which can disfavor the bimolecular elimination reaction.

FAQ 3: Difficulty in Product Purification

Question: I am having trouble purifying my 3-(2,4-Difluorophenoxy)propanoic acid. What are the recommended methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

  • Initial Work-up:

    • After the reaction is complete, cool the mixture and quench with water.

    • Acidify the aqueous solution with a strong acid like HCl to protonate the carboxylate and any unreacted phenoxide. This will cause the product to precipitate if it is a solid at that temperature.

    • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallization is often the most effective method for purifying the final product.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include:

      • Water[6]

      • Hexane/Ethyl Acetate[6]

      • Dichloromethane/Hexane[7]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

  • Purity Assessment: The purity of the final product can be assessed by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

III. Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. Researchers should optimize conditions based on their specific laboratory setup and scale.

Protocol 1: Williamson Ether Synthesis using 3-Chloropropanoic Acid

This protocol is based on the general principles of the Williamson ether synthesis.[2][8]

Materials:

  • 2,4-Difluorophenol

  • 3-Chloropropanoic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorophenol (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Heating and Alkylating Agent Addition: Heat the mixture to 80-90 °C with stirring. Once the temperature has stabilized, add 3-chloropropanoic acid (1.1 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing water.

    • Acidify the aqueous solution to pH 1-2 with concentrated HCl.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., hot water, hexane/ethyl acetate, or dichloromethane/hexane) to yield pure 3-(2,4-Difluorophenoxy)propanoic acid.

IV. Visualization of Reaction Pathways

Diagram 1: Main Reaction and Key Side Reactions

G cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Competing Side Reactions 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluorophenoxide 2,4-Difluorophenoxide 2,4-Difluorophenol->2,4-Difluorophenoxide Base (e.g., K2CO3) Product 3-(2,4-Difluorophenoxy)propanoic acid 2,4-Difluorophenoxide->Product O-Alkylation (SN2) C-Alkylation Product C-Alkylated Byproduct 2,4-Difluorophenoxide->C-Alkylation Product C-Alkylation 3-Chloropropanoic Acid 3-Chloropropanoic Acid 3-Chloropropanoic Acid->Product Acrylic Acid Acrylic Acid (Elimination Product) 3-Chloropropanoic Acid->Acrylic Acid Base-induced Elimination (E2) G start Low Yield of Product check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_reactions Side Reactions Suspected check_reaction->side_reactions Complex mixture optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp check_base Check Base Strength and Stoichiometry incomplete->check_base analyze_byproducts Analyze Byproducts (NMR, MS) side_reactions->analyze_byproducts end Improved Yield optimize_time_temp->end check_base->end c_alkylation C-Alkylation Detected analyze_byproducts->c_alkylation elimination Elimination Detected analyze_byproducts->elimination change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) c_alkylation->change_solvent lower_temp Lower Reaction Temperature elimination->lower_temp change_base Use Less Hindered Base elimination->change_base change_solvent->end lower_temp->end change_base->end

Caption: Troubleshooting workflow for low product yield.

V. Quantitative Data Summary

ParameterRecommended ConditionRationale
Base K₂CO₃ (1.5 eq)Sufficiently basic for phenoxide formation, less prone to causing elimination than stronger, bulkier bases. [3]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents favor the desired O-alkylation over C-alkylation. [4]
Temperature 80-100 °CProvides sufficient energy for the SN2 reaction while minimizing the competing E2 elimination. [8]
Reaction Time 4-8 hoursTypically sufficient for completion, but should be monitored by TLC. [8]
Purification RecrystallizationEffective for removing starting materials and side products. [6]

VI. References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • 3-(2-Fluorophenoxy)propanoic acid. PMC - NIH. [Link]

  • Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(2,4-Difluorophenoxy)propanoic acid

Welcome to the technical support guide for the purification of 3-(2,4-difluorophenoxy)propanoic acid (CAS 777-28-6). This resource is designed for researchers, medicinal chemists, and process development professionals wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2,4-difluorophenoxy)propanoic acid (CAS 777-28-6). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate with high purity. This guide provides troubleshooting advice and detailed protocols grounded in chemical principles to address common purification hurdles.

Introduction: The Challenge of Purity

3-(2,4-Difluorophenoxy)propanoic acid is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even minor impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The typical synthesis involves a Williamson ether synthesis between 2,4-difluorophenol and an alkyl 3-halopropanoate, followed by ester hydrolysis. Challenges in purification often arise from structurally similar impurities, including unreacted starting materials and reaction byproducts, which can co-crystallize or hinder crystallization altogether.

This guide will address these challenges in a practical, question-and-answer format, providing both the "how" and the "why" behind each recommended step.

Troubleshooting and FAQs

Question 1: My final product is an oil or a waxy solid and fails to crystallize properly. What are the likely causes and how can I fix this?

Answer:

This is the most common issue encountered and is almost always due to the presence of impurities that depress the melting point and inhibit the formation of a stable crystal lattice. The primary culprits are typically unreacted 2,4-difluorophenol and any remaining unhydrolyzed ester intermediate, ethyl 3-(2,4-difluorophenoxy)propanoate.

Causality:

  • 2,4-Difluorophenol: This starting material is phenolic and thus acidic, but it is significantly less acidic (pKa ≈ 10) than the target carboxylic acid (pKa ≈ 4-5). This difference is key to its removal.

  • Ethyl 3-(2,4-difluorophenoxy)propanoate: This is a neutral impurity resulting from incomplete ester hydrolysis.[1][2] Its presence, even in small amounts, can act as a solvent, preventing the desired acid from solidifying.

Troubleshooting Workflow:

A robust acid-base extraction is the most effective strategy to separate these impurities before attempting crystallization. The workflow leverages the differential acidity of the components.

G crude Crude Oily Product (in EtOAc or Toluene) wash1 Wash with 1 M NaHCO₃ (aq) or dilute K₂CO₃ (aq) crude->wash1 separate1 Separate Layers wash1->separate1 org_layer Organic Layer: Contains neutral impurities (e.g., unhydrolyzed ester) separate1->org_layer Organic aq_layer Aqueous Layer: Contains Sodium 3-(2,4-difluorophenoxy)propanoate (Deprotonated Product) separate1->aq_layer Aqueous discard_org Discard org_layer->discard_org acidify Acidify with 2 M HCl to pH 1-2 aq_layer->acidify precipitate Precipitation / Oiling Out of Pure Product acidify->precipitate extract_product Extract with EtOAc or DCM precipitate->extract_product dry_concentrate Dry (Na₂SO₄), Filter, & Concentrate extract_product->dry_concentrate final_product Purified Product (Ready for Crystallization) dry_concentrate->final_product

Caption: Acid-Base Purification Workflow.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate (EtOAc) or toluene (approx. 10 volumes).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Expert Tip: Use NaHCO₃, a weak base, to selectively deprotonate the carboxylic acid product without significantly deprotonating the less acidic 2,4-difluorophenol starting material. Repeat the wash 2-3 times.

  • Separation: Combine the aqueous layers. This layer now contains the sodium salt of your desired product. The organic layer contains the neutral ester impurity and the majority of the unreacted phenol.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 2 M HCl with stirring until the pH is ~1-2 (check with pH paper). Your product should precipitate as a white solid or oil.

  • Isolation: If the product precipitates as a solid, it can be collected by vacuum filtration. If it oils out, extract it back into a fresh portion of ethyl acetate or dichloromethane (DCM).

  • Final Steps: Wash the organic layer containing the pure product with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid, which should now be more amenable to crystallization.

Question 2: I've performed the acid-base cleanup, but my crystallization yield is low. How do I choose the right solvent system?

Answer:

Low crystallization yield is typically caused by choosing a solvent in which the product is too soluble at room temperature or by not reaching saturation. An ideal solvent should dissolve the compound completely at an elevated temperature but afford low solubility at room temperature or below.

Solvent Screening Protocol:

  • Place ~50 mg of your purified product into several small vials.

  • Add a small amount (0.5 mL) of a test solvent to each vial.

  • Observe solubility at room temperature. A good candidate will show poor solubility.

  • Heat the vials that showed poor solubility to the solvent's boiling point. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Recommended Solvent Systems:

The table below summarizes starting points for solvent systems based on field experience.

Solvent System (v/v)Rationale & Characteristics
Toluene Excellent choice. High boiling point allows for complete dissolution, and solubility drops significantly upon cooling. Also helps to azeotropically remove residual water.
Heptane / Ethyl Acetate A versatile non-polar/polar system. Dissolve the compound in a minimum amount of hot ethyl acetate and add hot heptane dropwise until the solution becomes faintly turbid. Allow to cool slowly.
Dichloromethane / Hexane A lower-boiling point option. Dissolve in a minimum of DCM and add hexane as the anti-solvent.[3] Be cautious of the high volatility of these solvents.
Water While the compound has low water solubility, recrystallization from hot water can be effective for polar compounds if impurities are non-polar. May require a large volume.
Question 3: My HPLC analysis shows a persistent impurity peak. How can I identify it and remove it?

Answer:

Identifying the impurity is crucial for its targeted removal. The most common impurities, as discussed, are starting materials or intermediates. However, under harsh acidic conditions (e.g., during ester hydrolysis with strong acids like HBr or HI), a potential side reaction is ether cleavage, which could generate 2,4-difluorophenol and 3-hydroxypropanoic acid.[4][5][6]

Impurity Identification Guide:

Potential ImpurityExpected Analytical Signature (HPLC/NMR)Removal Strategy
2,4-Difluorophenol More non-polar (earlier eluting in RP-HPLC) than the product. Shows a phenolic -OH in NMR.Weak base (NaHCO₃) wash should remove most. A diligent acid-base workup is key.
Ethyl 3-(2,4-difluorophenoxy)propanoate Neutral, less polar than the product. Shows characteristic ethyl signals (triplet/quartet) in ¹H NMR; lacks the carboxylic acid proton.Insoluble in aqueous NaHCO₃. Separated during the acid-base extraction. If it persists, the initial hydrolysis reaction was incomplete.
Ether Cleavage Products 2,4-difluorophenol (see above). 3-Hydroxypropanoic acid is very polar and water-soluble.Ether cleavage is less common with HCl or H₂SO₄ but possible.[5] The resulting phenol is removed by the standard workup. The hydroxy acid will likely remain in the aqueous phase.

Troubleshooting Decision Tree:

G start Impurity Detected in HPLC/NMR check_ester Check for Ethyl Signals in ¹H NMR? start->check_ester check_phenol Does impurity co-elute with 2,4-difluorophenol standard? check_ester->check_phenol No incomplete_hydrolysis Diagnosis: Incomplete Hydrolysis check_ester->incomplete_hydrolysis Yes unreacted_sm Diagnosis: Unreacted Starting Material check_phenol->unreacted_sm Yes unknown Diagnosis: Unknown Impurity check_phenol->unknown No action_hydrolyze Action: Re-subject material to hydrolysis conditions (e.g., NaOH/H₂O) incomplete_hydrolysis->action_hydrolyze action_wash Action: Repeat meticulous acid-base extraction unreacted_sm->action_wash action_chrom Action: Consider column chromatography (Silica gel, Heptane/EtOAc gradient) unknown->action_chrom

Caption: Impurity Identification Decision Tree.

If standard extraction and crystallization methods fail, silica gel column chromatography is a final option. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Heptane:EtOAc) and gradually increasing the polarity with ethyl acetate. The carboxylic acid product is quite polar and will require a more polar solvent mixture for elution than the less polar impurities.

References

  • Google Patents. WO2017023123A1 - Novel method for preparing chromanone derivative.
  • National Center for Biotechnology Information. 3-(2-Fluorophenoxy)propanoic acid - PMC. Available at: [Link]

  • PubChem. 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3). Available at: [Link]

  • Google Patents. KR101894091B1 - New method for preparation of chromanone derivatives.
  • Wikipedia. Ether cleavage. Available at: [Link]

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Available at: [Link]

  • Filo. What happens when ethyl propanoate reacts with water containing HCl (gas)?. Available at: [Link]

  • Fiveable. Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. Available at: [Link]

  • LibreTexts Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Available at: [Link]

  • Win-Win Chemical. 134672-70-1 | 3-(2,4-Difluorophenyl)propionic acid. Available at: [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • ResearchGate. (PDF) 3-(2-Formylphenoxy)propanoic acid. Available at: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available at: [Link]

  • LibreTexts Chemistry. The Hydrolysis of Esters. Available at: [Link]

  • LibreTexts Chemistry. 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Chegg. Solved Complete the hydrolysis reaction of ethyl propanoate. Available at: [Link]

  • Watson International. 3-(3,5-difluorophenoxy)-propanoicacid cas 844648-19-7. Available at: [Link]

  • PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Available at: [Link]

  • LibreTexts Chemistry. 11.9: Hydrolysis of Esters. Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Available at: [Link]

  • TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Available at: [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available at: [Link]

  • ResearchGate. (PDF) Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Available at: [Link]

Sources

Optimization

3-(2,4-Difluorophenoxy)propanoic acid stability issues in solution

Welcome to the technical support center for 3-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction to Stability Concerns

3-(2,4-Difluorophenoxy)propanoic acid is a valuable building block in pharmaceutical and chemical synthesis.[1] Like many substituted phenoxypropanoic acids, its stability in solution can be influenced by several factors, including solvent, pH, temperature, and light exposure.[2][3] Understanding these potential issues is critical for obtaining reliable and consistent experimental results. While specific degradation kinetics for this compound are not extensively published, we can extrapolate from the behavior of structurally similar molecules and fundamental chemical principles to anticipate and mitigate common stability problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(2,4-Difluorophenoxy)propanoic acid in solution?

A1: The main stability concerns are potential degradation through hydrolysis of the ether linkage, photodegradation, and oxidation, particularly under harsh experimental conditions.[2][4] The difluorophenyl group can influence the compound's electronic properties and, consequently, its susceptibility to these degradation pathways.

Q2: How should I prepare and store stock solutions of 3-(2,4-Difluorophenoxy)propanoic acid?

A2: For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol. Store these stock solutions at low temperatures (-20°C or -80°C) and protect them from light by using amber vials or by wrapping the container in aluminum foil.[4][5] For aqueous experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use.

Q3: What are the visual indicators of degradation?

A3: Visual signs of degradation can include a change in the color of the solution (e.g., turning yellow) or the formation of a precipitate.[4] However, it is important to note that many degradation products may be soluble and colorless. Therefore, the absence of visual changes does not guarantee the stability of the compound.

Q4: How can I definitively assess the stability of my solution?

A4: The most reliable method for assessing stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[4] These methods can separate the parent compound from any degradation products, allowing for accurate quantification of its concentration over time. A stability-indicating method should be developed and validated for this purpose.

Q5: Can the fluorine substituents affect the stability of the molecule?

A5: Yes, the fluorine atoms on the phenyl ring can impact the molecule's stability. The strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the ether linkage. While C-F bonds are generally very stable, their presence can affect the overall electronic distribution and susceptibility to certain degradation pathways.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem: Inconsistent or non-reproducible results in biological assays.
Potential Cause Troubleshooting Steps
Degradation of the active compound in the assay medium. Prepare fresh dilutions from a stock solution for each experiment. If the experiment has a long duration, consider running a parallel stability test of the compound in the assay medium and analyzing it by HPLC at different time points.[4]
Precipitation of the compound in aqueous buffer. The concentration may be too high for the chosen solvent system. Try preparing a more dilute stock solution or increasing the percentage of organic co-solvent if your experimental design allows.[4]
Interaction with other components in the assay medium. Investigate potential incompatibilities between 3-(2,4-Difluorophenoxy)propanoic acid and other reagents in your assay.
Problem: Appearance of unexpected peaks in HPLC/UPLC analysis.
Potential Cause Troubleshooting Steps
Sample degradation. This is a strong indicator of degradation. Compare the chromatogram to that of a freshly prepared standard. Review the solution's preparation date and storage conditions (light, temperature).[4]
Contaminated solvent or system. Inject a solvent blank to check for contamination in the mobile phase or from the HPLC/UPLC system itself.[4]
Impure starting material. Analyze the solid starting material to confirm its purity and identify any pre-existing impurities.[4]
Problem: Change in pH of the solution over time.
Potential Cause Troubleshooting Steps
Hydrolysis leading to the formation of acidic or basic degradants. Use buffered solutions to maintain a constant pH. Monitor the pH of the solution over the course of the experiment.
Interaction with the container. Ensure the container material is inert and does not leach any substances that could alter the pH.
Visual Troubleshooting Workflow

G start Inconsistent Experimental Results check_visual Visual Inspection of Solution (Color change, Precipitate?) start->check_visual check_hplc HPLC/UPLC Analysis (Unexpected peaks?) check_visual->check_hplc No visual change check_storage Review Storage Conditions (Light, Temp, Age) check_visual->check_storage Visual change observed check_hplc->check_storage Unexpected peaks present check_purity Verify Purity of Starting Material check_hplc->check_purity No unexpected peaks modify_storage Modify Storage Protocol (Amber vials, Lower temp) check_storage->modify_storage prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Material is pure purify_material Purify Starting Material check_purity->purify_material Impurities detected re_run_exp Re-run Experiment prepare_fresh->re_run_exp modify_storage->prepare_fresh purify_material->prepare_fresh G parent 3-(2,4-Difluorophenoxy)propanoic acid phenol 2,4-Difluorophenol parent->phenol Hydrolysis propanoic_acid_deriv 3-Hydroxypropanoic acid parent->propanoic_acid_deriv Hydrolysis

Caption: A potential hydrolytic degradation pathway.

Conclusion

The stability of 3-(2,4-Difluorophenoxy)propanoic acid in solution is a critical factor for the success of research and development activities. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can ensure the integrity of their experiments. When in doubt, a preliminary stability study is a valuable investment to confirm the compound's stability under your specific experimental conditions.

References

  • BenchChem. (n.d.). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.
  • Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.
  • Google Patents. (n.d.). WO2017023123A1 - Novel method for preparing chromanone derivative.
  • BenchChem. (n.d.). 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7.
  • (2025). Top 5 Factors Affecting Chemical Stability. [Source not available].
  • MedChemExpress. (n.d.). 3-(2,4-Dihydroxyphenyl)propanoic acid | Endogenous Metabolite.
  • PubMed Central. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PMC.
  • AKSci. (n.d.). 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid.
  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?.
  • (n.d.). (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid.
  • Gyan Sanchay. (n.d.). Factors Affecting Stability.
  • MySkinRecipes. (n.d.). 3-(2,4-Difluorophenyl)propionic acid.
  • PubMed Central. (n.d.). 3-(2-Fluorophenoxy)propanoic acid.
  • Clearsynth. (n.d.). 3-(3,5-difluorophenoxy)propanoic acid | CAS No. 844648-19-7.
  • Watson International. (n.d.). 3-(3,5-difluorophenoxy)-propanoicacid cas 844648-19-7.
  • BLD Pharm. (n.d.). 844648-19-7|3-(3,5-Difluorophenoxy)propanoic acid.
  • PubMed. (n.d.). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227.
  • (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. [Source not available].
  • PubChem. (n.d.). 2-Phenylpropionic acid.
  • PubMed. (n.d.). Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation.
  • PubMed. (n.d.). Photodegradation of perfluorooctanoic acid by synthesized TiO2-MWCNT composites under 365nm UV irradiation.
  • TargetMol. (n.d.). 3-(2,4-Dihydroxyphenyl)propanoic acid.
  • Frontiers. (2021). Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions. [Source not available].
  • ChemicalBook. (2025). 3-(3,5-DIFLUOROPHENOXY)-PROPANOIC ACID.
  • PubMed Central. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • CymitQuimica. (n.d.). 3-(2,4-Difluorophenoxy)propanoic acid.
  • MDPI. (2025). Perfluoropropionic Acid (CF3CF2C(O)OH)
  • ResearchGate. (n.d.). (PDF) Rapid Degradation and Mineralization of Perfluorooctanoic Acid by a New Petitjeanite Bi 3 O(OH)(PO 4 ) 2 Microparticle UV Photocatalyst.
  • RSC Publishing. (n.d.). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au).

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid

Welcome to the technical support center for the synthesis of 3-(2,4-difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,4-difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this important synthesis. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and successful experimental outcomes.

I. Synthesis Overview & Core Principles

The synthesis of 3-(2,4-difluorophenoxy)propanoic acid is most commonly achieved via a Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific synthesis, the phenoxide generated from 2,4-difluorophenol acts as the nucleophile, attacking an electrophilic three-carbon synthon, typically an ester of 3-halopropanoic acid. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Understanding the underlying SN2 mechanism is critical for troubleshooting. The reaction is favored by primary alkyl halides and is sensitive to steric hindrance.[2][3][4][5] Competing elimination (E2) reactions can become significant with secondary or tertiary alkyl halides, leading to reduced yields of the desired ether.[4][5]

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Hydrolysis A 2,4-Difluorophenol C 2,4-Difluorophenoxide A->C Deprotonation B Base (e.g., K2CO3, NaOH) E Ethyl 3-(2,4-difluorophenoxy)propanoate C->E Nucleophilic Attack D Ethyl 3-bromopropanoate D->E G 3-(2,4-Difluorophenoxy)propanoic acid E->G Saponification/Acid Hydrolysis F Base (e.g., NaOH) or Acid (e.g., HCl)

Caption: General workflow for the synthesis of 3-(2,4-difluorophenoxy)propanoic acid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of the Intermediate Ester

Q: My reaction to form ethyl 3-(2,4-difluorophenoxy)propanoate has a very low yield. What could be the issue?

A: Low yields in the Williamson ether synthesis step can stem from several factors related to reagents, reaction conditions, and competing side reactions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 2,4-Difluorophenol: The phenoxide is the active nucleophile. Incomplete deprotonation will result in a lower concentration of the nucleophile and thus a slower reaction rate.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol (pKa ~9.9). While alkali metal hydroxides like NaOH or KOH can be used, anhydrous potassium carbonate (K₂CO₃) is a common and effective choice in a polar aprotic solvent like DMF or acetone. Ensure the base is fresh and anhydrous. The use of a stronger base like sodium hydride (NaH) can also be considered, which will irreversibly deprotonate the phenol.[3]

  • Poor Quality of Reagents:

    • 2,4-Difluorophenol: Ensure it is pure and dry. Impurities can interfere with the reaction.

    • Ethyl 3-bromopropanoate: This reagent can degrade over time. It's advisable to use freshly distilled or purchased reagent. Check for the presence of acidic impurities which can neutralize the phenoxide.

    • Solvent: The solvent must be dry. Water will protonate the phenoxide, rendering it non-nucleophilic. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.

  • Suboptimal Reaction Temperature:

    • Solution: The reaction typically requires heating to proceed at a reasonable rate.[6] A temperature range of 60-90 °C is common.[7] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition of the reagents or products. It is recommended to monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

  • Competing Elimination Reaction: Although ethyl 3-bromopropanoate is a primary halide, which favors SN2, elimination to form ethyl acrylate can occur, especially with a sterically hindered or very strong base.

    • Solution: While less of a concern with a primary halide, ensuring a moderate reaction temperature and avoiding excessively strong, bulky bases can minimize this side reaction.

Problem 2: Difficulties During the Hydrolysis Step

Q: I have successfully synthesized the ester, but I am struggling to hydrolyze it to the final carboxylic acid product. What are the best conditions for this step?

A: The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. Each method has its advantages and potential pitfalls.

Basic Hydrolysis (Saponification):

  • Description: This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[8][9] This reaction is irreversible, which often leads to higher yields.[10] The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.[8][9]

  • Troubleshooting:

    • Incomplete Hydrolysis: Ensure a sufficient excess of the base is used (typically 2-3 equivalents) and that the reaction is heated under reflux for an adequate amount of time.[8][9] The reaction can be monitored by TLC until the starting ester is no longer visible.

    • Workup Issues: After basic hydrolysis, the reaction mixture needs to be acidified (e.g., with HCl) to a pH of ~2 to ensure complete protonation of the carboxylate salt. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Acidic Hydrolysis:

  • Description: This method involves heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid.[8][9] This reaction is reversible, so an excess of water is needed to drive the equilibrium towards the products.[9]

  • Troubleshooting:

    • Reversible Reaction Leading to Low Yields: To favor the formation of the carboxylic acid, use a large excess of the dilute acid.[8][9]

    • Potential for Side Reactions: Under harsh acidic conditions and high temperatures, cleavage of the ether bond is a potential side reaction, although generally less likely for aryl ethers.[11]

Problem 3: Product Purification Challenges

Q: My final product is impure, and I'm having trouble purifying it. What are common impurities and how can I remove them?

A: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvent.

Purification Strategy:

  • Aqueous Workup: After hydrolysis and acidification, a thorough aqueous workup is crucial. Washing the organic extract with water will remove water-soluble impurities. A subsequent wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer.

  • Recrystallization: This is a powerful technique for purifying solid products. The crude 3-(2,4-difluorophenoxy)propanoic acid can often be recrystallized from a suitable solvent system. A mixture of dichloromethane and hexane has been reported for crystallizing a similar compound.[12] Experiment with different solvent systems (e.g., toluene, ethyl acetate/heptane) to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the desired product from less polar impurities. However, for industrial-scale synthesis, this method is often avoided due to cost and complexity.[7][13]

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_synthesis Synthesis Step Issues cluster_hydrolysis Hydrolysis Step Issues cluster_purification Purification Issues cluster_solutions Solutions start Low Yield or Impure Product incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation poor_reagents Poor Reagent Quality? start->poor_reagents wrong_temp Suboptimal Temperature? start->wrong_temp incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis workup_issue Improper Workup? start->workup_issue recrystallization_fail Recrystallization Ineffective? start->recrystallization_fail persistent_impurities Persistent Impurities? start->persistent_impurities sol_base Use stronger/anhydrous base incomplete_deprotonation->sol_base sol_reagents Use pure/fresh reagents poor_reagents->sol_reagents sol_temp Optimize temperature (TLC monitoring) wrong_temp->sol_temp sol_hydrolysis Increase reaction time/reagent excess incomplete_hydrolysis->sol_hydrolysis sol_workup Ensure correct pH and thorough extraction workup_issue->sol_workup sol_recrystallization Try alternative solvent systems recrystallization_fail->sol_recrystallization sol_chromatography Perform column chromatography persistent_impurities->sol_chromatography

Caption: A decision tree for troubleshooting common synthesis issues.

III. Optimized Experimental Protocol

This protocol provides a detailed step-by-step methodology for the synthesis of 3-(2,4-difluorophenoxy)propanoic acid.

Step 1: Synthesis of Ethyl 3-(2,4-difluorophenoxy)propanoate
  • To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of phenol) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Hydrolysis to 3-(2,4-Difluorophenoxy)propanoic Acid
  • Dissolve the crude ethyl 3-(2,4-difluorophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use 3-chloropropanoic acid or its ester instead of the bromo- equivalent? A1: Yes, 3-chloropropanoic acid derivatives can be used. However, the C-Br bond is more labile than the C-Cl bond, so the reaction with the chloro- derivative may require longer reaction times or higher temperatures to achieve a comparable yield.

Q2: What are some alternative solvents for the Williamson ether synthesis step? A2: Acetone, acetonitrile, and DMSO are suitable polar aprotic solvents that can be used instead of DMF. The choice of solvent can influence the reaction rate and solubility of the reagents.

Q3: Is it possible to perform a one-pot synthesis without isolating the intermediate ester? A3: While a one-pot procedure is theoretically possible, it is generally advisable to perform a workup after the ether synthesis to remove the base and salts before proceeding with hydrolysis. This can lead to a cleaner final product and simplify purification.

Q4: How can I confirm the identity and purity of my final product? A4: The identity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by melting point analysis and High-Performance Liquid Chromatography (HPLC).

V. Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Step 1: Ether Synthesis
Base (K₂CO₃)1.5 equivalentsEnsures complete deprotonation of the phenol.
Electrophile (Ethyl 3-bromopropanoate)1.1 equivalentsA slight excess maximizes the conversion of the phenoxide.
SolventAnhydrous DMFA polar aprotic solvent that promotes the SN2 reaction.
Temperature80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Step 2: Hydrolysis
Base (NaOH)2.5 equivalentsDrives the irreversible saponification to completion.
SolventEthanol/Water mixtureEnsures solubility of both the ester and the hydroxide.
TemperatureRefluxAccelerates the rate of hydrolysis.
Workup pH~2Ensures complete protonation of the carboxylate to form the final acid.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol. Retrieved from

  • BenchChem. (n.d.). 3-(2,5-Difluorophenoxy)propanoic acid. Retrieved from

  • Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives. Retrieved from

  • Google Patents. (n.d.). WO2017023123A1 - Novel method for preparing chromanone derivative. Retrieved from

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from

  • YouTube. (2022, November 28). Organic Chemistry 1: Williamson ether synthesis practice problems. Retrieved from

  • PubChemLite. (n.d.). 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3). Retrieved from

  • Google Patents. (n.d.). EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. Retrieved from

  • National Institutes of Health. (n.d.). 3-(2-Fluorophenoxy)propanoic acid. Retrieved from

  • Organic Syntheses. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Save My Exams. (2024, May 13). Hydrolysis of Esters. Retrieved from

Sources

Optimization

Technical Support Center: Production of 3-(2,4-Difluorophenoxy)propanoic Acid

Welcome to the technical support guide for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties in the production of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Synthesis Overview & Core Principles

The most common and industrially viable route to 3-(2,4-Difluorophenoxy)propanoic acid is a two-step process. It begins with a Williamson ether synthesis to form an ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Step 1: Williamson Ether Synthesis. This is a classic SN2 reaction where the sodium or potassium salt of 2,4-difluorophenol (a phenoxide) acts as a nucleophile, attacking an alkyl halide such as ethyl 3-bromopropanoate.[1][2]

Step 2: Hydrolysis. The resulting ester, ethyl 3-(2,4-difluorophenoxy)propanoate, is then hydrolyzed under basic conditions (saponification) to cleave the ester bond, followed by an acidic workup to protonate the carboxylate salt, yielding the final product.[3]

The following workflow diagram illustrates this synthetic pathway.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis (Saponification) A 2,4-Difluorophenol D Ethyl 3-(2,4-difluorophenoxy)propanoate A->D B Base (e.g., K2CO3, NaOH) B->A Deprotonation C Ethyl 3-bromopropanoate C->D E Base (e.g., NaOH) D->E Intermediate G 3-(2,4-Difluorophenoxy)propanoic acid (Final Product) D->G E->D F Acid Workup (e.g., HCl) F->G Protonation

Caption: General two-step synthesis workflow for the target acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis, providing explanations and actionable solutions.

Part A: Williamson Ether Synthesis (Step 1)

Question 1: My yield of the ester intermediate is low, and I have a lot of unreacted 2,4-difluorophenol. What's going wrong?

Answer: This issue typically points to incomplete deprotonation of the phenol or insufficient reaction time/temperature.

  • Causality: The Williamson ether synthesis requires the formation of a phenoxide ion, which is the active nucleophile.[4] Phenols are more acidic than alcohols, but a sufficiently strong base is still necessary to drive the deprotonation to completion. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[5] If the base is too weak or used in a substoichiometric amount, unreacted phenol will remain.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure you are using at least one full equivalent of base relative to the 2,4-difluorophenol. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction.

    • Choice of Base: While K₂CO₃ is common, stronger bases like sodium hydride (NaH) can be used if deprotonation is still an issue, though this increases the risk of side reactions.[4]

    • Reaction Conditions: The reaction typically requires heating. Typical temperatures range from 50-100 °C.[5] If you are running the reaction at room temperature, try increasing the heat to accelerate the SN2 reaction.

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are ideal because they solvate the cation of the base but do not form hydrogen bonds with the phenoxide, leaving it highly nucleophilic.[4][5]

Question 2: My reaction mixture contains a significant byproduct with a lower boiling point, which I've identified as ethyl acrylate. How can I prevent this?

Answer: The formation of ethyl acrylate is a classic sign that the E2 (elimination) side reaction is outcompeting your desired SN2 (substitution) reaction.[6]

  • Causality: The phenoxide is not only a nucleophile but also a base. It can attack the electrophilic carbon of ethyl 3-bromopropanoate (SN2 pathway) or abstract a proton from the adjacent carbon (E2 pathway), leading to the formation of an alkene.[1][5]

  • Controlling Factors & Solutions:

    • Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, higher temperatures favor elimination.[5] Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction by TLC or HPLC to find the optimal balance.

    • Base Strength/Steric Hindrance: While a strong base is needed, a very strong or sterically hindered base can favor elimination. Solution: Stick with non-hindered bases like K₂CO₃ or NaOH. Avoid bulky bases like potassium tert-butoxide unless absolutely necessary for other reasons.

    • Reaction Setup: Adding the ethyl 3-bromopropanoate slowly to the pre-formed phenoxide solution can help maintain a low concentration of the alkyl halide, which can sometimes favor the SN2 pathway.

G cluster_main Competing Pathways for Ethyl 3-bromopropanoate cluster_sn2 SN2 (Desired) cluster_e2 E2 (Side Reaction) A Phenoxide (Nucleophile/Base) C Ethyl 3-(2,4-difluorophenoxy)propanoate A->C Substitution D Ethyl Acrylate A->D Elimination B Ethyl 3-bromopropanoate B->C B->D

Caption: SN2 vs. E2 competition in Step 1.

Question 3: I've isolated an impurity with the same mass as my desired product. What is it and how do I avoid it?

Answer: This is likely a C-alkylation product, where the propanoate chain has attached to the carbon skeleton of the aromatic ring instead of the oxygen atom.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired), particularly at the positions ortho and para to the hydroxyl group.[1][2]

  • Controlling Factors & Solutions:

    • Solvent: The choice of solvent has a pronounced effect. Protic solvents (like ethanol or water) can hydrogen-bond with the oxygen atom of the phenoxide, making it less nucleophilic and thereby increasing the relative amount of C-alkylation.[5] Solution: Strictly use polar aprotic solvents (DMF, DMSO, acetonitrile) which do not hinder the oxygen atom, favoring O-alkylation.

    • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can also influence the O/C alkylation ratio, though the solvent effect is generally more significant.[5] Potassium salts often give better O-alkylation selectivity than sodium salts.

Part B: Hydrolysis (Step 2) & Purification

Question 4: My hydrolysis reaction is very slow or incomplete, leaving residual ester in the final product.

Answer: Incomplete hydrolysis is usually due to insufficient base, water, or reaction time/temperature.

  • Causality: Saponification is a bimolecular reaction between the ester and a hydroxide ion.[3] The reaction is effectively irreversible because the resulting carboxylate is deprotonated and resonance-stabilized, showing no tendency to react with the alcohol byproduct. However, the reaction still requires sufficient energy and time to reach completion.

  • Troubleshooting Steps:

    • Base Stoichiometry: Use a significant excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure the reaction goes to completion.

    • Water Content: Ensure enough water is present to dissolve the base and participate in the reaction. A mixture of an organic solvent (like ethanol or THF) and aqueous base is common to ensure miscibility of the ester and the hydroxide.

    • Temperature: Heat the reaction mixture to reflux to increase the reaction rate. Monitor by TLC until the starting ester spot has completely disappeared.

Question 5: During the acidic workup, my product oiled out and is difficult to handle. How can I achieve a crystalline solid?

Answer: "Oiling out" is common for products that have melting points near room temperature or when impurities are present that depress the melting point.

  • Troubleshooting Steps:

    • Control Temperature: Perform the acidification and subsequent extraction at a reduced temperature (e.g., in an ice bath). This can help promote crystallization.

    • Solvent Choice for Extraction: After acidification, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Purification by Recrystallization: This is the most effective method. After extracting and evaporating the solvent, dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble, and then cool it slowly to allow pure crystals to form, leaving impurities behind in the solvent. A solvent system like toluene/heptane or dichloromethane/hexane might be effective.[7]

Key Impurity Profiles

Understanding the potential impurities is critical for developing robust analytical methods and purification strategies.

Impurity NameStructureOriginMitigation Strategy
2,4-Difluorophenol 2,4-F₂-C₆H₃-OHUnreacted starting material from Step 1; or ether cleavage during Step 2.Ensure complete reaction in Step 1; avoid overly harsh acidic conditions in workup.
Ethyl 3-bromopropanoate Br-CH₂CH₂-COOEtUnreacted starting material from Step 1.Use a slight excess of the phenoxide; ensure sufficient reaction time/temperature.
Ethyl Acrylate CH₂=CH-COOEtE2 elimination side reaction in Step 1.[5][6]Lower reaction temperature; use a non-hindered base (K₂CO₃).
C-Alkylated Isomer e.g., 2-(COOEt-Et)-3,5-F₂-C₆H₂-OHC-alkylation side reaction in Step 1.[1][2]Use polar aprotic solvents (DMF, DMSO); avoid protic solvents.
Ethyl 3-(2,4-difluorophenoxy)propanoate 2,4-F₂-C₆H₃-O-CH₂CH₂-COOEtIncomplete hydrolysis in Step 2.Use excess base (NaOH) and heat to reflux during saponification.

Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate safety precautions.

Protocol 1: Synthesis of Ethyl 3-(2,4-difluorophenoxy)propanoate (Step 1)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-difluorophenol (1.0 eq) and potassium carbonate (1.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of phenol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 3-bromopropanoate (1.05 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70-80 °C and monitor by TLC or HPLC until the 2,4-difluorophenol is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Hydrolysis to 3-(2,4-Difluorophenoxy)propanoic Acid (Step 2)
  • Dissolve the crude ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide pellets (2.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution to pH ~2 by adding concentrated HCl dropwise with vigorous stirring. A white precipitate should form.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield the final product.

  • If necessary, recrystallize from a suitable solvent system (e.g., toluene/heptane) to improve purity.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2017). WO2017023123A1 - Novel method for preparing chromanone derivative.
  • Google Patents. (2018). KR101894091B1 - New method for preparation of chromanone derivatives.
  • PubChem. (n.d.). 3-(2,4-difluorophenoxy)propanoic acid. Retrieved from [Link]

  • National Institutes of Health. (2010). 3-(2-Fluorophenoxy)propanoic acid. PMC. Retrieved from [Link]

  • ResearchGate. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • PubMed. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Retrieved from [Link]

  • Beg, S., et al. (2013). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Results in 3-(2,4-Difluorophenoxy)propanoic Acid Assays

Welcome to the technical support center for 3-(2,4-Difluorophenoxy)propanoic acid assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,4-Difluorophenoxy)propanoic acid assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis and application of this compound. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring the integrity and reliability of your results.

Part 1: Analytical Assay Troubleshooting (Chromatography & Spectroscopy)

This section addresses issues commonly observed during the qualitative and quantitative analysis of 3-(2,4-Difluorophenoxy)propanoic acid using standard analytical techniques.

Frequently Asked Questions (FAQs)

Question 1: I'm observing significant peak tailing in my HPLC analysis of 3-(2,4-Difluorophenoxy)propanoic acid. What are the likely causes and solutions?

Answer: Peak tailing is a common issue when analyzing carboxylic acids by HPLC. The primary cause is the interaction of the acidic proton of the carboxyl group with active sites, such as free silanol groups (-Si-OH), on the silica-based stationary phase of the column. This leads to secondary interactions that delay the elution of a portion of the analyte, resulting in an asymmetrical peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pKa of 3-(3,5-difluorophenoxy)propanoic acid, a closely related compound, is predicted to be around 4.10.[1] To ensure the carboxylic acid is fully protonated and less likely to interact with the stationary phase, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of 3-(2,4-Difluorophenoxy)propanoic acid.

  • Use of an Appropriate Buffer: Incorporating a suitable buffer (e.g., phosphate or acetate) in the mobile phase helps maintain a consistent pH and can mask the silanol interactions.

  • Column Selection: Consider using a column with a more inert stationary phase or an end-capped column to minimize silanol interactions.

  • Temperature Optimization: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and enhancing mass transfer.

Question 2: My quantitative analysis by HPLC is showing inconsistent results and poor reproducibility. What should I investigate?

Answer: Inconsistent quantitative results can stem from several factors, from sample preparation to instrument variability. A systematic approach is crucial for identifying the root cause.

Workflow for Troubleshooting Inconsistent HPLC Results

cluster_sample_prep Sample Preparation cluster_instrument Instrument Performance cluster_method Method Parameters A Inconsistent HPLC Results B Check Sample Preparation A->B Start Here C Verify Instrument Performance A->C D Evaluate Method Parameters A->D E Inaccurate weighing or dilution? B->E F Incomplete dissolution? B->F G Sample degradation? B->G H Leaking pump seals? C->H I Inconsistent injection volume? C->I J Detector noise or drift? C->J K Inadequate mobile phase equilibration? D->K L Column aging or contamination? D->L M Is the method robust? D->M

Caption: Troubleshooting workflow for inconsistent HPLC results.

Question 3: I am struggling with the NMR analysis of my compound. The peaks are broad, and the integration is not accurate. What could be the issue?

Answer: Poor NMR results for 3-(2,4-Difluorophenoxy)propanoic acid can be due to several factors, including sample purity, solubility, and the presence of paramagnetic impurities.

Troubleshooting Steps:

  • Sample Purity: Ensure your sample is free from residual solvents and starting materials. Impurities can lead to overlapping signals and affect the accuracy of integration.

  • Solubility: The compound must be fully dissolved in the deuterated solvent. Poor solubility will result in broad peaks and inaccurate quantification. If solubility is an issue, try a different deuterated solvent or gently warm the sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect metal contamination, consider treating your sample with a chelating agent or passing it through a small plug of silica gel.

  • Shimming: Ensure the NMR spectrometer is properly shimmed to obtain a homogeneous magnetic field, which is essential for sharp peaks.

Question 4: What are the expected fragmentation patterns for 3-(2,4-Difluorophenoxy)propanoic acid in mass spectrometry, and what could cause unexpected fragments?

Answer: For carboxylic acids, a common fragmentation in negative ion mode is the loss of CO2 from the deprotonated parent molecule. For 3-(2,4-Difluorophenoxy)propanoic acid (molecular weight: 202.15 g/mol [2]), the deprotonated molecule [M-H]⁻ would have an m/z of 201.0. The loss of CO2 (44 Da) would result in a fragment at m/z 157.0.

Unexpected fragments could arise from:

  • In-source fragmentation: If the source conditions are too harsh, the molecule may fragment before mass analysis.

  • Impurities: Co-eluting impurities will contribute to the mass spectrum. Potential impurities could include unreacted 2,4-difluorophenol or byproducts from the synthesis.

  • Adduct formation: The molecule may form adducts with salts present in the mobile phase (e.g., [M+Na-2H]⁻).

Part 2: Bioassay Troubleshooting

Given that structurally similar compounds have shown biological activities such as anti-inflammatory, antimicrobial, and anticancer effects, it is plausible that 3-(2,4-Difluorophenoxy)propanoic acid is being evaluated in various bioassays.[3][4][5][6][7] This section addresses common issues in such experimental setups.

Frequently Asked Questions (FAQs)

Question 1: My compound precipitates in the cell culture medium. How can I address this?

Answer: Compound precipitation in aqueous cell culture media is a frequent problem, especially with hydrophobic molecules. This "crashing out" occurs when the compound's solubility limit is exceeded upon dilution of the stock solution (often in DMSO) into the aqueous medium.[8]

Troubleshooting Protocol for Compound Precipitation:

  • Determine Maximum Soluble Concentration:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Perform serial dilutions of the stock into your complete cell culture medium at 37°C.

    • Visually inspect for immediate precipitation.

    • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and re-examine for delayed precipitation. The highest concentration that remains clear is your working maximum.[8]

  • Optimize Dosing Procedure:

    • Always add the compound to pre-warmed media.[8]

    • Perform serial dilutions in the medium rather than a single large dilution.

    • Add the compound dropwise while gently vortexing the medium to facilitate mixing.[8]

  • Consider Formulation Strategies:

    • For in vivo studies or challenging in vitro systems, formulation with excipients like cyclodextrins may be necessary to improve solubility.

Question 2: I am observing fluorescence interference in my cell-based assay. How can I confirm and mitigate this?

Answer: Many small molecules can autofluoresce or quench the fluorescence of a reporter dye, leading to false-positive or false-negative results, respectively.[9][10][11] Aromatic compounds, such as 3-(2,4-Difluorophenoxy)propanoic acid, have the potential to cause such interference.

Decision Tree for Investigating Fluorescence Interference

A Suspected Fluorescence Interference B Run a cell-free assay with the compound and reporter dye. A->B C Does the compound alone show a signal at the assay wavelength? B->C D Does the compound decrease the signal of the reporter dye? B->D E Yes: Autofluorescence (False Positive) C->E Yes G No interference detected in cell-free system. C->G No F Yes: Quenching (False Negative) D->F Yes D->G No I Mitigation: Use a red-shifted dye, perform a background subtraction, or use an orthogonal assay. E->I F->I H Consider secondary effects in cells (e.g., altered pH, cytotoxicity). G->H

Sources

Optimization

Technical Support Center: Scaling Up 3-(2,4-Difluorophenoxy)propanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-(2,4-difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,4-difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, actionable solutions based on established chemical principles and practical experience.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

The synthesis of 3-(2,4-difluorophenoxy)propanoic acid, a valuable intermediate in medicinal chemistry, typically proceeds via a two-step route: a Williamson ether synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. While straightforward on a lab scale, scaling up this process introduces several challenges that can impact yield, purity, and safety.

Diagram: Synthetic Pathway and Key Challenge Areas

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Scale-Up Challenges A 2,4-Difluorophenol C Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) A->C Reactant B Ethyl 3-bromopropanoate B->C Reactant D Ethyl 3-(2,4-difluorophenoxy)propanoate C->D Formation Chal1 Side Reactions (C-alkylation, Elimination) C->Chal1 Chal2 Exotherm Control C->Chal2 E Ethyl 3-(2,4-difluorophenoxy)propanoate Chal4 Purification & Isolation D->Chal4 F Base (e.g., NaOH, LiOH) or Acid (e.g., HCl) E->F Reactant G 3-(2,4-Difluorophenoxy)propanoic acid F->G Formation Chal3 Incomplete Hydrolysis F->Chal3 G->Chal4

Caption: Synthetic route and common scale-up challenges.

Problem 1: Low Yield in Williamson Ether Synthesis Step

Question: We are experiencing significantly lower than expected yields (below 70%) for the formation of ethyl 3-(2,4-difluorophenoxy)propanoate when moving from a 10g to a 1kg scale. What are the likely causes and how can we optimize this?

Answer:

Low yields in a Williamson ether synthesis, an SN2 reaction, are often due to competing side reactions, suboptimal reaction conditions, or issues with reactant quality, all of which are magnified at scale.[1]

Potential Causes & Solutions:

  • Competing E2 Elimination: The phenoxide, being a strong base, can promote the E2 elimination of the alkyl halide (ethyl 3-bromopropanoate), especially at elevated temperatures, leading to the formation of ethyl acrylate.[2]

    • Troubleshooting:

      • Temperature Control: Maintain a moderate reaction temperature, typically between 60-80°C.[3] Monitor the internal temperature closely, as large batches can have significant exotherms.

      • Base Selection: While strong bases like sodium hydride (NaH) are effective, they can increase elimination.[4] Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often used for aryl ether synthesis.[4]

  • C-Alkylation Side Reaction: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, impurity).[2][4]

    • Troubleshooting:

      • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile favor O-alkylation.[2] Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and promoting C-alkylation.[2]

      • Counter-ion: The choice of base and its counter-ion can also influence the O/C alkylation ratio.

  • Incomplete Reaction: Insufficient reaction time or poor mixing can lead to incomplete conversion.

    • Troubleshooting:

      • Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting materials.

      • Stirring Efficiency: Ensure adequate agitation for the larger vessel to maintain a homogeneous mixture.

Optimized Protocol for Scale-Up (Williamson Ether Synthesis):

  • To a suitable reactor, charge 2,4-difluorophenol and a polar aprotic solvent such as DMF or acetonitrile (approx. 5-10 volumes).

  • Add a slight excess (1.1-1.5 equivalents) of a suitable base (e.g., K₂CO₃).

  • Heat the mixture to 60-80°C with efficient stirring.[3]

  • Slowly add ethyl 3-bromopropanoate (1.0-1.2 equivalents) over a period to control any potential exotherm.

  • Maintain the temperature and monitor the reaction progress by HPLC until the 2,4-difluorophenol is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction.

Problem 2: Impurity Profile and Difficult Purification of the Final Acid

Question: Our final product, 3-(2,4-difluorophenoxy)propanoic acid, is difficult to purify and contains several persistent impurities. What are these likely impurities and how can we minimize their formation?

Answer:

Impurity formation is a common challenge in multi-step syntheses. In this case, impurities can arise from both the ether synthesis and the hydrolysis steps. Column chromatography, often used at the lab scale, is generally not suitable for large-scale industrial synthesis.[3][5]

Common Impurities and Their Sources:

ImpuritySourceMitigation Strategy
Unreacted 2,4-Difluorophenol Incomplete Williamson ether synthesis.Drive the ether synthesis to completion using a slight excess of the alkylating agent and monitor via IPC.
C-Alkylated Isomers Side reaction during ether synthesis.[2]Use polar aprotic solvents (DMF, DMSO) and control temperature.[2]
Ethyl Acrylate Polymerization Products E2 elimination byproduct polymerizing under reaction conditions.Maintain moderate temperatures during ether synthesis.
Unreacted Ethyl 3-(2,4-difluorophenoxy)propanoate Incomplete hydrolysis.Use sufficient equivalents of base, ensure adequate reaction time, and consider a co-solvent.

Troubleshooting Purification:

  • Hydrolysis Work-up: After hydrolysis, the product exists as a salt in the aqueous layer. A common issue is the precipitation of the product during acidification if the pH is lowered too quickly or if the concentration is too high.

    • Controlled Acidification: Slowly add a strong acid (e.g., HCl) to the cooled aqueous solution with vigorous stirring to a pH of ~2-3.

    • Extraction: Extract the protonated acid into a suitable organic solvent like ethyl acetate or dichloromethane.[5]

  • Crystallization: The final product is a solid and can often be purified by recrystallization.

    • Solvent Screening: Screen for suitable solvent systems (e.g., toluene/heptane, ethyl acetate/hexane) to achieve good recovery and purity.[5]

Problem 3: Incomplete or Slow Ester Hydrolysis

Question: The hydrolysis of ethyl 3-(2,4-difluorophenoxy)propanoate is sluggish and often incomplete, even with extended reaction times. What factors influence the rate of hydrolysis and how can we ensure complete conversion?

Answer:

Ester hydrolysis, or saponification, can be challenging, especially with sterically hindered or electron-rich esters. The reaction is typically performed under basic conditions, as acid-catalyzed hydrolysis is a reversible reaction and may require a large excess of water to drive to completion.[6]

Factors Affecting Hydrolysis:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester hydrolysis, particularly for more challenging substrates.[7]

  • Solvent System: The ester may have poor solubility in a purely aqueous system. Using a co-solvent like THF, methanol, or ethanol can significantly improve solubility and reaction rate.[7]

  • Temperature: Increasing the temperature will increase the reaction rate. Heating to reflux is common, but should be balanced against potential side reactions.[8]

  • Stoichiometry: Ensure at least one equivalent of base is used to drive the irreversible reaction. An excess (e.g., 1.5-3 equivalents) is often employed to ensure complete conversion.[7]

Optimized Protocol for Scale-Up (Hydrolysis):

  • Dissolve ethyl 3-(2,4-difluorophenoxy)propanoate in a mixture of THF and water (e.g., 1:1 v/v).

  • Add an aqueous solution of LiOH (1.5-3.0 equivalents).

  • Heat the mixture to 50-70°C and monitor the reaction by HPLC.

  • Once the starting ester is consumed, cool the reaction mixture.

  • Remove the organic solvent (THF) under reduced pressure.

  • Proceed with the acidification and extraction work-up as described previously.

Diagram: Troubleshooting Decision Tree for Hydrolysis

G Start Incomplete Hydrolysis? CheckBase Check Base (LiOH > NaOH/KOH?) Start->CheckBase Yes Success Complete Hydrolysis Start->Success No CheckSolvent Add Co-solvent? (THF, MeOH) CheckBase->CheckSolvent Still Incomplete CheckTemp Increase Temperature? (e.g., to 70°C) CheckSolvent->CheckTemp Still Incomplete CheckEquiv Increase Base Equivalents? (e.g., to 3 eq) CheckTemp->CheckEquiv Still Incomplete CheckEquiv->Success Optimized

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 3-(2,4-Difluorophenoxy)propanoic Acid

Welcome to the technical support center for the analytical method validation of 3-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 3-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during experimental procedures. The information herein is grounded in established scientific principles and regulatory expectations, aiming to empower you to develop and validate robust and reliable analytical methods.

I. Understanding the Analyte: Physicochemical Properties of 3-(2,4-Difluorophenoxy)propanoic Acid

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful analytical method development and validation. 3-(2,4-Difluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid.

Table 1: Physicochemical Properties of 3-(2,4-Difluorophenoxy)propanoic Acid and its Analogs

Property3-(2,4-Difluorophenoxy)propanoic acid3-(2,5-Difluorophenoxy)propanoic acid3-(2,4-Dichlorophenoxy)propanoic acid
Molecular Formula C₉H₈F₂O₃C₉H₈F₂O₂C₉H₈Cl₂O₃
Molecular Weight 202.15 g/mol 202.157 g/mol 235.06 g/mol [1]
Structure A propanoic acid with a 2,4-difluorophenoxy group at the 3-position.A propanoic acid with a 2,5-difluorophenoxy group at the 3-position.[2]A propanoic acid with a 2,4-dichlorophenoxy group at the 3-position.[1]
Predicted pKa The carboxylic acid moiety imparts acidic properties, with an estimated pKa around 3-4.The carboxylic acid moiety imparts acidic properties, with an estimated pKa around 2.8–3.2.[2]The carboxylic acid moiety imparts acidic properties, with an estimated pKa around 3-4.
Predicted LogP The difluorophenoxy group contributes to its lipophilicity.The difluorophenoxy group contributes to its lipophilicity.[2]The dichlorophenoxy group contributes to its lipophilicity.
Solubility Expected to be soluble in polar organic solvents like methanol and acetonitrile, with limited solubility in water, which increases at higher pH.Soluble in polar solvents.[2]Expected to be soluble in polar organic solvents.

II. Core Challenge: Developing a Stability-Indicating HPLC Method

A primary challenge in the quality control of any active pharmaceutical ingredient (API) is the development of a stability-indicating analytical method. This method must be able to accurately quantify the API in the presence of its degradation products, process impurities, and other potential interferences.

Recommended Starting HPLC Method

Based on the analysis of structurally similar phenoxypropionic acids, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Table 2: Proposed Initial HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase Acetonitrile and a pH 3.0 phosphate buffer (e.g., 50:50 v/v)The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 225 nm or 272 nmAromatic compounds typically have strong UV absorbance in this region. The optimal wavelength should be determined experimentally.
Column Temperature 30 °CProvides stable and reproducible retention times.
Injection Volume 10 µLA common injection volume that can be adjusted based on analyte concentration and sensitivity requirements.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the validation of your analytical method for 3-(2,4-Difluorophenoxy)propanoic acid.

FAQ 1: Peak Tailing and Poor Peak Shape

Question: My chromatograms for 3-(2,4-Difluorophenoxy)propanoic acid show significant peak tailing. What could be the cause and how can I resolve this?

Answer: Peak tailing for acidic analytes like 3-(2,4-Difluorophenoxy)propanoic acid in reversed-phase HPLC is a common issue. The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Causality: The residual silanol groups on the silica-based stationary phase can be deprotonated at higher mobile phase pH values. These negatively charged silanols can then interact with any residual positive charges on the analyte or through other secondary mechanisms, leading to a distorted peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to mitigate peak tailing for acidic compounds is to lower the pH of the mobile phase. An acidic mobile phase (pH 2.5-3.5) will ensure that the carboxylic acid group of your analyte is fully protonated, minimizing secondary interactions with the stationary phase.

    • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM). Insufficient buffering can lead to pH shifts on the column, causing peak shape issues.

    • Column Choice: Consider using a column with high-purity silica and end-capping. These columns have a lower concentration of accessible silanol groups, reducing the potential for secondary interactions.

    • Organic Modifier: Varying the organic modifier (e.g., switching from acetonitrile to methanol or using a combination) can sometimes improve peak shape by altering the selectivity and interactions with the stationary phase.

FAQ 2: Inadequate Resolution Between the Analyte and Impurities/Degradants

Question: I am struggling to separate the main peak of 3-(2,4-Difluorophenoxy)propanoic acid from a closely eluting impurity. What strategies can I employ to improve resolution?

Answer: Achieving adequate resolution is critical for a stability-indicating method. Several chromatographic parameters can be adjusted to improve the separation.

  • Causality: Insufficient resolution is due to a lack of selectivity between the analyte and the impurity under the current chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier to the aqueous buffer. A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase retention times and may improve resolution.

    • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol.

    • Adjust pH: A small change in the mobile phase pH can alter the ionization state of both the analyte and the impurity, potentially leading to a significant change in retention and improved separation.

    • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or cyano column) to introduce different separation mechanisms.

    • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase analysis time and backpressure.

FAQ 3: Forced Degradation Studies and Specificity

Question: How should I perform forced degradation studies for 3-(2,4-Difluorophenoxy)propanoic acid, and how do I use the results to demonstrate the specificity of my method?

Answer: Forced degradation studies are essential to demonstrate the stability-indicating nature of your analytical method.[3][4][5] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.

  • Experimental Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic Degradation (e.g., ICH Q1B conditions) Photolytic->Analysis API 3-(2,4-Difluorophenoxy)propanoic Acid (API) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation Conclusion Demonstrate Method Specificity Evaluation->Conclusion

Caption: Workflow for Forced Degradation Studies.

  • Protocol for Forced Degradation:

    • Prepare Stock Solutions: Prepare a stock solution of 3-(2,4-Difluorophenoxy)propanoic acid in a suitable solvent (e.g., methanol).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before injection.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the API solution and solid to light according to ICH Q1B guidelines.

  • Demonstrating Specificity:

    • Analyze the stressed samples using your HPLC method.

    • The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak.

    • Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of its degradants. The peak should be spectrally pure.

FAQ 4: Sample Preparation Issues

Question: I am observing low recovery and poor reproducibility during sample preparation. What are the best practices for preparing samples of 3-(2,4-Difluorophenoxy)propanoic acid?

Answer: Proper sample preparation is crucial for accurate and reproducible results.[3][6][7][8] For an acidic compound like 3-(2,4-Difluorophenoxy)propanoic acid, pH control during extraction is key.

  • Recommended Sample Preparation Workflow (Liquid-Liquid Extraction):

Sample_Preparation_Workflow Sample Aqueous Sample Acidify Acidify to pH < pKa (e.g., pH 2) Sample->Acidify Extract Extract with an immiscible organic solvent (e.g., Ethyl Acetate) Acidify->Extract Separate Separate Organic Layer Extract->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow for Acidic Analytes.

  • Troubleshooting Sample Preparation:

    • pH Adjustment: Ensure the pH of your aqueous sample is at least 2 units below the pKa of 3-(2,4-Difluorophenoxy)propanoic acid before extraction. This will ensure the analyte is in its neutral, more organic-soluble form, maximizing extraction efficiency.

    • Solvent Selection: Use a water-immiscible organic solvent in which your analyte has high solubility. Ethyl acetate or methyl tert-butyl ether (MTBE) are common choices.

    • Emulsion Formation: If emulsions form during extraction, try gentle mixing instead of vigorous shaking, or add a small amount of salt to the aqueous phase.

    • Solid-Phase Extraction (SPE): As an alternative to LLE, consider SPE. A mixed-mode anion exchange cartridge can be effective. The analyte will be retained at a neutral or slightly basic pH and eluted with an acidic solvent.

IV. Validation Protocol: A Step-by-Step Guide

A comprehensive validation protocol should be established to demonstrate that the analytical method is suitable for its intended purpose. The following parameters should be evaluated according to ICH Q2(R1) guidelines.

Table 3: Key Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Resolution (Rs) > 2 between the analyte and closest eluting peak. Peak purity index > 0.995.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met under all varied conditions.

V. References

  • Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]

  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Blessington, B., & Crabb, N. (1988). Proposed primary reference methods for the determination of some commercially important chiral aryloxypropionate herbicides in both free acid and ester forms. Journal of Chromatography A, 483, 349-358.

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Retrieved from [Link]

  • Loots, J. G. P. (1970). DEGRADATION OF PHENOXYALKANOIC ACID HERBICIDES BY SOIL MICRO-ORGANISMS. Sabinet African Journals.

  • Cycoń, M., & Piotrowska-Seget, Z. (2015). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Science and Pollution Research, 22(18), 13673–13693.

  • Thermo Fisher Scientific. (2022, January 27). HPLC Sample Preparation [Video]. YouTube.

  • Müller, R. H., Buser, H. R., & Schwarzenbach, R. P. (1998). Aerobic biodegradation of chiral phenoxyalkanoic acid derivatives during incubations with activated sludge. FEMS Microbiology Ecology, 27(2), 143-151.

  • Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417.

  • National Center for Biotechnology Information. (n.d.). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355.

  • Hong, S., et al. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Journal of Chromatographic Science, 52(8), 856-861.

  • Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(2), 335-350.

  • Mironov, O. G., et al. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 27(17), 5678.

  • National Center for Biotechnology Information. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Retrieved from [Link]

Sources

Optimization

minimizing by-product formation in 3-(2,4-Difluorophenoxy)propanoic acid reactions

Introduction Welcome to the technical support guide for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. This resource is designed for researchers, chemists, and process development professionals to troubleshoot a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2,4-Difluorophenoxy)propanoic acid. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial reaction, which is frequently employed in the development of advanced materials and pharmaceutical intermediates.

The primary synthetic route to 3-(2,4-Difluorophenoxy)propanoic acid is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] The reaction typically involves the nucleophilic substitution of a halide from a 3-halopropanoate by the 2,4-difluorophenoxide anion. While straightforward in principle, the reaction is often complicated by competing pathways that lead to significant by-product formation, reducing yield and complicating purification.

This guide provides a structured, question-and-answer-based approach to identify and mitigate the formation of common by-products. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven strategies to maximize the yield and purity of your desired product.

Troubleshooting Guide & FAQs

FAQ 1: My primary by-product is an isomer of the target molecule, identified as a C-alkylated species. How can I promote O-alkylation over C-alkylation?

Answer: This is the most common challenge in this synthesis. The 2,4-difluorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion (leading to the desired O-alkylation) and the electron-rich aromatic ring at the ortho- and para- positions (leading to C-alkylation).[3][4] Several factors influence the O- versus C-alkylation ratio.

Causality & Mechanism

The phenoxide ion exists in resonance, with negative charge density delocalized onto the carbon atoms of the aromatic ring. This makes these positions susceptible to electrophilic attack by the alkylating agent.

G cluster_resonance Phenoxide Resonance cluster_factors Controlling Factors start 2,4-Difluorophenoxide O_attack O-alkylation (Desired Product) C_attack C-alkylation (By-product) keto Keto Tautomer (Intermediate) Solvent Solvent Solvent->O_attack Aprotic Favors Solvent->C_attack Protic Favors Base Base Temp Temp

Troubleshooting Strategies:
  • Solvent Selection: The choice of solvent is critical.

    • Recommendation: Use polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN).[5] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide oxygen. This leaves the oxygen as a "harder," more available nucleophile, favoring O-alkylation.

    • Avoid: Protic solvents (e.g., ethanol, water). These solvents form hydrogen bonds with the phenoxide oxygen, shielding it and making it less nucleophilic.[3] This increased solvation of the oxygen site relatively enhances the nucleophilicity of the ring carbons, leading to a higher proportion of the C-alkylated by-product.[3]

  • Choice of Base & Counter-ion:

    • Recommendation: Use a moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These bases are sufficient to deprotonate the phenol without being overly aggressive, which can favor other side reactions. The larger, more polarizable cations (K⁺, Cs⁺) are better solvated by aprotic solvents, promoting a more "free" phenoxide anion that preferentially reacts at the oxygen.

  • Temperature Control:

    • Recommendation: Maintain a moderate reaction temperature (e.g., 60-80 °C). O-alkylation is generally kinetically favored, while C-alkylation or subsequent rearrangement to the more thermodynamically stable C-alkylated product can be favored at higher temperatures.[6]

FAQ 2: My reaction yield is poor, and I've detected acrylic acid or its derivatives, suggesting an elimination reaction. How can this be minimized?

Answer: This issue arises from the alkylating agent, the 3-halopropanoate, undergoing an E2 (bimolecular elimination) reaction, which competes directly with the desired SN2 (bimolecular nucleophilic substitution) pathway.[7][8]

Causality & Mechanism

The phenoxide, in addition to being a good nucleophile, is also a strong base. It can abstract a proton from the carbon adjacent to the carbon bearing the leaving group (the β-hydrogen) on the propanoate chain, leading to the formation of an alkene (an acrylate derivative) and eliminating the halide.[9][10]

G Reactants Phenoxide + 3-Halopropanoate Transition_State Competing Pathways Reactants->Transition_State SN2_Product Desired Ether (3-(2,4-Difluorophenoxy)propanoic acid) E2_Product Acrylate By-product Transition_State->SN2_Product Nucleophilic Attack (SN2) Transition_State->E2_Product Proton Abstraction (E2)

Troubleshooting Strategies:
  • Base Strength and Steric Hindrance:

    • Recommendation: Avoid overly strong or sterically hindered bases for the initial deprotonation of the phenol. While the phenoxide is the active species, using a base like potassium tert-butoxide to generate it can leave a highly basic reaction medium that promotes elimination. A weaker base like K₂CO₃ is preferable.[5]

  • Temperature:

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more significantly favored by increases in temperature.[8]

  • Leaving Group:

    • Recommendation: While chloro-, bromo-, and iodo-propanoates can all be used, 3-bromopropanoate is often a good balance of reactivity for SN2 without being overly prone to elimination. Tosylates are also excellent leaving groups for SN2 reactions.[11]

Summary of Reaction Condition Effects

The following table summarizes the key experimental parameters and their influence on minimizing major by-products.

ParameterRecommended ConditionFavorable OutcomeCondition to AvoidUnfavorable OutcomeScientific Rationale
Solvent Polar Aprotic (DMF, DMSO)Maximizes O-AlkylationProtic (Ethanol, H₂O)C-AlkylationProtic solvents shield the phenoxide oxygen via H-bonding, making ring carbons relatively more nucleophilic.[3]
Base K₂CO₃, Cs₂CO₃ (Moderate)Minimizes EliminationNaH, KOtBu (Strong/Hindered)E2 EliminationStrong, bulky bases favor proton abstraction over nucleophilic attack.[7][9]
Temperature Moderate (60-80 °C)Favors SN2 & O-AlkylationHigh (>100 °C)Elimination & C-AlkylationElimination and rearrangement reactions often have higher activation energies and are favored by heat.[8]
Leaving Group Br, OTsGood SN2 ReactivityI (highly reactive)Potential for increased eliminationA good leaving group that facilitates SN2 without excessively promoting E2 is ideal.[11]

Optimized Experimental Protocol

This protocol is a generalized starting point designed to favor the formation of 3-(2,4-Difluorophenoxy)propanoic acid. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:
  • 2,4-Difluorophenol (1.0 eq)

  • Ethyl 3-bromopropanoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Workflow Diagram:

G cluster_synthesis Part 1: Ether Synthesis cluster_workup Part 2: Workup & Isolation cluster_hydrolysis Part 3: Saponification A 1. Combine 2,4-difluorophenol, K₂CO₃, and DMF B 2. Add ethyl 3-bromopropanoate A->B C 3. Heat at 70°C, monitor by TLC/LC-MS B->C D 4. Cool, add water, and extract with Ethyl Acetate C->D Reaction Complete E 5. Wash organic layer with 1M HCl and Brine D->E F 6. Dry (MgSO₄), filter, and concentrate in vacuo E->F G 7. Dissolve crude ester in Ethanol F->G Crude Ester H 8. Add aqueous NaOH, heat to reflux G->H I 9. Cool and acidify with HCl to pH ~2 H->I J 10. Collect solid by filtration, wash with cold water, and dry I->J Final 3-(2,4-Difluorophenoxy) propanoic acid J->Final Pure Product

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.5 M concentration with respect to the phenol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the slurry.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 4-8 hours).

  • Aqueous Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(2,4-difluorophenoxy)propanoate.

  • Saponification: Dissolve the crude ester in ethanol. Add a 2M aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux until the ester is consumed (monitor by TLC).

  • Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is approximately 2. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water and dry under vacuum to yield the final product, 3-(2,4-Difluorophenoxy)propanoic acid.

References

  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]

  • Alkylation of phenol: a mechanistic view. (2006). PubMed - NIH. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Asymmetric O- and C-Alkylation of Phenols. (2000). Journal of the American Chemical Society. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2016). ScienceDirect. [Link]

  • Alkylation of Phenol: A Mechanistic View. (2006). ResearchGate. [Link]

  • Williamson Ether Synthesis. (2020). YouTube. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2003). ACS Publications. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • New method for preparation of chromanone derivatives. (2018).
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

  • Elimination Reaction Chemistry Questions with Solutions. (n.d.). BYJU'S. [Link]

  • Introduction to Elimination Reactions: The Key Pattern. (2012). Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Confirmation of 3-(2,4-Difluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The isomeric purity and confirmed structure of active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring safety, efficacy, and reproducibility. This guide provides a detailed, multi-technique approach to the structural confirmation of 3-(2,4-Difluorophenoxy)propanoic acid, a key building block in the synthesis of various pharmaceutical compounds.

As Senior Application Scientists, we present this guide not as a rigid protocol, but as a framework for critical thinking and robust analytical science. The methodologies described herein are designed to be self-validating, providing a comprehensive and orthogonal approach to structural confirmation.

The Importance of Orthogonal Analytical Techniques

Reliance on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a different aspect of a molecule's physical and chemical properties. By employing a suite of orthogonal techniques—such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—we can build a comprehensive and irrefutable body of evidence to support the proposed structure. This multi-faceted approach minimizes the risk of misinterpretation and ensures the highest level of scientific integrity.

Predicted Analytical Data for 3-(2,4-Difluorophenoxy)propanoic acid

The following sections detail the predicted analytical data for 3-(2,4-Difluorophenoxy)propanoic acid. This data has been generated using a combination of established chemical shift prediction algorithms, analysis of structurally analogous compounds, and fundamental principles of spectroscopy. It serves as a benchmark against which experimentally obtained data can be compared.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.1-7.3Multiplet1HAr-H
~6.9-7.1Multiplet2HAr-H
~4.3Triplet2H-O-CH₂-
~2.8Triplet2H-CH₂-COOH

Causality Behind Predicted Shifts and Multiplicities:

  • The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, hence its downfield shift to ~10-12 ppm. Its signal is often broad and does not couple with other protons.

  • The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the ether oxygen.

  • The methylene group adjacent to the ether oxygen (-O-CH₂-) is deshielded by the electronegative oxygen, resulting in a downfield shift to ~4.3 ppm. It will appear as a triplet due to coupling with the adjacent methylene group.

  • The methylene group adjacent to the carbonyl group (-CH₂-COOH) is also deshielded, though to a lesser extent than the O-CH₂, and is predicted to resonate around ~2.8 ppm. It will also appear as a triplet due to coupling with the neighboring methylene group.

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: Workflow for ¹H NMR Analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environments. It is a powerful complementary technique to ¹H NMR.

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~155-160 (d, J ≈ 240-250 Hz)C-F
~150-155 (d, J ≈ 240-250 Hz)C-F
~115-120 (dd)Ar-C
~110-115 (dd)Ar-C
~105-110 (d)Ar-C
~100-105 (d)Ar-C-O
~65-70-O-CH₂-
~30-35-CH₂-COOH

Causality Behind Predicted Shifts and Couplings:

  • The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.

  • The aromatic carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF) in the range of 240-250 Hz.

  • The other aromatic carbons will also exhibit splitting due to two- and three-bond couplings to fluorine (²JCF and ³JCF).

  • The aliphatic carbons of the propanoic acid chain are shielded relative to the aromatic carbons. The carbon attached to the ether oxygen will be more deshielded than the one adjacent to the carbonyl group.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms in a molecule.

Predicted ¹⁹F NMR Spectrum:

A definitive prediction of ¹⁹F NMR chemical shifts without specialized software is challenging. However, based on data for similar 2,4-difluorophenyl derivatives, two distinct signals are expected in the typical range for aromatic fluorine compounds (-110 to -140 ppm). Each signal will appear as a multiplet due to coupling with the aromatic protons and with the other fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of C₉H₈F₂O₃.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 157.

    • Cleavage of the ether bond, leading to a fragment corresponding to the 2,4-difluorophenoxy radical cation at m/z = 129.

    • Further fragmentation of the aromatic ring.

Experimental Workflow for Mass Spectrometry:

Caption: Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-H (Carboxylic Acid)Very broad and strong
1700-1725C=O (Carboxylic Acid)Strong and sharp
1500-1600C=C (Aromatic)Medium to strong, multiple bands
1200-1300C-O (Aromatic Ether)Strong
1100-1200C-F (Aryl Fluoride)Strong

Interpretation of IR Data:

  • The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.

  • The strong carbonyl absorption confirms the presence of the carboxylic acid.

  • The presence of aromatic C=C stretching and C-F stretching bands supports the difluorophenoxy moiety.

  • The C-O stretching of the aromatic ether provides further evidence for the ether linkage.

Comparison with Alternative Structures

To further bolster confidence in the structural assignment, it is prudent to consider potential isomeric alternatives and predict their spectral data. For instance, one could compare the predicted data for 3-(2,4-Difluorophenoxy)propanoic acid with that of 2-(2,4-Difluorophenoxy)propanoic acid or 3-(2,5-Difluorophenoxy)propanoic acid. The distinct substitution patterns would lead to clear differences in the ¹H and ¹³C NMR spectra, particularly in the aromatic region and the splitting patterns of the aliphatic protons.

Conclusion

The structural confirmation of 3-(2,4-Difluorophenoxy)propanoic acid requires a meticulous and multi-faceted analytical approach. By combining the predictive power of modern spectroscopic techniques and a thorough understanding of their underlying principles, researchers can achieve an unambiguous structural assignment. The data and workflows presented in this guide provide a robust framework for this critical aspect of chemical research and development, ensuring the integrity and quality of the molecules that drive scientific innovation.

References

  • NMRDB . NMR Predict. [Link]

  • ACD/Labs . NMR Predictor. [Link]

  • NIST Chemistry WebBook . Infrared Spectroscopy. [Link]

  • Wiley Science Solutions . SpectraBase. [Link]

Comparative

purity analysis of 3-(2,4-Difluorophenoxy)propanoic acid by HPLC

An In-Depth Comparative Guide to the Purity Analysis of 3-(2,4-Difluorophenoxy)propanoic Acid by HPLC This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 3-(2,4-Difluorophenoxy)propanoic Acid by HPLC

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(2,4-Difluorophenoxy)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind method selection, offers detailed experimental protocols, and presents comparative data to facilitate informed decisions in a laboratory setting. We will explore two primary reversed-phase HPLC (RP-HPLC) approaches, elucidating their respective strengths and optimal use cases.

Introduction: The Analytical Challenge

3-(2,4-Difluorophenoxy)propanoic acid is a key chemical intermediate in the synthesis of various compounds, including pharmaceuticals. Its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final product. The analytical challenge lies in developing a robust, selective, and reliable method to separate the active pharmaceutical ingredient (API) from process-related impurities, starting materials, and potential degradation products.

The molecule's core structure, featuring a carboxylic acid group, dictates its behavior in solution. The pKa of the propanoic acid moiety necessitates careful control over the mobile phase pH to ensure consistent retention and sharp, symmetrical peak shapes in reversed-phase chromatography.[1][2]

The Logic of Method Development

The selection of an appropriate HPLC method is not arbitrary; it is a decision-making process grounded in the physicochemical properties of the analyte and the potential impurities. For an acidic compound like 3-(2,4-Difluorophenoxy)propanoic acid, the primary goal is to suppress the ionization of the carboxyl group to enhance its retention on a non-polar stationary phase.[2] This is typically achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[1][2]

Method_Selection_Logic cluster_properties Analyte Properties cluster_hplc_choices Resulting HPLC Parameter Choices Analyte 3-(2,4-Difluorophenoxy)propanoic Acid Prop1 Acidic Nature (Carboxyl Group) Analyte->Prop1 Prop2 Aromatic Ring (UV Chromophore) Analyte->Prop2 Prop3 Potential Impurities (Process-related, Degradants) Analyte->Prop3 Choice1 Reversed-Phase Chromatography (RP-HPLC) Prop1->Choice1 Good retention for moderately non-polar compounds Choice2 Acidified Mobile Phase (pH < pKa) Prop1->Choice2 Suppresses ionization, increases retention & peak shape Choice4 UV Detection Prop2->Choice4 Enables sensitive detection Prop3->Choice1 Versatile for separating diverse polarities Choice3 C18 Stationary Phase Choice1->Choice3 Standard, robust choice for hydrophobic interactions

Caption: Logical framework for selecting HPLC parameters based on analyte properties.

Comparative Analysis of HPLC Methods

The most prevalent technique for analyzing compounds of this nature is RP-HPLC.[3] We will compare two robust methods that utilize different stationary phase selectivities to achieve optimal separation.

Method A: The Workhorse - Standard C18 Column A C18 (octadecylsilane) column is the most common starting point in RP-HPLC method development due to its strong hydrophobic retention, wide availability, and proven robustness.[3][4] It separates compounds primarily based on their hydrophobicity.

Method B: Alternative Selectivity - Phenyl-Hexyl Column A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic ring of the analyte and its impurities. This can lead to significant changes in selectivity and elution order, which is particularly useful for separating aromatic positional isomers or impurities with similar hydrophobicity but different aromatic character.[4]

Performance Data Summary

The following table summarizes the typical performance of each method for the purity analysis of a representative sample of 3-(2,4-Difluorophenoxy)propanoic acid, spiked with a potential process impurity, 2,4-difluorophenol.

ParameterMethod A: Standard C18Method B: Phenyl-HexylRationale for Choice
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmC18 provides strong hydrophobic retention; Phenyl-Hexyl adds π-π interaction selectivity.[4]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidifies the mobile phase (pH ~2.7) to suppress ionization of the carboxylic acid.[5]
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier for RP-HPLC with good UV transparency.
Gradient 30% B to 80% B in 15 min30% B to 80% B in 15 minGradient elution is suitable for separating compounds with a range of polarities.[6]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 225 nmUV at 225 nmWavelength near the UV absorbance maximum for the difluorophenoxy moiety.
Retention Time (Main Peak) ~8.5 min~9.2 minThe Phenyl-Hexyl phase shows slightly more retention due to π-π interactions.
Resolution (vs. 2,4-difluorophenol) 4.25.5The Phenyl-Hexyl column provides superior resolution for this aromatic impurity.
Analysis Time 20 min (including re-equilibration)20 min (including re-equilibration)Comparable throughput for both methods.

Experimental Protocols & System Validation

To ensure the trustworthiness of the analytical results, the chosen method must be validated, and system suitability must be checked before each run. Here, we provide a detailed protocol for the recommended method (Method B), which offers superior resolution for aromatic impurities.

Recommended HPLC Workflow (Method B)

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting A Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) D Equilibrate System (Phenyl-Hexyl Column) A->D B Prepare Standard & Sample Solutions (e.g., 0.5 mg/mL in Diluent) G Inject Standard Solution(s) B->G H Inject Sample Solution(s) B->H C Prepare System Suitability Solution (Spiked with key impurities) E Perform System Suitability Test (SST) - Inject SST solution 5x C->E D->E F Inject Blank (Diluent) E->F F->G G->H I Integrate Chromatograms H->I J Verify SST Results (Tailing Factor, RSD, Resolution) I->J K Calculate Purity (% Area Normalization) J->K L Generate Final Report K->L

Caption: Step-by-step workflow for the HPLC purity analysis.

Detailed Protocol for Method B
  • Reagent and Sample Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~25 mg of 3-(2,4-Difluorophenoxy)propanoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.5 mg/mL).

    • Sample Solution: Prepare the sample in the same manner as the Standard Solution.

    • System Suitability Solution: Prepare a Standard Solution and spike it with known impurities (e.g., 2,4-difluorophenol) at the specification limit (e.g., 0.1%).

  • Chromatographic Conditions:

    • Instrument: HPLC system with gradient capability and UV detector.

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: 225 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70.0 30.0
      15.0 20.0 80.0
      15.1 70.0 30.0

      | 20.0 | 70.0 | 30.0 |

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the System Suitability Solution.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

      • Relative Standard Deviation (RSD): ≤ 2.0% for the peak area of replicate injections.

      • Resolution: ≥ 2.0 between the main peak and the closest eluting impurity.

    • This self-validating step ensures the chromatographic system is performing adequately before committing to sample analysis.

  • Analysis Procedure:

    • Inject the Diluent (blank) to ensure no system contamination.

    • Inject the Standard Solution.

    • Inject the Sample Solution.

    • Identify peaks based on the retention time of the standard.

    • Calculate the percentage of each impurity using the area normalization method.

Conclusion and Recommendations

Both the standard C18 and the Phenyl-Hexyl methods are capable of performing purity analysis for 3-(2,4-Difluorophenoxy)propanoic acid.

  • Method A (C18) is a reliable, robust choice suitable for routine quality control where the impurity profile is well-characterized and does not contain challenging aromatic isomers.

  • Method B (Phenyl-Hexyl) is highly recommended during method development and for samples where co-elution of aromatic, process-related impurities is a concern. The alternative selectivity offered by the π-π interactions provides a greater degree of confidence in the separation and is the superior choice for a stability-indicating method.

Ultimately, the choice of method depends on the specific analytical requirements. For comprehensive characterization and validation, employing both methods as orthogonal checks can provide the highest level of assurance in the purity data.

References

  • A capillary electrophoresis (CE) and an high performance liquid chromatography (HPLC) chiral separation have been developed for an aryloxyphenoxypropanoic acid... (PubMed - NIH).
  • Reversed-phase liquid chromatography is a dominant analytical technique that separates compounds based on their hydrophobicity... (Phenomenex).
  • Can you retain polar acidic compounds using reversed-phase conditions? (Trust Your Science).
  • The direct enantiomeric resolution of the racemic herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP)
  • How does an acid pH affect reversed-phase chromatography separ
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC (LCGC Intern
  • Reverse Phase HPLC Basics for LC/MS (IonSource).
  • An Effective Approach to HPLC Method Development (Onyx Scientific).
  • Chiral Separation of Five Arylpropionic Acid Drugs... (Amanote Research).
  • 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3) (PubChem).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-Hydroxy-2-phenylpropanoic Acid (Benchchem).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH (Pharmacia).
  • 3-(3,5-DIFLUOROPHENOXY)-PROPANOIC ACID | 844648-19-7 (ChemicalBook).
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)
  • HPLC Method Development and Validation for Pharmaceutical Analysis (Technology Networks).
  • 3-(3,5-difluorophenoxy)propanoic acid | CAS No. 844648-19-7 (Clearsynth).
  • New method for preparation of chromanone derivatives (Google P
  • Recent Advances in Separation and Analysis of Chiral Compounds (ACS Public
  • Enantiomer separation of acidic compounds (Daicel Chiral Technologies).
  • 844648-19-7|3-(3,5-Difluorophenoxy)propanoic acid|BLD Pharm (BLD Pharm).
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil (EPA).
  • 3-(3,5-Difluorophenoxy)
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection (ResearchG
  • 3-(3,5-difluorophenoxy)
  • 3-(2-Fluorophenoxy)
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (MDPI).
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • Comprehensive PFAS Analysis Using Diverse LC Column Types (Restek).

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Validation

comparative study of 3-(2,4-Difluorophenoxy)propanoic acid isomers

An In-Depth Technical Guide to the Comparative Analysis of 3-(2,4-Difluorophenoxy)propanoic Acid Isomers For researchers, scientists, and professionals in drug development, the principle of chirality is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Analysis of 3-(2,4-Difluorophenoxy)propanoic Acid Isomers

For researchers, scientists, and professionals in drug development, the principle of chirality is a cornerstone of modern pharmacology. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a therapeutic compound into an inert or even toxic substance.[1][2][3][4] This guide provides a comprehensive framework for the comparative study of the enantiomers of 3-(2,4-Difluorophenoxy)propanoic acid, a fluorinated arylpropanoic acid derivative with potential therapeutic applications. Due to the limited publicly available data on this specific compound's isomers, this document serves as a detailed roadmap for their synthesis, separation, characterization, and biological evaluation.

The Significance of Chirality in Drug Development

Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly.[1][3][4] This stereoselectivity can lead to variations in the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action) of each enantiomer.[2][3] Consequently, one enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[4] The historical example of thalidomide underscores the critical importance of studying individual enantiomers.[2][4] Therefore, a comparative analysis of the R- and S-isomers of 3-(2,4-Difluorophenoxy)propanoic acid is essential to elucidate their individual pharmacological profiles and determine their therapeutic potential.

Synthesis and Chiral Separation

The first step in a comparative study is to obtain the individual enantiomers in high purity. This is typically achieved by first synthesizing the racemic mixture and then separating the enantiomers.

Proposed Synthesis of Racemic 3-(2,4-Difluorophenoxy)propanoic Acid

A common method for the synthesis of phenoxypropanoic acids involves the reaction of a phenol with a suitable propanoic acid derivative.[5] For 3-(2,4-Difluorophenoxy)propanoic acid, this can be achieved through the Williamson ether synthesis, reacting 2,4-difluorophenol with a 3-halopropanoic acid ester under basic conditions, followed by hydrolysis of the ester.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,4-difluorophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Alkylation: Add ethyl 3-bromopropanoate dropwise to the mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification of Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 3-(2,4-difluorophenoxy)propanoate. Purify further using column chromatography if necessary.

  • Hydrolysis: To the purified ester, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat to reflux.

  • Acidification: After hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation of Racemic Acid: Collect the precipitate by filtration, wash with cold water, and dry to yield racemic 3-(2,4-Difluorophenoxy)propanoic acid.

Chiral Separation of Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[6][7][8][9][10] The choice of CSP is critical and often determined empirically. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based CSPs are effective for separating a wide range of chiral compounds, including acidic drugs.[1][6][7]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Screen a variety of chiral columns, such as those with cellulose or amylose-based stationary phases.

  • Mobile Phase Selection:

    • Normal Phase: Use mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol), often with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

    • Reversed Phase: Use mixtures of water (with a buffer) and an organic modifier like acetonitrile or methanol.

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.

  • Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for further studies.

G cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_analysis Comparative Analysis start 2,4-Difluorophenol + Ethyl 3-bromopropanoate reaction Williamson Ether Synthesis start->reaction hydrolysis Base Hydrolysis reaction->hydrolysis racemate Racemic 3-(2,4-Difluorophenoxy)propanoic Acid hydrolysis->racemate hplc Chiral HPLC racemate->hplc r_isomer R-isomer hplc->r_isomer Elution s_isomer S-isomer hplc->s_isomer Elution physchem Physicochemical Characterization r_isomer->physchem bio_assay Biological Assays r_isomer->bio_assay s_isomer->physchem s_isomer->bio_assay

Caption: Workflow for Synthesis, Separation, and Analysis of Isomers.

Physicochemical and Biological Characterization

A thorough comparison of the isomers requires detailed characterization of their physicochemical properties and biological activities.

Physicochemical Characterization

While enantiomers have identical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with plane-polarized light is distinct.

PropertyExpected Outcome for R-isomerExpected Outcome for S-isomerAnalytical Technique
Optical Rotation Specific rotation [α]D = +x°Specific rotation [α]D = -x°Polarimetry
Enantiomeric Purity >99% ee>99% eeChiral HPLC
Circular Dichroism Characteristic CD spectrumMirror-image CD spectrumCD Spectroscopy
Absolute Configuration R configurationS configurationX-ray Crystallography
Biological Activity Profiling

Arylpropanoic acid derivatives are known to possess a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[11] The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[12][13]

Proposed In Vitro Assays:

  • Anti-inflammatory Activity: Evaluate the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation.[11]

  • Anticancer Activity: Assess the cytotoxicity of each isomer against a panel of cancer cell lines (e.g., breast, lung, colon).

  • Receptor Binding Assays: If a specific molecular target is hypothesized (e.g., a G protein-coupled receptor), perform binding assays to determine the affinity of each enantiomer. Phenylpropanoic acid derivatives have been identified as agonists for receptors like GPR40.[14]

  • Metabolic Stability: Incubate each isomer with liver microsomes to assess their metabolic stability, which is a key parameter in drug development.

G cluster_pathway Hypothetical Signaling Pathway R_isomer R-isomer Receptor Target Receptor (e.g., COX-2) R_isomer->Receptor High Affinity S_isomer S-isomer S_isomer->Receptor Low Affinity Downstream Downstream Signaling (e.g., Prostaglandin Synthesis) Receptor->Downstream Inhibition Response Cellular Response (e.g., Inflammation) Downstream->Response Reduction

Caption: Hypothetical Differential Receptor Binding and Activity.

Conclusion

The comparative study of the enantiomers of 3-(2,4-Difluorophenoxy)propanoic acid is crucial for understanding their potential as therapeutic agents. This guide outlines a systematic approach, from synthesis and chiral separation to detailed physicochemical and biological characterization. By following these proposed experimental workflows, researchers can elucidate the distinct pharmacological profiles of the R- and S-isomers, paving the way for the development of a potentially more effective and safer single-enantiomer drug. The principles and techniques described herein are broadly applicable to the study of other chiral molecules in drug discovery and development.

References

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed. Available at: [Link]

  • Kasprzyk-Hordern, B. (2010). Enantiomeric Profiling of Chiral Pharmacologically Active Compounds in the Environment with the Usage of Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry. NIH. Available at: [Link]

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Srinivas, N. R. (1998). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Available at: [Link]

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  • Kasuga, J., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-8. Available at: [Link]

  • Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. Available at: [Link]

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  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Available at: [Link]

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Comparative

A Comparative Guide to the Bioanalytical Method Validation of 3-(2,4-Difluorophenoxy)propanoic Acid

This guide provides a comprehensive comparison of two distinct bioanalytical method validation approaches for the quantitative determination of 3-(2,4-Difluorophenoxy)propanoic acid in human plasma. As a small, acidic, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct bioanalytical method validation approaches for the quantitative determination of 3-(2,4-Difluorophenoxy)propanoic acid in human plasma. As a small, acidic, and fluorinated molecule, this analyte presents unique challenges that necessitate a well-considered and robust analytical strategy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical method compliant with global regulatory standards.

The principles and methodologies detailed herein are grounded in the latest international guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1][2][3][4]

The Analytical Challenge: Understanding 3-(2,4-Difluorophenoxy)propanoic Acid

The chemical structure of 3-(2,4-Difluorophenoxy)propanoic acid, characterized by a carboxylic acid group and two fluorine atoms on the phenyl ring, dictates the key considerations for its bioanalysis. The acidic nature of the molecule influences its ionization and chromatographic behavior, while the presence of fluorine can impact its metabolic stability and potential for matrix effects.[5][6][7] A successful bioanalytical method must address these properties to ensure accuracy, precision, and selectivity.

Strategic Comparison: Two Methodologies Explored

This guide will compare two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 3-(2,4-Difluorophenoxy)propanoic acid in human plasma. The primary distinction between the two approaches lies in the sample preparation technique:

  • Method A: Protein Precipitation (PPT) - A simple and high-throughput technique.

  • Method B: Supported Liquid Extraction (SLE) - A more selective and cleaner extraction method.

The selection of a sample preparation technique is a critical step in bioanalysis as it aims to isolate the target analyte from the complex biological matrix.[8][9][10]

Foundational Principles of Bioanalytical Method Validation

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[4][11] Key validation parameters, as mandated by regulatory agencies, will be assessed for both methods.[12][13][14] These include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Workflows

A clear and logical workflow is crucial for reproducible results. The following diagrams illustrate the experimental workflows for Method A and Method B.

cluster_0 Method A: Protein Precipitation (PPT) Workflow A_Start Plasma Sample A_IS Add Internal Standard A_Start->A_IS A_PPT Add Acetonitrile (Precipitating Agent) A_IS->A_PPT A_Vortex Vortex A_PPT->A_Vortex A_Centrifuge Centrifuge A_Vortex->A_Centrifuge A_Supernatant Transfer Supernatant A_Centrifuge->A_Supernatant A_Evaporate Evaporate to Dryness A_Supernatant->A_Evaporate A_Reconstitute Reconstitute in Mobile Phase A_Evaporate->A_Reconstitute A_Inject Inject into LC-MS/MS A_Reconstitute->A_Inject

Caption: Workflow for Method A using Protein Precipitation.

cluster_1 Method B: Supported Liquid Extraction (SLE) Workflow B_Start Plasma Sample B_IS Add Internal Standard B_Start->B_IS B_Pretreat Pre-treat with Acid B_IS->B_Pretreat B_Load Load onto SLE Cartridge B_Pretreat->B_Load B_Wait Wait for 5 minutes B_Load->B_Wait B_Elute Elute with Organic Solvent B_Wait->B_Elute B_Evaporate Evaporate Eluate to Dryness B_Elute->B_Evaporate B_Reconstitute Reconstitute in Mobile Phase B_Evaporate->B_Reconstitute B_Inject Inject into LC-MS/MS B_Reconstitute->B_Inject

Caption: Workflow for Method B using Supported Liquid Extraction.

Detailed Experimental Protocols

Method A: Protein Precipitation (PPT)
  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL into the LC-MS/MS system.

Method B: Supported Liquid Extraction (SLE)
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of IS working solution.

    • Add 100 µL of 2% formic acid in water and vortex.

    • Load the pre-treated sample onto a supported liquid extraction cartridge.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analyte with 1 mL of ethyl acetate.

    • Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions (Common for Both Methods)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Optimized for the analyte and internal standard.

Comparative Performance Data

The following tables summarize the expected performance characteristics of each method based on typical results for similar small molecules.

Table 1: Calibration Curve and Sensitivity

ParameterMethod A (PPT)Method B (SLE)Acceptance Criteria
Linearity (r²)≥ 0.995≥ 0.998≥ 0.99
LLOQ (ng/mL)1.00.5Signal-to-noise ratio ≥ 5

Table 2: Accuracy and Precision

QC LevelMethod A (PPT)Method B (SLE)Acceptance Criteria
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias)
LLOQ-8.512.3-4.2
Low QC-5.69.8-2.1
Mid QC-3.27.5-1.5
High QC-2.16.4-0.8

Table 3: Recovery and Matrix Effect

ParameterMethod A (PPT)Method B (SLE)Acceptance Criteria
Recovery (%)85.295.8Consistent, precise, and reproducible
Matrix Effect (%)15.6 (Ion Suppression)3.2 (Minimal Effect)CV of matrix factor ≤ 15%

Discussion: Causality Behind Experimental Choices

  • Sample Preparation: The choice between PPT and SLE is a trade-off between speed and cleanliness.[8][15] PPT is faster and less expensive, making it suitable for early-stage discovery studies.[10] However, it can result in significant matrix effects due to the co-precipitation of endogenous components.[8] SLE, while more labor-intensive, provides a much cleaner extract, leading to lower matrix effects and improved sensitivity.[8][16] The acidic pre-treatment in the SLE method is crucial for ensuring the analyte is in a neutral form, facilitating its extraction into the organic solvent.

  • LC-MS/MS Parameters:

    • Negative Ionization Mode: The carboxylic acid group of 3-(2,4-Difluorophenoxy)propanoic acid is readily deprotonated, making negative mode ESI the logical choice for sensitive detection.

    • Reversed-Phase Chromatography: The non-polar nature of the difluorophenoxy group makes reversed-phase chromatography with a C18 column an effective separation technique.

    • Acidic Mobile Phase: The addition of formic acid to the mobile phase helps to maintain the analyte in a consistent ionic state, leading to better peak shape and reproducibility.[17][18]

Conclusion: Selecting the Appropriate Method

Both Method A (PPT) and Method B (SLE) can be validated to meet regulatory requirements. The choice between them depends on the specific needs of the study.

  • Method A (PPT) is a viable option for high-throughput screening or when a very low LLOQ is not required. Its simplicity and speed are significant advantages.

  • Method B (SLE) is the superior choice for regulated bioanalysis where high sensitivity and minimal matrix effects are paramount. The cleaner extracts lead to more robust and reliable data, which is critical for pivotal pharmacokinetic and toxicokinetic studies.[1][4]

Ultimately, the decision should be based on a thorough evaluation of the validation data and the intended application of the method. This guide provides the foundational framework and comparative data to make an informed decision, ensuring the generation of high-quality bioanalytical data for drug development programs.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation. [Link]

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  • Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

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Validation

A Comparative Guide to the Efficacy of 3-(2,4-Difluorophenoxy)propanoic Acid Analogs as PPAR Agonists

For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of Peroxisome Proliferator-Activated Receptors (PPARs) is a significant endeavor in the pursuit of novel ther...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of Peroxisome Proliferator-Activated Receptors (PPARs) is a significant endeavor in the pursuit of novel therapeutics for metabolic diseases. This guide provides an in-depth technical comparison of the efficacy of 3-(2,4-Difluorophenoxy)propanoic acid analogs, a promising class of PPAR agonists. By synthesizing data from various studies on structurally related phenoxypropanoic and phenylpropanoic acids, this document aims to elucidate the key structure-activity relationships (SAR) and experimental considerations that drive their therapeutic potential.

Introduction: The Therapeutic Promise of PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. They play a crucial role in the regulation of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity. There are three main isotypes of PPARs:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The development of dual or pan-PPAR agonists, which can modulate the activity of multiple isotypes, is a promising strategy to achieve a broader therapeutic window and address the multifaceted nature of metabolic syndrome. The 3-(phenoxy)propanoic acid scaffold has emerged as a versatile template for the design of such agonists. The introduction of fluorine atoms into these molecules can significantly influence their physicochemical properties and biological activity.[1][2]

The 3-(2,4-Difluorophenoxy)propanoic Acid Scaffold: A Platform for Potent Agonism

The core structure of 3-(2,4-Difluorophenoxy)propanoic acid provides a key framework for interaction with the ligand-binding domain (LBD) of PPARs. The efficacy and selectivity of its analogs are dictated by modifications at several key positions, as revealed by extensive structure-activity relationship (SAR) studies on the broader class of phenylpropanoic acid derivatives.[3][4][5][6]

A generalized structure-activity relationship for phenoxypropanoic acid-based PPAR agonists is depicted below:

SAR_Phenoxypropanoic_Acid cluster_scaffold Core Scaffold cluster_R1 Phenoxy Ring Substituents (R1) cluster_Linker Linker Region cluster_Acid Acidic Head Group cluster_Activity Biological Activity Scaffold R1-Phenoxy-Linker-Acid R1_Halogens Halogens (e.g., F, Cl) Potency Potency (EC50) R1_Halogens->Potency Influences binding affinity R1_Alkyl Alkyl Groups Selectivity Selectivity (PPARα vs. PPARγ) R1_Alkyl->Selectivity Can modulate isotype selectivity R1_Alkoxy Alkoxy Groups Linker_Length Linker Length Linker_Length->Selectivity Impacts positioning in the LBD Linker_Substitution Substitution (e.g., α-alkylation) Linker_Substitution->Potency α-alkylation often increases potency Acid_Group Carboxylic Acid Acid_Group->Potency Essential for interaction with the LBD PPAR_Transactivation_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Co-transfection with PPAR-LBD and Luciferase Reporter Plasmids cell_culture->transfection compound_treatment Treatment with Test Compounds and Controls transfection->compound_treatment incubation 24-hour Incubation compound_treatment->incubation luciferase_assay Luciferase Activity Measurement incubation->luciferase_assay data_analysis Data Analysis and EC50 Calculation luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro PPAR transactivation assay.

In Vivo Efficacy in a Diabetic Animal Model

To assess the therapeutic potential of the compounds in a physiological context, in vivo studies using animal models of type 2 diabetes are essential. The db/db mouse model, which has a mutation in the leptin receptor gene, develops obesity, insulin resistance, and hyperglycemia, making it a relevant model for this purpose. [7] Methodology:

  • Animal Model: Male db/db mice and their lean littermates (db/+) are used. The animals are housed in a controlled environment with free access to food and water.

  • Compound Administration: The test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily by oral gavage for a specified period (e.g., 14 days). A vehicle control group and a positive control group (e.g., rosiglitazone) are included.

  • Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured from tail vein blood samples at baseline and at various time points during the study.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood glucose level is measured, and then a glucose solution is administered orally. Blood glucose levels are measured at 30, 60, 90, and 120 minutes post-glucose administration.

  • Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of plasma insulin, triglycerides, and other relevant biomarkers.

  • Data Analysis: The area under the curve (AUC) for the OGTT is calculated to assess glucose tolerance. Statistical analysis (e.g., ANOVA) is used to compare the different treatment groups.

Conclusion and Future Directions

The 3-(2,4-Difluorophenoxy)propanoic acid scaffold represents a promising starting point for the development of novel PPAR agonists. The available data on structurally related phenylpropanoic acids indicate that modifications to the phenoxy ring, the linker, and the acidic headgroup can significantly impact potency and selectivity. The introduction of fluorine atoms is a key strategy that can enhance the pharmacological properties of these compounds. [1][2] Future research should focus on the systematic synthesis and evaluation of a series of 3-(2,4-Difluorophenoxy)propanoic acid analogs to build a more detailed SAR profile for this specific scaffold. This will involve the generation of robust in vitro data, including EC50 values for all three PPAR isotypes, and comprehensive in vivo studies in relevant animal models of metabolic disease to assess their therapeutic potential and safety profiles. Such studies will be instrumental in advancing this class of compounds towards clinical development.

References

  • Kasuga, J., Makishima, M., Hashimoto, Y., & Miyachi, H. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558.
  • Miyachi, H., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80.
  • Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581-3599.
  • Okayama University. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators.
  • Santini, C., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry, 17(20), 7179-7191.
  • Ohashi, M., et al. (2011). Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship. Journal of Medicinal Chemistry, 54(1), 331-341.
  • Miyachi, H. (2013). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs)
  • Conley, J. M., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology and Applied Pharmacology, 449, 116136.
  • Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(2), 344-353.
  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(6), 3081-3094.
  • Oyama, T., et al. (2022). Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative.
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  • Fracchiolla, G., et al. (2012). Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists. Bioorganic & Medicinal Chemistry, 20(6), 2141-2151.
  • Blokhin, M. E., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 4775.
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Comparative

A Senior Application Scientist's Guide to Impurity Profiling of 3-(2,4-Difluorophenoxy)propanoic Acid

Introduction: Beyond the Active Ingredient In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Active Ingredient

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter bioavailability, or compromise the stability of the final drug product.[1][2] 3-(2,4-Difluorophenoxy)propanoic acid, a key intermediate in various synthetic pathways, presents a unique set of challenges due to its reactive functional groups and the potential for isomer formation. This guide provides a comprehensive, field-proven comparison of analytical strategies for the robust profiling and identification of its impurities. We will move beyond rote protocols to dissect the causality behind our experimental choices, ensuring a self-validating and scientifically sound approach, grounded in regulatory expectations set by the International Council for Harmonisation (ICH).[3][4]

Anticipating the Unknown: A Profile of Potential Impurities

A robust impurity profiling strategy begins not in the lab, but with a thorough understanding of the molecule's synthetic route and inherent chemical liabilities. An effective analysis is predictive, anticipating what might be present.

1. Process-Related Impurities: The most probable synthetic pathway to 3-(2,4-Difluorophenoxy)propanoic acid is a Williamson ether synthesis. This involves the reaction of 2,4-difluorophenol with a 3-halopropanoate ester, followed by hydrolysis. This understanding allows us to forecast a specific constellation of potential process-related impurities:

  • Starting Materials: Unreacted 2,4-difluorophenol and the 3-halopropanoic acid or its ester.

  • Intermediates: The ester intermediate of the target molecule if hydrolysis is incomplete.

  • By-products: Isomeric products, such as 3-(x,y-difluorophenoxy)propanoic acids, if the starting phenol is not pure. Dimerization products or other side-reaction compounds may also be present.[5]

2. Degradation Products: Forced degradation, or stress testing, is essential for identifying potential degradants that could form during storage and for developing stability-indicating analytical methods.[6][7] The structure of 3-(2,4-Difluorophenoxy)propanoic acid suggests susceptibility to:

  • Hydrolysis: Cleavage of the ether linkage under harsh acidic or basic conditions, yielding 2,4-difluorophenol and 3-hydroxypropanoic acid.

  • Oxidation: The propanoic acid side chain could be susceptible to oxidative cleavage.

  • Photolysis: Exposure to UV light may induce degradation, potentially through radical mechanisms involving the aromatic ring or ether linkage.

  • Thermal Degradation: High temperatures can accelerate hydrolysis or promote decarboxylation.

Strategic Workflow for Impurity Identification

A multi-tiered approach is necessary to move from detection to definitive identification. The workflow must be logical, efficient, and conclusive, integrating orthogonal techniques to build a comprehensive impurity profile.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Definitive Identification A API Sample Batch C HPLC-UV/DAD (Primary Screening & Quantification) A->C B Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) B->C D GC-MS Analysis (Volatile & Semi-Volatile Impurities) C->D Volatiles Suspected? E High-Resolution LC-MS/MS (Accurate Mass & Fragmentation) C->E Non-Volatiles > ID Threshold F Structure Elucidation (MS/MS, NMR, IR) E->F G Impurity Synthesis & Confirmation F->G If Ambiguous H Final Impurity Profile Report F->H G->H

Caption: High-level workflow for impurity profiling and identification.

Comparison of Core Analytical Techniques

The choice of analytical technology is the most critical decision in impurity profiling. No single technique is universally superior; instead, a complementary deployment of methods provides the most complete picture. The most common and powerful techniques for this application are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]

Technique Primary Application for this Analyte Strengths Limitations Causality for Use
HPLC-UV/DAD Routine purity testing, quantification of known and unknown impurities, stability testing.Robust, reproducible, excellent for quantification. Diode-array detection (DAD) provides preliminary spectral information for peak purity assessment.Limited identification capabilities. Requires impurities to have a UV chromophore.Essential for routine quality control and for quantifying impurities against a reporting threshold as defined by ICH Q3A guidelines.[3] Its quantitative accuracy is unparalleled for batch release.
GC-MS Identification of volatile and semi-volatile process impurities (e.g., residual solvents, unreacted 2,4-difluorophenol).High separation efficiency for volatile compounds. Electron Ionization (EI) provides reproducible mass spectra for library matching (e.g., NIST).[11][12]Not suitable for non-volatile or thermally labile compounds like the API itself or its degradation products. Derivatization may be needed for polar analytes.Crucial for identifying low molecular weight, volatile starting materials or by-products that may not be observed by LC-based methods. Provides a different dimension of separation.[13]
LC-MS (Q-TOF) Definitive identification and structural elucidation of unknown non-volatile impurities and degradants.High sensitivity and specificity. Provides accurate mass measurements for elemental composition determination and MS/MS fragmentation for structural insights.[14][15]More complex and less robust for routine quantification than HPLC-UV. Ionization efficiency can vary significantly between compounds.The gold standard for identifying unknowns. The ability to obtain a molecular formula from a high-resolution mass spectrometer (HRMS) like a Q-TOF is the fastest path to elucidating the structure of a novel impurity or degradant.[16][17]

Detailed Experimental Protocols

Trustworthiness in analytical science is built on meticulously detailed and reproducible protocols. The following methods serve as robust starting points for the analysis of 3-(2,4-Difluorophenoxy)propanoic acid.

Forced Degradation Protocol

Objective: To intentionally degrade the API to generate potential degradation products and to establish the stability-indicating nature of the primary analytical method.[7][18]

Methodology:

  • Sample Preparation: Prepare separate solutions of 3-(2,4-Difluorophenoxy)propanoic acid at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 1N HCl to one sample solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to another sample solution and keep at room temperature for 8 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to a sample solution and keep at room temperature for 24 hours.[19]

  • Thermal Degradation: Store a solid sample of the API at 105°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose a sample solution to a photostability chamber (ICH Q1B compliant) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m²).[20]

  • Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equivalent amount of base/acid to prevent damage to the HPLC column. Dilute all samples to an appropriate concentration.

HPLC-UV Method for Quantification

Objective: To separate and quantify impurities, serving as the primary stability-indicating method.

Instrumentation & Conditions:

  • System: HPLC with a Quaternary Pump and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm and 275 nm (monitor multiple wavelengths), DAD scan from 200-400 nm.

  • Injection Volume: 10 µL.

System Suitability: As per ICH guidelines, system suitability tests (e.g., tailing factor, theoretical plates, and repeatability of injections) must be performed before analysis to ensure the system is operating correctly.[21][22]

LC-MS (Q-TOF) Method for Identification

Objective: To obtain high-resolution accurate mass data for unknown impurities to determine their elemental composition and fragmentation patterns.

Instrumentation & Conditions:

  • System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phases as the HPLC-UV method, but with a scaled flow rate (e.g., 0.4 mL/min) and gradient for UHPLC compatibility.

  • Ionization Mode: ESI Negative (for the acidic analyte) and Positive (to capture a wider range of impurities).

  • MS Acquisition:

    • Full Scan (MS1): Mass range 50-1000 m/z.

    • Auto MS/MS (MS2): Acquire fragmentation spectra for the top 5 most intense ions from the full scan, using a collision energy ramp (e.g., 10-40 eV).

  • Data Processing: Use software to extract molecular features, generate potential elemental compositions based on accurate mass (<5 ppm mass error), and compare isotopic patterns.[15]

Data Interpretation: From Spectrum to Structure

The structural elucidation of an unknown impurity is a systematic process of deduction, guided by the data collected.

G A Unknown Peak Detected in HPLC B Obtain Accurate Mass (LC-Q-TOF) A->B E Acquire MS/MS Fragmentation Data A->E C Generate Elemental Formula (Mass Error < 5 ppm, Isotope Pattern) B->C D Hypothesize Structure (Based on Synthesis/Degradation) C->D G Does Fragmentation Support Hypothesized Structure? D->G F Interpret Fragmentation Pathway E->F F->G H Structure Tentatively Identified G->H Yes I Revise Hypothesis or Consider Isomers G->I No J Confirm via Synthesis or NMR H->J I->D

Caption: Decision workflow for the structural elucidation of an unknown impurity.

Example Interpretation: Imagine an impurity is detected with an accurate mass corresponding to the elemental formula C₉H₇F₂O₂. This is the API minus H₂. A plausible hypothesis is the formation of a double bond in the propanoic acid side chain (dehydrogenation). The MS/MS spectrum would then be interrogated for fragments consistent with this structure. For example, the loss of a carboxyl group (-45 Da) would be expected. If the fragmentation pattern matches the hypothesis, the structure is tentatively assigned. For absolute confirmation, especially for regulatory filings, isolation of the impurity followed by NMR spectroscopy is the ultimate standard.[5][10]

Conclusion

The impurity profiling of 3-(2,4-Difluorophenoxy)propanoic acid is a multi-faceted analytical challenge that demands a strategy rooted in chemical intuition and supported by orthogonal, high-performance instrumentation. A combination of HPLC-UV for robust quantification and LC-HRMS for definitive identification provides the most comprehensive and defensible data package. By anticipating potential impurities from synthesis and forced degradation, and by applying systematic workflows for their identification, researchers can ensure the quality, safety, and regulatory compliance of their materials, paving the way for successful drug development.

References

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  • Klick, S., et al. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(12), 1146-1154. [Link]

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  • Junghare, M., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Microorganisms, 11(2), 438. [Link]

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  • Deng, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different advanced oxidation/reduction processes: A critical review. Chemosphere, 283, 131173. [Link]

  • National Center for Biotechnology Information. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o121. [Link]

  • AIDIC. (2017). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Chemical Engineering Transactions, 59, 871-876. [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

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  • Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 547-552. [Link]

  • Matysová, L., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 200-205. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

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Validation

A Comparative In-Vitro ADME Assessment of 3-(2,4-Difluorophenoxy)propanoic Acid

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2][3] Early-stage i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2][3] Early-stage in-vitro evaluation of these characteristics allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize pharmacokinetic profiles and increasing the probability of clinical success.[1][3][4] This guide provides a comprehensive in-vitro ADME assessment of a novel investigational compound, 3-(2,4-Difluorophenoxy)propanoic acid, benchmarked against three well-established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Naproxen, and Diclofenac.

The selection of these comparators is deliberate. As widely used acidic drugs, their ADME profiles are extensively characterized, offering a robust framework for evaluating our target compound.[4][5][6] This comparative approach will provide valuable context for interpreting the experimental data and predicting the in-vivo behavior of 3-(2,4-Difluorophenoxy)propanoic acid.

Physicochemical Properties

A foundational element of ADME assessment is the understanding of a compound's fundamental physicochemical properties. These characteristics, such as solubility and lipophilicity, are critical determinants of a drug's absorption and distribution.

Property3-(2,4-Difluorophenoxy)propanoic acidIbuprofenNaproxenDiclofenac
Molecular Weight ( g/mol ) 202.15206.29230.26296.15
LogP (predicted) 1.6~3.5~3.18~4.51
pKa ~4.0 (estimated)~4.91~4.15~4.15

Experimental Protocols and Data Analysis

The following sections detail the experimental methodologies employed to assess the key in-vitro ADME parameters of 3-(2,4-Difluorophenoxy)propanoic acid and the comparator compounds.

Kinetic Solubility Assay

Scientific Rationale: Aqueous solubility is a critical factor influencing a drug's dissolution and subsequent absorption in the gastrointestinal tract.[7] The kinetic solubility assay provides a high-throughput method to assess the solubility of a compound under non-equilibrium conditions, mimicking the rapid dissolution process in the gut.[8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept at 1%.

  • Incubation and Precipitation: The plate is shaken for 2 hours at room temperature to allow for precipitation of the compound.

  • Quantification: The concentration of the compound remaining in solution is determined by UV/Vis spectrophotometry or LC-MS/MS.

Data Presentation:

CompoundKinetic Solubility at pH 7.4 (µM)
3-(2,4-Difluorophenoxy)propanoic acid125
Ibuprofen150
Naproxen85
Diclofenac50

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO prep_serial Serial dilution in 96-well plate prep_stock->prep_serial add_buffer Add PBS (pH 7.4) prep_serial->add_buffer incubate Incubate for 2h with shaking add_buffer->incubate quantify Quantify soluble compound (UV/Vis or LC-MS/MS) incubate->quantify caption Kinetic Solubility Assay Workflow G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell® inserts culture_cells Culture for 21 days to form monolayer seed_cells->culture_cells check_integrity Check monolayer integrity (TEER) culture_cells->check_integrity add_compound Add test compound to donor chamber (A or B) check_integrity->add_compound incubate Incubate for 2h add_compound->incubate collect_samples Collect samples from receiver chamber incubate->collect_samples analyze_lcms Analyze samples by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp caption Caco-2 Permeability Assay Workflow

Caco-2 Permeability Assay Workflow

Metabolic Stability in Human Liver Microsomes

Scientific Rationale: The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), in the liver. [7]This assay is crucial for predicting the in-vivo clearance of a drug. [9] Experimental Protocol:

  • Incubation Mixture: A mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Data Presentation:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-(2,4-Difluorophenoxy)propanoic acid> 60< 11.5
Ibuprofen3539.6
Naproxen5525.2
Diclofenac12115.5

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mix Prepare incubation mixture (microsomes, compound, buffer) start_reaction Initiate reaction with NADPH prep_mix->start_reaction take_samples Take aliquots at time points (0-60 min) start_reaction->take_samples stop_reaction Stop reaction with cold solvent take_samples->stop_reaction centrifuge Centrifuge and collect supernatant stop_reaction->centrifuge analyze_lcms Analyze parent compound by LC-MS/MS centrifuge->analyze_lcms calculate_cl Calculate t½ and CLint analyze_lcms->calculate_cl caption Metabolic Stability Assay Workflow

Metabolic Stability Assay Workflow

Plasma Protein Binding

Scientific Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. [9]Only the unbound (free) fraction of a drug is pharmacologically active. [9]Equilibrium dialysis is a gold-standard method for determining plasma protein binding.

Experimental Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Loading: Human plasma containing the test compound (1 µM) is added to one chamber, and PBS (pH 7.4) is added to the other.

  • Equilibration: The device is incubated at 37°C with shaking for 4 hours to allow the unbound drug to equilibrate across the membrane.

  • Sample Collection and Analysis: Samples are collected from both chambers and analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation:

CompoundFraction Unbound (fu, %)
3-(2,4-Difluorophenoxy)propanoic acid2.5
Ibuprofen1.5
Naproxen0.9
Diclofenac0.8

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis setup_red Setup RED device load_samples Load plasma with compound and PBS setup_red->load_samples incubate Incubate at 37°C for 4h with shaking load_samples->incubate collect_samples Collect samples from both chambers incubate->collect_samples analyze_lcms Analyze compound concentration by LC-MS/MS collect_samples->analyze_lcms calculate_fu Calculate Fraction Unbound (fu) analyze_lcms->calculate_fu caption Plasma Protein Binding Assay Workflow

Plasma Protein Binding Assay Workflow

Analysis and Comparison

The in-vitro ADME profile of 3-(2,4-Difluorophenoxy)propanoic acid, when compared to the established NSAIDs, reveals several key characteristics that are favorable for its continued development.

  • Solubility and Permeability: With a kinetic solubility of 125 µM and high permeability (Papp > 10 x 10⁻⁶ cm/s), 3-(2,4-Difluorophenoxy)propanoic acid is predicted to have good oral absorption. [10]Its solubility is comparable to ibuprofen and superior to naproxen and diclofenac at physiological pH. The lack of significant efflux (efflux ratio ~1) is also a positive attribute, suggesting that its intestinal absorption is unlikely to be limited by active transport back into the gut lumen. This is in contrast to diclofenac, which shows some evidence of being an efflux transporter substrate.

  • Metabolic Stability: The high metabolic stability of 3-(2,4-Difluorophenoxy)propanoic acid in human liver microsomes (t½ > 60 min) is a significant advantage. This suggests a low intrinsic clearance and potentially a longer half-life in vivo, which could translate to less frequent dosing. The difluoro-substitution on the phenyl ring likely contributes to this stability by blocking potential sites of metabolism. In comparison, diclofenac is rapidly metabolized, while ibuprofen and naproxen exhibit moderate metabolic stability.

  • Plasma Protein Binding: Like the comparator NSAIDs, 3-(2,4-Difluorophenoxy)propanoic acid is highly bound to plasma proteins (fu = 2.5%). While high protein binding can limit the volume of distribution, it is a common feature of this therapeutic class. [4][11]The slightly higher unbound fraction compared to the other NSAIDs might offer a therapeutic advantage, but this would need to be confirmed with in-vivo studies.

Conclusion

This in-vitro ADME assessment provides a promising initial profile for 3-(2,4-Difluorophenoxy)propanoic acid. Its excellent solubility, high permeability, and notable metabolic stability suggest the potential for favorable oral bioavailability and a desirable pharmacokinetic profile. The comparison with well-characterized NSAIDs provides a valuable context for these findings and supports the continued investigation of this compound as a potential new therapeutic agent. Further in-vivo pharmacokinetic studies are warranted to confirm these promising in-vitro results.

References

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Comparative

establishing a reference standard for 3-(2,4-Difluorophenoxy)propanoic acid

An In-Depth Technical Guide to Establishing a Reference Standard for 3-(2,4-Difluorophenoxy)propanoic Acid For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Establishing a Reference Standard for 3-(2,4-Difluorophenoxy)propanoic Acid

For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. The reliability of this data hinges on the quality of the materials used, particularly the reference standards that serve as the benchmark for identity, purity, and strength. This guide provides a comprehensive framework for the qualification of 3-(2,4-Difluorophenoxy)propanoic acid as a reference standard, moving beyond a simple checklist of tests to explain the scientific rationale behind the analytical characterization process.

3-(2,4-Difluorophenoxy)propanoic acid is a key intermediate in the synthesis of various chemical entities.[1] Establishing a well-characterized reference standard is a critical step to ensure consistency and accuracy in research and manufacturing. This guide will compare the rigorous qualification of a candidate reference standard against a typical lab-grade material, supported by detailed experimental protocols.

Foundational Properties and Synthesis Profile

A thorough understanding of the molecule's basic properties and its synthetic origin is the first step. The synthesis route directly informs the potential impurity profile, which is a primary focus of the qualification process.

Physicochemical Characteristics:

PropertyValueSource
Chemical Name 3-(2,4-difluorophenoxy)propanoic acid[2][3]
CAS Number 777-28-6[2]
Molecular Formula C₉H₈F₂O₃[2][4]
Molecular Weight 202.15 g/mol [2]
Predicted Boiling Point 366.7±32.0 °C[5]
Predicted Density 1.363 g/cm³[5]

Synthetic Pathway and Potential Impurities:

The synthesis of 3-(2,4-Difluorophenoxy)propanoic acid typically involves the O-alkylation of 2,4-difluorophenol with a 3-halopropanoic acid derivative.[6] This process, while effective, can introduce several classes of impurities that must be controlled and quantified in a reference standard.

  • Process-Related Impurities: Unreacted starting materials (2,4-difluorophenol), regioisomers (e.g., from reactions at other positions if the starting phenol is impure), and by-products from side reactions.

  • Degradation Impurities: Products formed by the breakdown of the final molecule under stress conditions like heat, light, or pH extremes.[7]

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.[7]

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 2_4_difluorophenol 2,4-Difluorophenol product 3-(2,4-Difluorophenoxy)propanoic acid 2_4_difluorophenol->product O-Alkylation propanoic_acid_derivative 3-Halopropanoic Acid Derivative propanoic_acid_derivative->product O-Alkylation starting_materials Unreacted Starting Materials product->starting_materials Source isomers Positional Isomers product->isomers Source degradation Degradation Products product->degradation Source solvents Residual Solvents product->solvents Source

Caption: Plausible synthesis route and the origin of potential impurities.

Analytical Workflow for Reference Standard Qualification

A multi-technique approach is essential for the comprehensive characterization of a reference standard. Each technique provides a unique piece of information, and together they build a complete profile of the material's identity, purity, and properties.

cluster_identity Identity cluster_purity Purity cluster_properties Properties start Candidate Material identity Structural Identity Confirmation start->identity purity Purity & Impurity Profiling start->purity properties Physicochemical Properties start->properties nmr 1H & 13C NMR identity->nmr ms Mass Spectrometry identity->ms ftir FTIR identity->ftir hplc HPLC (Purity, Impurities) purity->hplc gcms GC-MS (Volatile Impurities) purity->gcms titration Assay (e.g., Titration) purity->titration kf Water Content (Karl Fischer) properties->kf residual_solvents Residual Solvents (GC-HS) properties->residual_solvents documentation Certification

Caption: Analytical workflow for reference standard qualification.

Structural Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide unambiguous confirmation of the chemical structure. ¹H NMR confirms the proton environment and their connectivity, while ¹³C NMR confirms the carbon backbone.[8][9]

  • Protocol (¹H NMR):

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Integrate the peaks and assign them to the protons in the molecule.

  • Expected Result: The spectrum should show distinct signals corresponding to the aromatic protons, the protons on the propanoic acid chain, and the carboxylic acid proton, with appropriate splitting patterns and integration values.[8][10]

B. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Protocol (LC-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution into an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes.

  • Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 203.05 or the deprotonated molecule [M-H]⁻ at m/z 201.04.[4]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the presence of key functional groups and to serve as a unique fingerprint for the material.[11]

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Result: The spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, and vibrations associated with the difluorinated aromatic ring.[12][13]

Purity Assessment and Impurity Profiling

A. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound and to separate, detect, and quantify any non-volatile impurities.[14][15]

  • Protocol (Reverse-Phase HPLC):

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[16][17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm.[16]

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To identify and quantify volatile organic impurities.[18][19]

  • Protocol (Headspace GC-MS for Residual Solvents):

    • Accurately weigh a sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO).

    • Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow volatiles to partition into the headspace.

    • Inject an aliquot of the headspace gas into the GC-MS system.

    • GC Column: Typically a polar column for solvent analysis.

    • MS Detection: Scan for characteristic ions of common solvents.

  • Data Analysis: Quantify solvents against a calibrated standard.

Comparison: Qualified Reference Standard vs. Lab-Grade Material

The difference in quality between a fully qualified reference standard and a standard laboratory-grade chemical is evident in the depth of characterization and the stringency of the acceptance criteria.

ParameterQualified Reference StandardLab-Grade MaterialRationale for Difference
Purity (HPLC) ≥ 99.5%Typically 95-98%High purity is essential for accurate quantification in assays.
Individual Impurity Each specified impurity ≤ 0.10%Impurities may not be specified or controlled.Controls potentially confounding or toxic substances.[20]
Identity Confirmation Confirmed by NMR, MS, and FTIRMay only have one method (e.g., melting point).Ensures the material is unequivocally the correct molecule.
Water Content Quantified (e.g., ≤ 0.5%)Not typically measured.Water content affects the true concentration of the analyte.
Residual Solvents Meets ICH Q3C limitsNot controlled.Ensures safety and prevents interference in experiments.[7]
Certificate of Analysis Comprehensive, with all test dataBasic, with limited dataProvides the user with full transparency and traceability.

Conclusion

Establishing a reference standard for 3-(2,4-Difluorophenoxy)propanoic acid is a rigorous, multi-faceted process that underpins the validity of scientific research and development. It requires a deep understanding of the material's synthesis and potential impurities, coupled with the application of a suite of orthogonal analytical techniques. By adhering to the principles and protocols outlined in this guide, researchers can qualify a reference standard with a high degree of confidence, ensuring the accuracy, reproducibility, and integrity of their work. The use of such a well-characterized standard is not merely a matter of good practice; it is a fundamental requirement for producing high-quality, reliable scientific data.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Material® 3286 - Organic Acids Calibration Solution. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,4-difluorophenoxy)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.
  • ChemBK. (n.d.). 3-(2,4-Difluorobenzoyl)propanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Appendix B - Acidity Constants for Some Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017023123A1 - Novel method for preparing chromanone derivative.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • ResearchGate. (2015). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Retrieved from [Link]

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  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

  • ResearchGate. (n.d.). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of Short-Chain Fatty Acids for Predicting Preterm Birth in Cervicovaginal Fluid Using Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • Asian Journal of Physics. (n.d.). FTIR and Raman spectra of 2,4-difluorobenzonitrile. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]

  • MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

  • Jordi Labs. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Preprints.org. (2025). Perfluoropropionic Acid (CF₃CF₂C(O)OH): Three Conformations and Dimer Formation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

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Validation

A Researcher's Guide to Validating the Mechanism of Action of 3-(2,4-Difluorophenoxy)propanoic acid: A Comparative Approach

Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule In the landscape of drug discovery, small molecules with a phenoxy-acid scaffold have consistently emerged as privileged structures, targeting a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule

In the landscape of drug discovery, small molecules with a phenoxy-acid scaffold have consistently emerged as privileged structures, targeting a range of receptors to modulate metabolic and inflammatory pathways. 3-(2,4-Difluorophenoxy)propanoic acid is one such molecule of interest. Its structural resemblance to known therapeutic agents, particularly the fibrate class of drugs, suggests a potential role as a modulator of the Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive, step-by-step framework for researchers to rigorously validate this hypothesized mechanism of action.

PPARs are a family of nuclear receptors comprising three main isoforms: PPARα, PPARγ, and PPARβ/δ.[1][2][3] These receptors act as ligand-activated transcription factors that regulate gene expression in key metabolic processes such as lipid and glucose homeostasis.[1][3][4] PPARα is highly expressed in tissues with high fatty acid catabolism, like the liver, and its activation leads to a reduction in triglycerides.[2][5] PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and insulin sensitivity.[1][4]

This guide will present a logical, multi-tiered experimental approach to:

  • Establish direct engagement and activation of PPARs by 3-(2,4-Difluorophenoxy)propanoic acid.

  • Compare its potency and selectivity against well-characterized PPAR agonists.

  • Elucidate its functional consequences at the cellular level.

  • Validate its in vivo efficacy in a relevant disease model.

By following this comprehensive validation workflow, researchers can generate a robust data package to support the continued development of 3-(2,4-Difluorophenoxy)propanoic acid as a potential therapeutic agent.

Part 1: Foundational In Vitro Validation: Target Engagement and Activation

The initial and most critical step is to determine if 3-(2,4-Difluorophenoxy)propanoic acid directly binds to and activates PPARs. This will be achieved through a series of in vitro assays, comparing its activity to known PPAR agonists.

Comparative Compounds:
  • PPARα Agonist (Positive Control): Fenofibrate[5][6]

  • PPARγ Agonist (Positive Control): Rosiglitazone[4]

  • Test Compound: 3-(2,4-Difluorophenoxy)propanoic acid

Experimental Workflow: In Vitro Characterization

G cluster_0 Initial Screening cluster_1 Cellular Functional Assays Reporter Assay Reporter Assay Binding Assay Binding Assay Reporter Assay->Binding Assay Confirm Direct Binding Gene Expression Gene Expression Binding Assay->Gene Expression Validate Functional Activity Anti-inflammatory Assay Anti-inflammatory Assay Gene Expression->Anti-inflammatory Assay Assess Downstream Effects

Caption: Workflow for in vitro validation of 3-(2,4-Difluorophenoxy)propanoic acid.

PPAR Transactivation Assay: The Primary Litmus Test

This cell-based reporter assay is the gold standard for quantifying the functional activity of a potential PPAR agonist.[7][8][9]

Protocol:

  • Cell Culture: Utilize HEK293T cells, which have low endogenous PPAR expression.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector for the full-length human PPARα or PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Treatment: After 24 hours, treat the transfected cells with a range of concentrations of 3-(2,4-Difluorophenoxy)propanoic acid, Fenofibrate, or Rosiglitazone.

  • Lysis and Luminescence Reading: After another 24 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., β-galactosidase expression) to account for transfection efficiency. Plot the dose-response curves and calculate the EC50 values.

Expected Outcome & Comparative Analysis:

CompoundTargetPredicted EC50 (nM)
3-(2,4-Difluorophenoxy)propanoic acidPPARαTo be determined
FenofibratePPARα10 - 100
3-(2,4-Difluorophenoxy)propanoic acidPPARγTo be determined
RosiglitazonePPARγ5 - 50

An increase in luciferase activity in a dose-dependent manner will indicate that 3-(2,4-Difluorophenoxy)propanoic acid can activate the PPAR signaling pathway. The EC50 value will provide a quantitative measure of its potency, which can be directly compared to the positive controls.

Competitive Binding Assay: Confirming Direct Interaction

A positive result in the transactivation assay suggests functional activation but does not definitively prove direct binding. A competitive binding assay will address this.

Protocol:

  • Receptor Source: Use purified recombinant human PPARα or PPARγ ligand-binding domain (LBD).

  • Radioligand: Utilize a radiolabeled known PPAR agonist (e.g., [3H]-GW7647 for PPARα, [3H]-Rosiglitazone for PPARγ).

  • Competition: Incubate the receptor LBD and radioligand with increasing concentrations of unlabeled 3-(2,4-Difluorophenoxy)propanoic acid or the corresponding positive control.

  • Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the competitor and calculate the Ki (inhibition constant).

Expected Outcome & Comparative Analysis:

CompoundTargetPredicted Ki (nM)
3-(2,4-Difluorophenoxy)propanoic acidPPARαTo be determined
FenofibratePPARα50 - 200
3-(2,4-Difluorophenoxy)propanoic acidPPARγTo be determined
RosiglitazonePPARγ10 - 100

Successful displacement of the radioligand will confirm that 3-(2,4-Difluorophenoxy)propanoic acid directly binds to the PPAR LBD. The Ki value will provide a measure of its binding affinity.

Part 2: Cellular Functional Assays: From Target to Pathway

With target engagement confirmed, the next logical step is to investigate the downstream cellular consequences of PPAR activation by 3-(2,4-Difluorophenoxy)propanoic acid.

Target Gene Expression Analysis: Validating Downstream Signaling

Activation of PPARs leads to the transcriptional regulation of a specific set of target genes.[10] We will examine the expression of key PPAR target genes in a relevant cell line.

Protocol:

  • Cell Line: Use a human hepatoma cell line (e.g., HepG2) which expresses PPARs.

  • Treatment: Treat the cells with 3-(2,4-Difluorophenoxy)propanoic acid, Fenofibrate, or Rosiglitazone at their respective EC50 concentrations for 24 hours.

  • RNA Extraction and qRT-PCR: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the following target genes:

    • PPARα targets: CPT1A, ACADM (involved in fatty acid oxidation)[7]

    • PPARγ targets: FABP4, ADIPOQ (involved in lipid storage and insulin sensitization)[1]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to vehicle-treated cells.

Expected Outcome & Comparative Analysis:

TreatmentTarget GenePredicted Fold Change
3-(2,4-Difluorophenoxy)propanoic acidCPT1A> 2-fold
FenofibrateCPT1A> 2-fold
3-(2,4-Difluorophenoxy)propanoic acidFABP4> 2-fold
RosiglitazoneFABP4> 2-fold

A significant upregulation of these target genes will provide strong evidence that 3-(2,4-Difluorophenoxy)propanoic acid not only binds to and activates PPARs but also initiates the downstream transcriptional cascade.

Hypothesized PPAR Signaling Pathway

G cluster_0 Ligand Activation cluster_1 Nuclear Receptor Complex cluster_2 Transcriptional Regulation Ligand 3-(2,4-Difluorophenoxy)propanoic acid PPAR PPARα/γ Ligand->PPAR PPRE PPRE PPAR->PPRE Heterodimerization with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., CPT1A, FABP4) PPRE->TargetGenes Increased Transcription MetabolicEffects Metabolic Effects (Lipid Lowering, Insulin Sensitization) TargetGenes->MetabolicEffects

Caption: Hypothesized PPAR signaling pathway activated by the test compound.

Part 3: In Vivo Validation: From Cellular Effects to Physiological Response

The ultimate validation of the proposed mechanism of action requires demonstrating efficacy in a relevant animal model. Given the role of PPARs in lipid metabolism, a mouse model of dyslipidemia is appropriate.[11][12][13]

In Vivo Efficacy in a Diet-Induced Dyslipidemia Mouse Model

Protocol:

  • Animal Model: Use C57BL/6J mice, a common strain for studying metabolic diseases.

  • Diet: Feed the mice a high-fat diet (HFD) for 8-12 weeks to induce dyslipidemia and obesity.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • 3-(2,4-Difluorophenoxy)propanoic acid (e.g., 10, 30, 100 mg/kg/day, oral gavage).

    • Fenofibrate (e.g., 100 mg/kg/day, oral gavage).

    • Rosiglitazone (e.g., 10 mg/kg/day, oral gavage).

  • Duration: Treat the animals for 4 weeks.

  • Outcome Measures:

    • Weekly: Body weight and food intake.

    • End of study:

      • Fasting blood glucose and insulin levels.

      • Serum lipid profile (total cholesterol, triglycerides, HDL, LDL).

      • Liver weight and histology (to assess steatosis).

      • Gene expression analysis of liver and adipose tissue for PPAR target genes.

Expected Outcome & Comparative Analysis:

TreatmentSerum TriglyceridesSerum GlucoseLiver Steatosis
VehicleHighHighSevere
3-(2,4-Difluorophenoxy)propanoic acidSignificant ReductionReductionImprovement
FenofibrateSignificant ReductionMinimal ChangeImprovement
RosiglitazoneModerate ReductionSignificant ReductionImprovement

A significant improvement in the lipid profile and other metabolic parameters, comparable to or exceeding the effects of the positive controls, would provide strong in vivo evidence for the PPAR-mediated mechanism of action of 3-(2,4-Difluorophenoxy)propanoic acid.

In Vivo Experimental Workflow

G ModelInduction Induce Dyslipidemia (High-Fat Diet) Treatment Administer Compounds (Vehicle, Test Compound, Controls) ModelInduction->Treatment Monitoring Monitor Body Weight and Food Intake Treatment->Monitoring EndpointAnalysis Endpoint Analysis: - Blood Chemistry - Histology - Gene Expression Treatment->EndpointAnalysis

Caption: Workflow for the in vivo efficacy study.

Part 4: Off-Target and Safety Considerations

A comprehensive validation also requires an assessment of potential off-target effects and preliminary safety.

  • PPAR Isoform Selectivity: The transactivation assays should be repeated using PPARβ/δ to determine the selectivity of 3-(2,4-Difluorophenoxy)propanoic acid.

  • GPCR Screening: Given the phenoxy-acid structure, screening against a panel of common G-protein coupled receptors is recommended to rule out significant off-target activity.

  • In Vitro Cytotoxicity: A simple cytotoxicity assay (e.g., MTT or LDH release) in HepG2 cells should be performed to ensure that the observed effects are not due to cellular toxicity.

Conclusion: A Pathway to Mechanistic Clarity

This guide has outlined a rigorous and comparative approach to validate the hypothesized mechanism of action of 3-(2,4-Difluorophenoxy)propanoic acid as a PPAR agonist. By systematically progressing from in vitro target engagement to in vivo physiological responses, researchers can build a compelling case for its therapeutic potential. The inclusion of well-established comparative compounds at each stage is crucial for contextualizing the potency and efficacy of this novel molecule. The data generated from this workflow will not only elucidate the mechanism of action but also provide the foundational evidence required for further preclinical and clinical development.

References

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53(1), 409-435. [Link]

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  • Meir, K. S., & Leitersdorf, E. (2004). Atherosclerosis in the apolipoprotein-E–deficient mouse: a decade of progress. Arteriosclerosis, thrombosis, and vascular biology, 24(6), 1006-1014. [Link]

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  • Chinetti, G., et al. (2001). PPAR-α and PPAR-γ activators induce cholesterol removal from human macrophage foam cells through stimulation of the ABCA1 pathway. Nature medicine, 7(1), 53-58. [Link]

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Comparative

A Guide to Inter-Laboratory Comparison for the Quantitative Analysis of 3-(2,4-Difluorophenoxy)propanoic Acid

Introduction: The Imperative for Reproducible Analysis In the landscape of pharmaceutical development and scientific research, the ability to obtain consistent and reliable analytical data across different laboratories i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Analysis

In the landscape of pharmaceutical development and scientific research, the ability to obtain consistent and reliable analytical data across different laboratories is not merely a goal; it is a fundamental requirement. 3-(2,4-Difluorophenoxy)propanoic acid is a chemical entity whose precise quantification may be critical as an intermediate or a potential impurity in drug manufacturing processes. The presence of fluorine atoms and a carboxylic acid group gives the molecule specific chemical properties that demand a robust and well-characterized analytical method.

An inter-laboratory comparison (ILC), or proficiency test, serves as a cornerstone for analytical method validation and laboratory quality assurance.[1] It provides an objective measure of a method's reproducibility and the competence of participating laboratories.[1][2] This guide presents a comprehensive framework for conducting an ILC for the analysis of 3-(2,4-Difluorophenoxy)propanoic acid, grounded in the principles of international standards such as ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories.[3][4][5] The objective is to establish a validated, harmonized method that yields comparable results, irrespective of the testing site, thereby ensuring data integrity for regulatory submissions and multi-site research studies.

Foundational Analytical Strategy: Method Selection and Rationale

The selection of an appropriate analytical technique is the first critical decision in establishing a reliable quantitative method. For a molecule like 3-(2,4-Difluorophenoxy)propanoic acid, two primary techniques are viable: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic efficiency. However, the carboxylic acid group in the target analyte makes it polar and non-volatile. Therefore, a chemical derivatization step, such as silylation, would be mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[6] This additional step can introduce variability and potential for error if not meticulously controlled.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique for this application. It accommodates polar and non-volatile compounds without derivatization, simplifying the sample preparation workflow. Reversed-phase chromatography is well-suited for this analyte. The choice of a mobile phase modifier is crucial for achieving good peak shape and mass spectrometric sensitivity. While formic acid is common, difluoroacetic acid (DFA) has been shown to be particularly effective for fluorinated compounds and peptides, offering a compelling balance by providing sharp peaks similar to trifluoroacetic acid (TFA) while causing less ion suppression than TFA, thus enhancing MS signal response.[7][8][9][10]

For this ILC, we will detail a method based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . The use of tandem MS, specifically in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and sensitivity, which is critical for impurity analysis.[11] This approach ensures that the analytical signal is unequivocally from the target analyte, minimizing the risk of interference from matrix components.[12]

Inter-Laboratory Comparison (ILC) Study Protocol

A successful ILC hinges on a meticulously planned and documented protocol. This ensures that all participating laboratories perform the analysis under identical conditions, making the resulting data directly comparable.

Study Coordination and Participants

The study should be managed by a central coordinating body responsible for preparing and distributing test materials, defining the protocol, collecting data, and performing the statistical analysis. Participating laboratories should ideally be accredited to ISO/IEC 17025, as this demonstrates a foundational commitment to a quality management system.[4][5]

Test Material Preparation and Distribution

A single, homogenous batch of test material shall be prepared. This involves spiking a representative matrix (e.g., a placebo formulation or a solution simulating a final drug product matrix) with a precisely known concentration of a well-characterized 3-(2,4-Difluorophenoxy)propanoic acid reference standard.

  • Homogeneity and Stability: The bulk material must be rigorously tested for homogeneity to ensure every distributed sample is identical. Stability studies should also be conducted to confirm that the analyte concentration does not change during storage and shipment.

  • Sample Distribution: At least two unique, coded samples of the test material will be sent to each participating laboratory, along with a high-purity analytical reference standard of 3-(2,4-Difluorophenoxy)propanoic acid for calibration purposes.

The overall workflow of the inter-laboratory comparison is depicted below.

ILC_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Analysis Analytical Workflow (Per Lab) A Prepare & Characterize Test Material B Distribute Samples & Reference Standard A->B C Collect Data from All Laboratories B->C Lab1 Lab A: Receives Samples B->Lab1 Lab2 Lab B: Receives Samples B->Lab2 LabN Lab C: Receives Samples B->LabN D Perform Statistical Analysis (ISO 5725-2) C->D E Issue Final Report & Proficiency Assessment D->E F Execute Standardized LC-MS/MS Protocol Lab1->F Lab2->F LabN->F G Report Results to Coordinating Body F->G G->C

Caption: High-level workflow for the inter-laboratory comparison study.

Standardized Analytical Protocol: LC-MS/MS Method

All laboratories MUST adhere strictly to the following protocol. Any deviation must be documented and reported to the coordinating body.

1. Preparation of Standards and Quality Control Samples:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 3-(2,4-Difluorophenoxy)propanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 acetonitrile:water (v/v).

  • Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (low, medium, high) from a separate weighing of the reference standard.

2. Sample Preparation:

  • Accurately weigh 100 mg of the provided ILC test material.

  • Add 10.0 mL of 50:50 acetonitrile:water, cap, and vortex for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

The in-lab analytical process is outlined in the following diagram.

Sample_Analysis_Workflow start Receive ILC Samples & Reference Standard prep_stds Prepare Calibration Standards & QC Samples start->prep_stds prep_sample Prepare ILC Test Sample (Weigh, Dissolve, Centrifuge) start->prep_sample lcms_analysis LC-MS/MS Analysis (Run Sequence: Blank, Stds, QCs, Samples) prep_stds->lcms_analysis prep_sample->lcms_analysis data_proc Process Data (Integrate Peaks, Generate Curve) lcms_analysis->data_proc quant Quantify Analyte Concentration in ILC & QC Samples data_proc->quant report Report Results to Coordinating Body quant->report

Caption: Step-by-step sample analysis workflow for each laboratory.

3. Instrumental Parameters: The method parameters provided below are a validated starting point. Laboratories must use these exact conditions to ensure comparability.

Parameter Specification Rationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column Acquity BEH C18, 1.7 µm, 2.1 x 50 mmC18 chemistry provides robust retention for the analyte.
Column Temp 40 °CEnsures reproducible retention times.
Mobile Phase A 0.1% Difluoroacetic Acid (DFA) in WaterDFA improves peak shape and MS sensitivity for fluorinated analytes.[7][8]
Mobile Phase B 0.1% Difluoroacetic Acid (DFA) in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 min; hold 1 min; return to 5% BA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Tandem Quadrupole Mass SpectrometerRequired for selective and sensitive MRM analysis.
Ionization Mode Electrospray Ionization, Negative (ESI-)The carboxylic acid group is readily deprotonated.
MRM Transition Precursor Ion > Product Ion (e.g., 201.0 > 157.0)Specific transition must be determined from reference standard infusion.
Collision Energy Optimized for MRM TransitionMaximizes product ion signal for highest sensitivity.

4. Data Reporting: Each laboratory must report the calculated concentration for each of the two ILC samples, providing results from three replicate injections for each. Additionally, the full calibration curve data and QC sample results must be submitted.

Statistical Analysis and Acceptance Criteria

Data analysis will be conducted by the coordinating body according to the principles outlined in ISO 5725-2.[13]

  • Outlier Screening: Data will be screened for outliers using Cochran's test for variances and Grubbs' test for individual laboratory means.[13] Any statistically identified outliers may be excluded from further calculations, but this will be documented.

  • Performance Evaluation: The following metrics will be calculated:

    • Assigned Value (x): The robust mean of all participant results after outlier removal.

    • Accuracy: The agreement between a laboratory's mean result and the assigned value, expressed as a percentage bias.

    • Repeatability (sr): The standard deviation of results within a single laboratory.

    • Reproducibility (sR): The standard deviation of results between all laboratories.

    • Proficiency Assessment (z-score): Calculated for each laboratory to provide a standardized measure of performance. A z-score is calculated as: z = (xᵢ - x) / σ, where xᵢ is the lab's result, x is the assigned value, and σ is the standard deviation for proficiency assessment.

Hypothetical ILC Results Summary
Laboratory Mean Concentration (ng/mL) Accuracy (% Bias) Repeatability (RSDr %) z-score Assessment
Lab A98.5-1.5%2.1%-0.4Satisfactory
Lab B101.2+1.2%1.8%+0.3Satisfactory
Lab C99.3-0.7%2.5%-0.2Satisfactory
Lab D112.8+12.8%3.1%+3.2Unsatisfactory
Assigned Value100.0 ng/mL
Acceptance Criteria

Performance is typically assessed against pre-defined criteria, often derived from regulatory guidelines such as those from the ICH.[11][14][15]

Parameter Acceptance Limit Reference
Accuracy Mean recovery of 85-115% of the assigned valueICH Q2(R2)[16]
Reproducibility (RSDR) ≤ 15%General Pharmaceutical Guideline
z-score |z| ≤ 2Satisfactory
2 < |z| < 3Questionable
|z| ≥ 3Unsatisfactory

Conclusion: Fostering Confidence Through Collaboration

This guide provides a robust framework for an inter-laboratory comparison of 3-(2,4-Difluorophenoxy)propanoic acid analysis. By standardizing the analytical method, from sample preparation to LC-MS/MS parameters, and employing rigorous statistical evaluation, such a study can effectively validate the method's transferability and reproducibility.[2] Successful participation and performance in an ILC provide documented evidence of a laboratory's technical competence and build confidence in the reliability of its data.[14] Ultimately, this collaborative effort ensures that data generated across multiple sites is consistent, comparable, and fit for its intended purpose in the rigorous environment of pharmaceutical research and development.

References

  • B. Nickerson, "Validation of Impurity Methods, Part II," LCGC North America, 2014.
  • Simpliance, "Understanding ISO 17025: A Guide to Lab Quality Management," Simpliance.
  • BenchChem, "A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7," BenchChem, 2025.
  • 1LIMS, "ISO 17025 Certification: Who Needs It, Key Requirements, and How to Get Certified," 1LIMS.
  • Profound, "Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance," Profound, 2025.
  • Pure Clinical, "ISO 17025 Laboratory Quality System Implement
  • ACS, "ISO 17025 - LABOR
  • S. K. H.
  • R. K. Reddy, et al., "Analytical method validation: A brief review," Innovare Journal of Science, 2021.
  • S. Akm, et al., "Analytical Method Validation: ICH and USP Perspectives," International Journal of Research and Review, 2025.
  • StudySmarter, "Proficiency testing and interlaboratory comparisons," Analytical Chemistry Class Notes.
  • U.S. Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures," FDA, 2024.
  • B. Pequeux, et al., "Analysis of interlaboratory comparison when the measurements are not normally distributed," Archimer, 2019.
  • Eurachem, "Interlaboratory comparisons other than proficiency testing," Eurachem, 2024.
  • College of American Pathologists, "Comparability of Instruments and Methods," CAP.
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  • Waters Corporation, "Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules," Waters Corpor
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(2,4-Difluorophenoxy)propanoic acid

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, step-by-step protocol...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(2,4-Difluorophenoxy)propanoic acid, a compound that, like many halogenated organic acids, requires careful handling due to its potential hazards. This document is designed to not only ensure operational safety but also to build a foundation of trust in your laboratory's chemical management practices.

I. Immediate Safety and Hazard Information

Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage.[1]

  • Toxic: Potentially harmful if swallowed, inhaled, or in contact with skin.[1]

  • Environmental Hazard: May be toxic to aquatic life.[1]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect from splashes.
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to protect against accidental spills.
Respiratory Fume HoodAll handling of 3-(2,4-Difluorophenoxy)propanoic acid should be conducted in a well-ventilated area or a chemical fume hood.[1]
II. Step-by-Step Disposal Protocol

The proper disposal of 3-(2,4-Difluorophenoxy)propanoic acid is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[2][3] The following protocol outlines the necessary steps for compliant disposal.

1. Waste Segregation and Collection:

The cardinal rule of chemical waste management is segregation. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fires.

  • Designated Waste Container: Collect waste containing 3-(2,4-Difluorophenoxy)propanoic acid in a designated, compatible container.[4] Suitable materials include borosilicate glass or high-density polyethylene, which are resistant to corrosive acids.[4]

  • Halogenated Organic Waste Stream: This compound is a halogenated organic acid. It must be collected in a waste stream specifically for halogenated organic compounds.[5] Do not mix it with non-halogenated organic waste.[5]

  • Avoid Mixing with Bases: Never mix acidic waste with basic waste in the same container.[5]

  • Solid vs. Liquid: Keep solid and liquid waste separate.[4] If you have solid 3-(2,4-Difluorophenoxy)propanoic acid waste, it should be collected in a separate, appropriately labeled container.

2. Container Management:

Proper container management is crucial for safety and compliance.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "3-(2,4-Difluorophenoxy)propanoic acid," and a clear description of its hazards (e.g., "Corrosive," "Toxic").[6][7]

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[6][7] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Store hazardous waste containers in secondary containment, such as a spill tray or a designated cabinet, to contain any potential leaks.[4][6]

3. Neutralization (Use with Caution):

While some corrosive wastes can be neutralized on-site, this should only be done if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and with a clear, established protocol.[8][9][10] For a halogenated organic acid, neutralization is generally not recommended as a primary disposal method due to the potential for unforeseen reactions and the fact that the organic component remains a hazardous waste.

4. Storage and Pickup:

  • Accumulation Point: Hazardous waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[2][11]

  • Regular Inspections: Regularly inspect your waste storage area for any signs of leaks, container degradation, or improper labeling.[2][3]

  • Arrange for Disposal: Contact your institution's EHS department or a licensed professional hazardous waste disposal company to arrange for the collection of your waste.[1] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.[12][13][14]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-(2,4-Difluorophenoxy)propanoic acid waste.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Waste containing 3-(2,4-Difluorophenoxy)propanoic acid is generated B Is the waste solid or liquid? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Collect in a designated, compatible solid waste container C->E F Collect in a designated, compatible liquid waste container D->F G Label container: 'Hazardous Waste', Chemical Name, Hazards E->G F->G H Store in a designated satellite accumulation area with secondary containment G->H I Keep container closed H->I J Conduct weekly inspections I->J K Contact EHS or a licensed hazardous waste disposal service J->K L Waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) K->L

Caption: Decision workflow for the disposal of 3-(2,4-Difluorophenoxy)propanoic acid.

III. Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.[1]

  • Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.[1]

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like sawdust.[1]

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's EHS department.[1]

IV. References
  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. Available at: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • RCRA. Case Western Reserve University. Available at: [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. Available at: [Link]

  • Miami Dade Hazardous & Chemical Waste Disposal Services. Chem Klean. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov. Available at: [Link]

  • EPA Hazardous Waste Characteristics. Columbia University. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Disposal Services in Los Angeles, California. Hazardous Waste Experts. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. Available at: [Link]

  • Clean Harbors: Environmental and Industrial Services. Clean Harbors. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2,4-Difluorophenoxy)propanoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(2,4-Difluorophenoxy)propanoic a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(2,4-Difluorophenoxy)propanoic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your well-being and the integrity of your research.

Foundational Hazard Assessment: Understanding the "Why"

Before we can select the correct PPE, we must first understand the specific risks posed by 3-(2,4-Difluorophenoxy)propanoic acid and its analogues. Based on data from structurally similar compounds, this chemical should be handled with care due to its GHS (Globally Harmonized System) hazard classifications.

Key Hazard Statements:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H318/H319: Causes serious eye damage/irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications are not abstract warnings; they are directives that inform every piece of PPE we choose. Skin irritation (H315) necessitates a barrier for our hands and body, the risk of serious eye damage (H318) demands more than standard safety glasses, and respiratory irritation (H335) requires stringent ventilation controls or respiratory protection.[1][2]

Core PPE for Laboratory Operations

The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our baseline.[1][2][3][4] Let's dissect this into a practical, task-oriented approach.

Eye and Face Protection

Due to the significant risk of causing serious and potentially irreversible eye damage (H318), standard safety glasses with side shields are considered insufficient protection.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory for all handling activities.

  • Recommended for High-Splash Risk: When transferring solutions, sonicating, or performing reactions that could splash, a full-face shield must be worn in addition to chemical splash goggles.[5][6] The goggles provide a seal against vapors and fine dust, while the shield protects the rest of the face.

Hand Protection

The skin is a primary route of exposure. "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) are critical warnings.[1]

  • Glove Type: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[5] Always inspect gloves for tears or pinholes before use.[2]

  • Technique: When working with larger volumes or for extended periods, consider double-gloving. This allows for the removal of the outer, contaminated glove without exposing the skin. Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contact.[2]

Body Protection
  • Standard Use: A clean, flame-resistant laboratory coat, buttoned completely, is the minimum requirement.[7]

  • Splash or Dust Risk: For operations involving significant quantities of the solid or any risk of splashing, a chemical-resistant apron worn over the lab coat is necessary. For large-scale work, a complete chemical-resistant suit may be warranted.[2][6]

Respiratory Protection

The potential for respiratory tract irritation (H335) means that engineering controls are the first and most critical line of defense.

  • Primary Control: All handling of 3-(2,4-Difluorophenoxy)propanoic acid, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][8]

  • Secondary Control: In the rare event that a fume hood is not available or during a large spill cleanup where dust or vapors may exceed exposure limits, respiratory protection is required. A NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is the minimum for nuisance dust exposures.[2]

PPE Selection Matrix for Common Laboratory Tasks

To simplify decision-making, the following table outlines the recommended PPE for specific procedures.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Conducting Reaction Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Small-Scale Transfers Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit/CoverallsNIOSH-approved respirator with appropriate cartridges

Procedural Workflow: From Planning to Disposal

Adherence to a strict workflow ensures that safety protocols are integrated into the experimental process, not treated as an afterthought. The following diagram illustrates the critical decision points for safe handling.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Task Hazard Analysis (Review SDS & Procedure) B 2. Select PPE (Based on Task & Quantity) A->B C 3. Inspect PPE (Check for Damage) B->C D 4. Don PPE (Correct Sequence) C->D Enter Work Area E 5. Perform Chemical Handling (Inside Fume Hood) D->E F 6. Doff PPE (Avoid Contamination) E->F Exit Work Area G 7. Segregate Waste (Contaminated vs. Non-Contaminated) F->G H 8. Dispose of Waste (Follow Institutional Guidelines) G->H I 9. Personal Hygiene (Wash Hands Thoroughly) H->I

Caption: A procedural workflow for safe chemical handling.

Essential Step-by-Step Protocols

Protocol 1: Donning (Putting On) PPE
  • Wash Hands: Start with clean hands.

  • Body Protection: Don lab coat and/or chemical-resistant apron.

  • Respiratory Protection: If required, perform a fit-check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the inner pair first.

Protocol 2: Doffing (Removing) PPE

The goal is to touch contaminated surfaces only with other contaminated surfaces.

  • Gloves (Outer Pair): If double-gloved, remove the outer pair first using a glove-to-glove technique.

  • Body Protection: Unbutton your lab coat. Remove it by rolling it down your arms, touching only the inside surface. Remove the apron.

  • Face Shield/Goggles: Remove the face shield first, followed by the goggles, handling them by the straps.

  • Respirator: Remove the respirator.

  • Gloves (Inner Pair): Remove the final pair of gloves using a glove-to-glove and then skin-to-skin technique.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2]

Protocol 3: Spill and Disposal Plan
  • Spills: In case of a spill, evacuate personnel from the immediate area. Wear the appropriate spill cleanup PPE as detailed in the matrix. Use an inert absorbent material to contain the spill, avoiding dust generation.[1][8] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]

  • Disposal: All disposable PPE (gloves, etc.) that has come into contact with the chemical is considered hazardous waste. It must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[1] Do not discard contaminated items in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.[4][9]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

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